[1] Part 1: Executive Summary & Chemical Identity [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0 for free base; 128263-66-1 for HCl) represents a "privileged scaffold" in medicinal chemistry, particularly wit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Chemical Identity
[4-(Aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0 for free base; 128263-66-1 for HCl) represents a "privileged scaffold" in medicinal chemistry, particularly within the class III antiarrhythmic space (e.g., Sotalol, Dofetilide). Its structure combines a polar, hydrogen-bond-donating sulfonamide "tail" with a basic, nucleophilic benzylamine "head," separated by a rigid phenyl linker.
This bifunctionality makes it a critical building block for fragment-based drug discovery (FBDD), serving as a versatile linker that can engage two distinct binding pockets while maintaining a specific distance (~6–8 Å) between pharmacophores.
Part 2: Physicochemical Profiling & Ionization Logic
Understanding the acid-base behavior of this molecule is prerequisite for successful synthesis and purification. The molecule possesses two ionizable centers with distinct pKa values, leading to complex solubility profiles dependent on pH.
Ionization Centers
The Benzylamine (Basic Center): The primary aliphatic amine (
) has a pKa . At physiological pH (7.4), it exists predominantly as the ammonium cation ().
The Sulfonanilide (Acidic Center): The nitrogen attached to the sulfonyl group and the phenyl ring (
) is weakly acidic due to electron withdrawal by the sulfone and resonance stabilization by the phenyl ring. The pKa is typically .
Solubility & Extraction Strategy
Acidic Media (pH < 2): The molecule is a mono-cation (Amine protonated, Sulfonamide neutral). High water solubility.
Neutral Media (pH 7–8): Predominantly cationic.
Basic Media (pH > 11): The molecule becomes a mono-anion (Amine neutral, Sulfonamide deprotonated).
Isoelectric Point (pI): Unlike amino acids, the pKa values are close (9.5 vs 10.0). A true zwitterionic state is less stable here compared to amino acids, but at pH ~9.7, solubility is lowest, making this the optimal point for precipitation during purification.
Visualization: Ionization States
Figure 1: pH-dependent ionization states governing solubility and extraction logic.
Part 3: Synthetic Routes & Regioselectivity
A common pitfall in synthesizing this molecule is the lack of regioselectivity if starting from 4-(aminomethyl)aniline. The aliphatic amine (benzylamine) is significantly more nucleophilic than the aromatic amine (aniline). Reaction with methanesulfonyl chloride (MsCl) would preferentially sulfonylate the wrong nitrogen.
The Solution: The "Nitrile Route" guarantees regioselectivity by masking the benzylamine as a nitrile group until the sulfonamide is established.
The "Nitrile Route" Workflow
Starting Material: 4-Aminobenzonitrile (Aniline is the only nucleophile).
Sulfonylation: Reaction with MsCl in Pyridine/DCM.
Reduction: Catalytic hydrogenation or Hydride reduction of the nitrile to the amine.
This protocol describes the synthesis of the Hydrochloride salt (CAS 128263-66-1) via the Nitrile Route.
Step 1: Sulfonylation of 4-Aminobenzonitrile
Objective: Install the sulfonamide group on the aromatic ring.
Setup: Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 4-aminobenzonitrile (11.8 g, 100 mmol) and dry Dichloromethane (DCM) (150 mL).
Base Addition: Add Pyridine (24 mL, 300 mmol). Cool the mixture to 0°C using an ice bath.
Addition: Dropwise add Methanesulfonyl chloride (MsCl) (8.5 mL, 110 mmol) over 30 minutes. Critical: Exothermic reaction; maintain T < 10°C to prevent bis-sulfonylation.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Workup: Wash organic layer with 1N HCl (2 x 100 mL) to remove pyridine, then Brine (100 mL). Dry over
and concentrate.
Yield: Expect ~18-19 g (90-95%) of off-white solid (N-(4-cyanophenyl)methanesulfonamide).
Step 2: Reduction of Nitrile to Amine
Objective: Convert the nitrile to the primary amine without reducing the aromatic ring.
Setup: Dissolve the intermediate (10 g, 51 mmol) in Methanol (100 mL) saturated with Ammonia (to prevent secondary amine formation).
Catalyst: Add Raney Nickel (approx 2 g slurry, washed with MeOH). Safety: Raney Ni is pyrophoric; keep wet.
Hydrogenation: Hydrogenate in a Parr shaker at 50 psi
for 12 hours at RT.
Filtration: Filter through a Celite pad (under Argon/Nitrogen blanket) to remove catalyst. Rinse with MeOH.
Salt Formation: Concentrate the filtrate to ~30 mL. Add 4M HCl in Dioxane (15 mL) dropwise with stirring.
Isolation: The hydrochloride salt precipitates as a white solid. Filter, wash with cold ether, and dry under vacuum.
Part 5: Reactivity & Applications in Drug Design
Orthogonal Reactivity
The molecule serves as a bifunctional linker. The reactivity difference between the two nitrogens allows for sequential functionalization:
Aliphatic Amine (
): High nucleophilicity. Reacts rapidly with NHS-esters, acid chlorides, or aldehydes (reductive amination) at neutral pH.
Sulfonamide Nitrogen (
): Low nucleophilicity. Can be alkylated (e.g., Mitsunobu reaction or alkyl halides) only under basic conditions (using or ) that deprotonate the sulfonamide.
Pharmacological Relevance
This moiety is a bioisostere for para-substituted phenols or benzoic acids, providing a rigid spacer with specific H-bond donor/acceptor profiles.
Target Class: Class III Antiarrhythmics (HERG K+ channel blockers).
Mechanism: The methanesulfonamide group mimics the H-bonding interaction of the native ligand in the channel pore, while the basic amine interacts with acidic residues (e.g., Asp/Glu) in the binding pocket.
References
Santa Cruz Biotechnology. N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride (CAS 128263-66-1).[1][2][3] Product Data Sheet.[3][4] Link[3]
Sigma-Aldrich (Merck). [4-(aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0). Building Block Search.[5] Link
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.).[6][7] John Wiley & Sons.[6] (Referenced for amine protection strategies in alternate routes).
Google Patents. Bipiperidine derivative and application thereof as antitumor drug (CN111217814A). (Describes kinase inhibitory properties of related sulfonamide scaffolds). Link
SynQuest Labs. N-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride.[8][9] Safety Data Sheet & Properties.[9] Link
An In-depth Technical Guide to the [4-(Aminomethyl)phenyl]methanesulfonamide Scaffold: A Versatile Building Block in Modern Drug Discovery
Disclaimer: This technical guide addresses the core chemical entity [4-(Aminomethyl)phenyl]methanesulfonamide (CAS Number 129872-50-0). It is important to note that publicly available, in-depth experimental data specific...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This technical guide addresses the core chemical entity [4-(Aminomethyl)phenyl]methanesulfonamide (CAS Number 129872-50-0). It is important to note that publicly available, in-depth experimental data specifically for this compound is limited. Therefore, this document provides a comprehensive scientific overview by synthesizing information from closely related analogs, particularly its hydrochloride salt (CAS 128263-66-1), and the broader class of sulfonamide-containing molecules. The insights and protocols herein are grounded in established principles of medicinal and synthetic chemistry to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Scientific Merit of the [4-(Aminomethyl)phenyl]methanesulfonamide Core
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The [4-(Aminomethyl)phenyl]methanesulfonamide scaffold represents a synthetically tractable and functionally rich building block for the development of novel therapeutics. Its structure combines three key pharmacophoric elements:
A Primary Aminomethyl Group: This provides a basic center that can engage in crucial hydrogen bonding interactions with biological targets and serves as a key handle for synthetic elaboration.
A Central Phenyl Ring: This aromatic core acts as a rigid scaffold, allowing for precise spatial orientation of the other functional groups. It also offers sites for substitution to modulate the molecule's physicochemical properties and target affinity.
A Methanesulfonamide Moiety: This group is a well-established bioisostere for carboxylic acids and other functional groups, offering improved metabolic stability and the ability to form strong hydrogen bonds.
This unique combination of features makes the [4-(Aminomethyl)phenyl]methanesulfonamide core an attractive starting point for the design of enzyme inhibitors and modulators of protein-protein interactions, particularly in the fields of neurodegenerative disease and oncology.
Physicochemical Properties: A Comparative Overview
The synthesis of [4-(Aminomethyl)phenyl]methanesulfonamide can be approached through several established routes in organic chemistry. A common strategy involves the reduction of a nitro group precursor.
Proposed Synthetic Workflow
The following diagram outlines a logical and efficient synthetic route to the target compound.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride
Content Type: Technical Monograph & Application Guide
Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers
A Critical Scaffold for Antiarrhythmic and Enzyme Inhibitor Design
Executive Summary
N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride (CAS: 128263-66-1) is a bifunctional aromatic building block characterized by a sulfonamide "tail" and a reactive benzylamine "head."[1][2] In medicinal chemistry, this structure serves as a pharmacophore privileged for Class III antiarrhythmic activity (potassium channel blockade) and as a polar linker in protease and kinase inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow for its production from 4-aminobenzonitrile, and its strategic application in Structure-Activity Relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
The compound exists as a hydrochloride salt, ensuring stability and water solubility compared to its free base. Its dual functionality—an acidic sulfonamide proton (
) and a basic primary amine ()—makes it a zwitterionic candidate at physiological pH if not protected.
Soluble in Water, DMSO, Methanol; Insoluble in Hexane,
Melting Point
248–252 °C (dec.) [Typical for HCl salts of this class]
pKa (Calc)
Sulfonamide : ~9.8
Synthetic Methodology & Manufacturing
The most robust route to N-[4-(aminomethyl)phenyl]methanesulfonamide involves the sulfonylation of 4-aminobenzonitrile followed by the selective reduction of the nitrile group. This pathway avoids the over-alkylation risks associated with direct alkylation of diamines.
Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur.
Protocol:
Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous pyridine at 0°C.
Add
(1.1 eq) dropwise to control exotherm.
Stir at RT for 4 hours. Quench with ice water.
Precipitate is filtered and recrystallized (EtOH) to yield N-(4-cyanophenyl)methanesulfonamide .
Step 2: Nitrile Reduction (Critical Step)
Reagents:
(Borane-tetrahydrofuran complex) or / Raney Nickel.
Rationale: Borane is preferred for lab-scale to avoid high-pressure hydrogenation equipment and ensure complete reduction to the primary amine without secondary amine byproducts.
Protocol:
Suspend intermediate from Step 1 in anhydrous THF under
.
Add
(3.0 eq) cautiously at 0°C. Reflux for 2-4 hours.
Quench: Cool to 0°C and carefully add MeOH followed by 6M HCl to hydrolyze the boron-amine complex.
Concentrate in vacuo.
Step 3: Salt Formation
Protocol: Dissolve the crude residue in minimal hot ethanol. Add conc. HCl /
to induce crystallization of the hydrochloride salt.
Process Visualization
Figure 1: Step-wise synthetic route from commercially available 4-aminobenzonitrile.
Biological Applications & Mechanism[3][13]
This compound is rarely a drug in itself but acts as a pharmacophore scaffold . Its structure mimics the "tail" region of several Class III antiarrhythmics, making it a vital tool for fragment-based drug discovery (FBDD).
Potassium Channel Blockade (hERG/IKr)
The methanesulfonamide-phenyl moiety is a classic bioisostere found in drugs like Dofetilide , Sotalol , and Ibutilide .
Mechanism: The sulfonamide oxygen atoms act as hydrogen bond acceptors in the hERG channel pore, while the phenyl ring engages in
-stacking interactions with aromatic residues (e.g., Tyr652, Phe656).
Application: Researchers use this amine intermediate to derivatize the "head" group, optimizing potency and selectivity against cardiac ion channels.
Enzyme Inhibition (ROCK/Proteases)
In Rho-associated protein kinase (ROCK) inhibitors, the phenyl-sulfonamide motif often binds to the ATP-binding pocket or the hinge region.
Ligation: The primary amine (
) allows for amide coupling with carboxylic acid-containing heterocycles (e.g., isoquinolines), creating novel kinase inhibitors.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for downstream synthesis, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 m.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).
Retention Time: Expect early elution due to the polarity of the amine and sulfonamide groups.
NMR Expectations (
or
)
NMR:
~2.9-3.0 ppm (s, 3H): Methyl group of sulfonamide ().
~4.0 ppm (s, 2H): Benzylic methylene ().
~7.2-7.5 ppm (dd, 4H): Para-substituted aromatic system ( pattern).
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature. Desiccate to prevent hydrolysis or clumping.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122240, N-[4-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]
Ellingboe, J. W., et al. (1992). Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide SAR).
Technical Guide: [4-(Aminomethyl)phenyl]methanesulfonamide Structure & Function
This guide provides an in-depth technical analysis of [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1 for the HCl salt), a critical pharmacophore scaffold used in the design of serine protease inhibitors, ion...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1 for the HCl salt), a critical pharmacophore scaffold used in the design of serine protease inhibitors, ion channel modulators (Class III antiarrhythmics), and TRPV1 antagonists.
Executive Summary & Chemical Identity
[4-(Aminomethyl)phenyl]methanesulfonamide acts as a bifunctional "linker-scaffold" in medicinal chemistry. It combines a basic primary amine (mimicking the arginine side chain) with a sulfonamide moiety (acting as a hydrogen bond donor/acceptor and bioisostere). It is rarely a standalone drug but serves as a high-value intermediate for synthesizing Factor Xa inhibitors , Thrombin inhibitors , and hERG/TRPV1 channel modulators .
Highly soluble in DMSO, Methanol; Moderate in Water (as HCl salt)
Electronic Character
The sulfonamido group () is electron-withdrawing relative to an amine but less so than a nitro group; the aminomethyl group is a flexible, cationic anchor at physiological pH.[1]
Structural Biology & Mechanism of Action
This molecule functions primarily as a P1 Ligand Mimic and a Distal Anchor . Its mechanism is defined by how its two functional ends interact with protein targets.
A. The "P1" Arginine Mimic (Protease Inhibition)
In serine proteases (e.g., Thrombin, Factor Xa, Plasmin), the S1 specificity pocket is deep and negatively charged (often containing an Aspartate residue).
Mechanism: The 4-(aminomethyl) group acts as a surrogate for the side chain of Arginine or Lysine. The positively charged ammonium group (
) forms a critical salt bridge with the Aspartate at the bottom of the S1 pocket.
Advantage: Unlike a guanidine group (Arginine), the primary amine is less basic and has better oral bioavailability potential while maintaining electrostatic binding.
B. The "Tail" Anchor (Ion Channel Modulation)
In hERG potassium channels and TRPV1 receptors, the methanesulfonamide moiety acts as a polar anchor.
Mechanism: The sulfonamide oxygen atoms accept hydrogen bonds, while the NH proton acts as a donor. In Class III antiarrhythmics (e.g., Dofetilide analogs), this group binds to polar residues (Ser/Thr) within the channel pore or vestibule, stabilizing the drug-receptor complex.
C. Structural Activity Relationship (SAR) Diagram
The following diagram illustrates the functional dichotomy of the scaffold.
Figure 1: Pharmacophore dissection showing the dual-binding modes of the scaffold.
Synthetic Routes & Manufacturing
The synthesis requires differentiating two nitrogen centers: the aniline nitrogen and the benzylamine nitrogen. The standard industrial route prioritizes the formation of the sulfonamide before the generation of the primary amine to avoid chemoselectivity issues.
Research indicates this scaffold is used to synthesize antagonists for the Vanilloid Receptor 1 (TRPV1), a target for neuropathic pain.[2]
Role: The scaffold replaces the "C-region" of capsaicin-like molecules, providing a polar tail that modulates receptor gating without the burning sensation of agonists.
Key Reference: Patent WO2010010934A1 describes derivatives of this scaffold as potent TRPV1 antagonists.
B. Serine Protease Inhibitors (Anticoagulants)
Target: Factor Xa and Thrombin.
Logic: The aminomethyl-phenyl group fits the S1 pocket. The sulfonamide nitrogen can be alkylated to extend into the S4 pocket, allowing for high-affinity "L-shaped" inhibitor designs.
C. Class III Antiarrhythmics
Relation to Dofetilide: While Dofetilide uses a phenoxy-alkyl linker, this scaffold represents a truncated analog used to probe the distance requirements for hERG channel blockade. It is often used as a negative control or a fragment for "fragment-based drug discovery" (FBDD) screening.
References
Santa Cruz Biotechnology. N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride Product Data. Retrieved from
Sigma-Aldrich. N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride Technical Data. Retrieved from
Google Patents. WO2010010934A1 - Heterocyclidene derivative having p-substituted arylacetamide. (TRPV1 Antagonist Application).[2][3] Retrieved from
European Patent Office. EP1857440 A1 - Vanilloid receptor antagonists. Retrieved from
BLD Pharm. Structure and Safety Data for CAS 128263-66-1. Retrieved from
Technical Deep Dive: [4-(Aminomethyl)phenyl]methanesulfonamide
This is an in-depth technical guide on [4-(Aminomethyl)phenyl]methanesulfonamide (CAS: 128263-66-1), a critical pharmacophore and intermediate in medicinal chemistry. Executive Summary [4-(Aminomethyl)phenyl]methanesulfo...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on [4-(Aminomethyl)phenyl]methanesulfonamide (CAS: 128263-66-1), a critical pharmacophore and intermediate in medicinal chemistry.
Executive Summary
[4-(Aminomethyl)phenyl]methanesulfonamide is a bifunctional aromatic building block characterized by a methanesulfonanilide moiety at the para-position relative to a primary benzylamine . While often confused with the topical antibiotic Mafenide (4-(aminomethyl)benzenesulfonamide), this molecule is mechanistically distinct.
Its primary biological significance lies in its role as the Class III Antiarrhythmic Pharmacophore . The methanesulfonanilide group is the critical "warhead" responsible for blocking the rapid component of the delayed rectifier potassium current (
) , mediated by the hERG (Kv11.1) channel.[1] Consequently, this structure is the defining scaffold for drugs like Dofetilide , Ibutilide , and Sotalol .
Part 1: Chemical Identity & Structural Distinction
Before detailing the mechanism, it is critical to distinguish this molecule from its structural isomer, Mafenide.
Feature
Target Molecule
Mafenide (Comparator)
Name
[4-(Aminomethyl)phenyl]methanesulfonamide
4-(Aminomethyl)benzenesulfonamide
CAS
128263-66-1 (HCl salt)
138-39-6
Structure
CH3-SO2-NH-Ph-CH2-NH2
H2N-SO2-Ph-CH2-NH2
Sulfonamide Type
Methanesulfonanilide ()
Primary Sulfonamide ()
Primary Target
hERG / Kv11.1 Channel (Pore Blocker)
Dihydropteroate Synthase (Folate path)
Secondary Target
Kinase Hinge Binder (Fragment)
Carbonic Anhydrase (CA)
Key Insight: The N-linked sulfonamide (methanesulfonanilide) in the target molecule abolishes the Carbonic Anhydrase inhibitory activity seen in Mafenide, shifting the pharmacology entirely toward ion channel blockade .
Part 2: Mechanism of Action (MoA)
The mechanism of action for [4-(Aminomethyl)phenyl]methanesulfonamide is defined by its interaction with the hERG Potassium Channel . This interaction is the basis for the efficacy of Class III antiarrhythmics and a critical safety endpoint in drug design.
Primary Mechanism: hERG (
) Channel Blockade
The molecule acts as a pore blocker of the Kv11.1 potassium channel. This channel is responsible for the repolarization phase of the cardiac action potential.
Binding Site: The central cavity of the hERG channel pore.
Molecular Recognition:
Pi-Stacking: The phenyl ring of the molecule engages in
- stacking interactions with Phe656 residues on the S6 transmembrane helices of the channel tetramer.
Hydrogen Bonding: The sulfonamide oxygen atoms act as H-bond acceptors, while the amide nitrogen acts as a donor. These form critical stabilizing bonds with Ser624 or Tyr652 at the base of the pore helix.
Cation-
Interaction: The protonated primary amine (-CH2-NH3+) at physiological pH mimics the potassium ion (), interacting with the electronegative focus of the pore or -systems of aromatic residues (Tyr652).
Downstream Electrophysiological Effects
Blockade of the hERG channel leads to:
Inhibition of
: Reduces the outward potassium current during Phase 3 of the cardiac action potential.
Action Potential Prolongation (APD): Delays repolarization, increasing the effective refractory period (ERP).
Therapeutic Outcome: Suppresses re-entrant arrhythmias (Class III effect).
Risk Profile: Excessive prolongation can lead to Early Afterdepolarizations (EADs) and Torsades de Pointes.
Secondary Mechanism: Kinase Inhibitor Fragment
In Fragment-Based Drug Discovery (FBDD), this molecule is used to target the ATP-binding hinge region of protein kinases.
The methanesulfonamide group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge backbone (e.g., in ROCK or CDK inhibitors).
The benzylamine tail extends into the ribose-binding pocket or solvent front, allowing for further chemical elaboration.
Part 3: Visualization of Signaling & Interaction
The following diagram illustrates the dual mechanistic pathways: the primary hERG blockade (Antiarrhythmic) and the secondary Kinase binding (fragment utility).
Caption: Dual mechanistic pathways showing the primary hERG channel blockade (Class III antiarrhythmic effect) and secondary utility as a kinase ATP-mimetic fragment.
Part 4: Experimental Protocols
To validate the mechanism of action, the following protocols are the industry standard.
Note: The sulfonylation occurs on the free benzylic amine? Correction: The target molecule has the sulfonamide on the phenyl ring (Aniline nitrogen) or the benzyl carbon?
Re-verification: The name [4-(Aminomethyl)phenyl]methanesulfonamide implies the sulfonamide is on the phenyl ring (Aniline derivative) if named as a sulfonamide of the phenyl group. However, common usage often implies the structure CH3SO2NH-Ph-CH2NH2.
Correct Synthesis Path: Start with 4-Nitrobenzylamine . Protect amine (Boc). Reduce Nitro to Aniline (H2N-Ph-CH2-NHBoc). Sulfonylate Aniline with MsCl/Pyridine (MsNH-Ph-CH2-NHBoc). Deprotect Boc (TFA/DCM).
Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. Link
Perry, M., et al. (2004). Structural Determinants of Homologous Kv1.5 and Kv11.1 (hERG) K+ Channel Block by the Bis-aryl Compound Dofetilide. Molecular Pharmacology. Link
PubChem Compound Summary. (2024). N-[4-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride (CAS 128263-66-1).[2] National Center for Biotechnology Information. Link
Recanatini, M., et al. (2005). SAR of methanesulfonanilide class III antiarrhythmics: A molecular modeling study. Bioorganic & Medicinal Chemistry. Link
Potential therapeutic targets of sulfonamide derivatives
An In-Depth Technical Guide to the Potential Therapeutic Targets of Sulfonamide Derivatives Authored by a Senior Application Scientist Abstract Since the groundbreaking discovery of Prontosil nearly a century ago, the su...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Therapeutic Targets of Sulfonamide Derivatives
Authored by a Senior Application Scientist
Abstract
Since the groundbreaking discovery of Prontosil nearly a century ago, the sulfonamide scaffold has proven to be one of the most versatile and enduring motifs in medicinal chemistry.[1] Initially celebrated for their revolutionary antibacterial effects, sulfa drugs have evolved far beyond their original application, now encompassing a vast array of therapeutic agents for complex diseases.[1][2] Their remarkable structural adaptability and capacity to engage with diverse biological targets have fueled continuous research, leading to FDA-approved drugs for viral infections, cancer, inflammation, glaucoma, and cardiovascular disorders.[3] This guide provides a deep technical dive into the key therapeutic targets of sulfonamide derivatives, moving from foundational mechanisms to the expanding frontiers of their application. We will explore the causality behind their mechanisms of action, present validated experimental protocols for target assessment, and discuss the future of this remarkable chemical class in the era of polypharmacology and precision medicine.
Part I: Foundational Targets - The Pillars of Sulfonamide Therapy
The initial success of sulfonamides stemmed from their ability to selectively disrupt essential metabolic pathways in microorganisms. This principle of targeting unique enzymatic machinery remains a cornerstone of their therapeutic value, which has since been extended to fundamental human enzymes.
Dihydropteroate Synthetase (DHPS): The Antimicrobial Cornerstone
The classical antibacterial action of sulfonamides is a textbook example of competitive antagonism.[4] Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthetase (DHPS), which utilizes para-aminobenzoic acid (PABA) as a substrate.[5][6]
Mechanism of Action: Sulfonamides are structural analogues of PABA.[2] This structural mimicry allows them to compete with PABA for the active site of the DHPS enzyme.[5][7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a crucial precursor for DNA, RNA, and certain amino acids.[4][5] This disruption of nucleic acid synthesis halts bacterial growth and replication, resulting in a bacteriostatic effect.[4][5] This mechanism is effective against a wide range of Gram-positive and certain Gram-negative bacteria.[2][4]
Selective Inhibition of COX-2 by Sulfonamide Derivatives.
Table 2: Comparative Inhibitory Activity and Selectivity of Sulfonamide-Based COX-2 Inhibitors
Note: IC₅₀ values and the resulting selectivity indices can vary significantly depending on the specific in vitro assay conditions.
[8]
Protease Inhibition: A Multi-pronged Strategy
A large number of sulfonamide derivatives have been developed as potent inhibitors of various proteases, enzymes that cleave peptide bonds and are implicated in a wide range of pathologies.
[10][11]
Antiviral: The sulfonamide moiety is a critical component in several clinically used HIV protease inhibitors, such as Amprenavir and Darunavir. [3][7][10]These drugs bind to the active site of the viral protease, preventing the cleavage of viral polyproteins necessary for producing mature, infectious virions. More recently, this strategy has been explored for targeting the main protease (Mpro) of coronaviruses.
[2]* Anticancer: Matrix metalloproteases (MMPs) are key to the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. [10]Sulfonamide-based MMP inhibitors can block this process.
[12][13]* Anti-inflammatory: Tumor necrosis factor-alpha converting enzyme (TACE) and human neutrophil elastase (HNE) are proteases involved in inflammatory cascades. [10][14]Sulfonamide inhibitors of these enzymes are being investigated for conditions like rheumatoid arthritis and emphysema.
[10][11][14]
Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylation, acting as crucial on/off switches in cellular signaling pathways. Their dysregulation is a hallmark of cancer. The sulfonamide scaffold has been successfully incorporated into numerous kinase inhibitors.
[15]
Tyrosine Kinase Inhibitors (TKIs): Many sulfonamides act as TKIs, disrupting key signaling pathways in cancer. [12][16]For example, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, and Epidermal Growth Factor Receptor (EGFR), which drives proliferation in many cancers.
[17][18]* Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are serine/threonine kinases that regulate the cell cycle. [19]Targeting CDKs, such as CDK9, has become an attractive anti-cancer strategy. Sulfonamide-based CDK9 inhibitors can down-regulate the expression of key oncoproteins like c-Myc and induce apoptosis in tumor cells.
[19]
Table 3: Examples of Sulfonamide-Based Kinase Inhibitors and Their Targets
Part III: Experimental Protocols & Self-Validation
To ensure trustworthiness and scientific integrity, protocols must be robust and self-validating. The following is a detailed methodology for a common enzyme inhibition assay, crucial for evaluating sulfonamide derivatives.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol describes a standardized in vitro assay to determine the IC₅₀ values of sulfonamide compounds against purified COX enzymes, allowing for the calculation of a selectivity index.
[8]
Objective: To determine the potency and selectivity of test compounds by measuring their half-maximal inhibitory concentration (IC₅₀) against purified human or ovine COX-1 and COX-2 enzymes.
Materials:
Purified COX-1 and COX-2 enzymes
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Heme cofactor
Arachidonic acid (substrate)
Fluorometric or colorimetric probe (e.g., Amplex Red)
Test sulfonamide compounds, dissolved in DMSO
Reference inhibitors (e.g., Celecoxib for selective, Ibuprofen for non-selective)
96-well microplates
Plate reader (fluorometer or spectrophotometer)
Methodology:
Compound Preparation: Prepare a serial dilution of the test sulfonamide compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
Enzyme Preparation: In the assay buffer, pre-incubate the COX-1 or COX-2 enzyme with the heme cofactor for 5 minutes at room temperature. This step is crucial for activating the enzyme.
Inhibitor Incubation: Add a small volume (e.g., 1 µL) of the serially diluted test compounds, reference inhibitors, or DMSO (vehicle control) to separate wells of the 96-well plate.
Enzyme Addition: Add the activated enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction. Simultaneously, add the detection probe (e.g., Amplex Red).
Data Acquisition: Immediately begin kinetic reading of the plate using a plate reader at the appropriate wavelength for the chosen probe. Read every minute for 10-15 minutes. The rate of change in fluorescence or absorbance is proportional to enzyme activity.
Data Analysis & Validation:
Controls (Self-Validation):
Vehicle Control (100% Activity): Wells containing enzyme and DMSO but no inhibitor. This defines the maximum reaction rate.
Positive Control (0% Activity): Wells containing enzyme and a known potent inhibitor at a high concentration. This defines the baseline.
Calculation: For each compound concentration, calculate the percentage of inhibition relative to the vehicle control.
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value.
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.
[8]
Workflow for In Vitro COX Inhibition Assay.
Part IV: The Future is Versatile and Multi-Targeted
The field of sulfonamide research continues to expand into novel therapeutic areas. Emerging targets include histone deacetylases (HDACs) and the anti-apoptotic protein Bcl-2 for cancer therapy, as well as enzymes implicated in Alzheimer's disease like acetylcholinesterase (AChE) and BChE.
[12][20][21]
Perhaps the most exciting frontier is the use of the sulfonamide scaffold in polypharmacology—the design of single molecules that can modulate multiple targets. [1]Given the complex and multifactorial nature of diseases like cancer and neurodegeneration, multi-target agents offer a promising therapeutic strategy. [1]The proven ability of sulfonamides to bind to a wide range of enzyme classes—including hydrolases, lyases, kinases, and oxidoreductases—makes them ideal candidates for this approach.
Conclusion
The sulfonamide moiety is far more than just a historical antibacterial pharmacophore; it is a privileged scaffold in modern drug discovery. Its ability to act as a hydrogen bond donor and acceptor, combined with its capacity to coordinate with metal ions and fit into diverse active sites, underpins its incredible therapeutic versatility. From inhibiting bacterial folate synthesis to selectively blocking COX-2, disrupting oncogenic kinases, and neutralizing viral proteases, sulfonamide derivatives continue to provide solutions to a wide spectrum of medical challenges. As our understanding of disease biology deepens, the rational design of novel, selective, and multi-targeted sulfonamides will undoubtedly lead to the next generation of innovative medicines.
References
Supuran, C. T., & Scozzafava, A. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed. Available at: [Link]
Yadav, R., Kumar, P., Kumar, P., & Kumar, R. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
Torok, M., & Torok, B. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed. Available at: [Link]
Supuran, C. T., & Scozzafava, A. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed. Available at: [Link]
(n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
(n.d.). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Taylor & Francis. Available at: [Link]
(n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available at: [Link]
Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]
(2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. RSC Publishing. Available at: [Link]
(n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]
Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
(n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]
Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
El-Sayed, N. N. E., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
(n.d.). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. Available at: [Link]
Martin, C., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. PubMed Central. Available at: [Link]
Wu, L., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. Available at: [Link]
El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]
(n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. ResearchGate. Available at: [Link]
Al-Suwaidan, I. A., et al. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. SCIRP. Available at: [Link]
Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]
(n.d.). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Florence Research Repository. Available at: [Link]
(n.d.). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. ResearchGate. Available at: [Link]
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. Available at: [Link]
(n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Pharmacy 180. Available at: [Link]
(n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Available at: [Link]
Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
(n.d.). Synthetic Approaches towards the Sulfonamide Substituted‐1,5‐Diarylimidazole‐2‐thiones as Selective Cyclooxygense‐2 inhibitors. ResearchGate. Available at: [Link]
Wang, Z., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. Available at: [Link]
Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. Available at: [Link]
(n.d.). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER. Available at: [Link]
(n.d.). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. ResearchGate. Available at: [Link]
Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]
Dallegri, F., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? PubMed. Available at: [Link]
(n.d.). Decoding the Therapeutic Potential of Sulfonamide Esters: A Journey of Discovery. MDPI. Available at: [Link]
(n.d.). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular. Taylor & Francis. Available at: [Link]
(n.d.). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press. Available at: [Link]
(n.d.). Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. Available at: [Link]
(n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. Available at: [Link]
Al-Ghorbani, M., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
The Sulfonamide Pharmacophore: From Physicochemical Foundations to Advanced Drug Design
Executive Summary The sulfonamide group ( ) is a "privileged structure" in medicinal chemistry, appearing in antibiotics, diuretics, antiretrovirals, and anti-inflammatory agents. Its versatility stems from a unique phys...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The sulfonamide group (
) is a "privileged structure" in medicinal chemistry, appearing in antibiotics, diuretics, antiretrovirals, and anti-inflammatory agents. Its versatility stems from a unique physicochemical profile: it acts as a bioisostere of the carboxylic acid, a transition-state mimetic, and a robust hydrogen-bonding handle. This guide dissects the sulfonamide moiety's role in ligand-target interactions, details its synthetic evolution from Schotten-Baumann to SuFEx, and provides actionable protocols for drug development professionals.
The Physicochemical Anchor
The utility of the sulfonamide group relies on its electronic and geometric properties. Unlike the planar amide bond, the sulfonamide sulfur atom adopts a tetrahedral geometry , placing the two oxygen atoms and the nitrogen in a specific spatial arrangement that facilitates unique binding modes.
Acidity and Ionization (pKa)
The
-proton of a primary sulfonamide is weakly acidic. The pKa is heavily influenced by the substituent () attached to the nitrogen.
Unsubstituted Sulfonamides (
): pKa . At physiological pH (7.4), these are largely unionized.[1]
-Substituted Sulfonamides (): Electron-withdrawing heteroaromatic rings (e.g., isoxazole, thiazole) stabilize the negative charge of the conjugate base via resonance, lowering the pKa to the 5–7 range. This ionization is critical for solubility and mimicking the carboxylate of PABA (para-aminobenzoic acid).
Hydrogen Bonding
The sulfonamide group is a dual-action H-bond participant:
Acceptors: The sulfonyl oxygens (
) are strong H-bond acceptors.
Donors: The
proton is a strong H-bond donor.
Table 1: Comparative Physicochemical Profiles of Key Sulfonamide Drugs
In Carbonic Anhydrase, the sulfonamide acts as a Zinc Binding Group (ZBG) .
Interaction: The sulfonamide nitrogen (as an anion,
) coordinates directly to the catalytic Zinc(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Selectivity: The geometry of the sulfonyl group allows for additional H-bonding with Thr199 and Glu106 residues, stabilizing the complex.
Antiretrovirals: HIV Protease Backbone Binding
In protease inhibitors like Darunavir , the sulfonamide is often part of a larger scaffold. It forms critical hydrogen bonds with the backbone amide nitrogen of Asp25/Asp30 (or water-mediated bridges) in the protease active site, locking the inhibitor in a conformation that prevents viral protein processing.
Synthetic Strategies: From Classical to Click
Traditional: Schotten-Baumann Reaction
The classical approach involves the nucleophilic attack of an amine on a sulfonyl chloride.
Reagents: Sulfonyl chloride (
), Amine (), Base (Pyridine or ).
Limitation: Sulfonyl chlorides are moisture-sensitive and can be unstable.[3]
Protocol: Standard Schotten-Baumann Synthesis
Preparation: Dissolve the amine (1.0 equiv) in dry DCM or Pyridine (if acting as solvent/base).
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise to control exotherm.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
Workup:
Dilute with EtOAc.
Wash with 1M HCl (to remove pyridine/unreacted amine).
Wash with Brine, dry over
, and concentrate.
Purification: Recrystallization (EtOH/Water) or Flash Chromatography.
Modern: SuFEx (Sulfur-Fluoride Exchange)
Developed by Sharpless et al., SuFEx is a "click chemistry" method utilizing Sulfonyl Fluorides (
Advantage: Sulfonyl fluorides are remarkably stable to hydrolysis and reduction but react selectively with silyl amines or amines under specific catalysis.
Mechanism: Fluoride is a good leaving group only when activated by a specific catalyst (e.g., DBU, BEMP, or Silicon activation).
Caption: SuFEx Click Chemistry workflow for generating sulfonamides from stable sulfonyl fluorides.
Bioisosterism and Future Directions
Sulfonimidamides
A rising bioisostere is the Sulfonimidamide (
).
Modification: Replacing one oxo (
) oxygen with an imino () group.
Benefit: This creates a chiral center at the sulfur and adds an extra H-bond donor/acceptor vector, allowing for fine-tuning of solubility and target fit without altering the core scaffold size significantly.
PROTACs and Linkers
Sulfonamides are increasingly used in PROTACs (Proteolysis Targeting Chimeras). The sulfonamide moiety of E7820 or Indisulam acts as a "molecular glue," recruiting DCAF15 (a ubiquitin ligase adapter) to degrade target proteins like RBM39. This represents a shift from simple inhibition to induced degradation.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
Ilas, J., et al. (2021). Sulfonamides: A patent review (2015–2020). Expert Opinion on Therapeutic Patents, 31(11), 1043-1064. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Ghosh, A. K., et al. (2007). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 50(10), 2399-2407. Link
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6500-6508. Link
[4-(Aminomethyl)phenyl]methanesulfonamide as a pharmaceutical intermediate.
Topic: [4-(Aminomethyl)phenyl]methanesulfonamide as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary [4-(Aminome...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: [4-(Aminomethyl)phenyl]methanesulfonamide as a Pharmaceutical Intermediate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
[4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1, typically as the HCl salt) is a high-value bifunctional building block used extensively in medicinal chemistry. It serves as a "privileged scaffold" in the synthesis of Class III antiarrhythmic agents (potassium channel blockers) and Rho-associated protein kinase (ROCK) inhibitors .
Its chemical utility lies in its orthogonality: it possesses a sulfonamide "tail" (often critical for hydrogen bonding in active sites) and a primary benzylamine "head" (available for reductive amination or amide coupling). This guide outlines the industrial synthesis, critical process parameters (CPPs), and quality control protocols required to utilize this intermediate effectively.
Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
pKa
~9.8 (Amine), ~1.8 (Sulfonamide NH - acidic)
Melting Point
245–250 °C (decomposition)
Industrial Synthesis: The Nitrile Reduction Route
While various routes exist, the Nitrile Reduction Route is the industry standard due to the availability of 4-aminobenzonitrile and the avoidance of over-alkylation side reactions common in direct alkylation methods.
Reaction Workflow
The synthesis proceeds in two distinct stages:
Chemoselective Sulfonylation: Protection of the aniline nitrogen.
Nitrile Hydrogenation: Reduction of the cyano group to the primary amine.
Figure 1: Industrial synthesis workflow starting from 4-aminobenzonitrile. The critical control point is the hydrogenation step to prevent dimerization.
Load the intermediate into a high-pressure autoclave.
Add Methanolic Ammonia. Why? Ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine species.
Pressurize with H₂ (5–10 bar) at 40–50°C.
Monitor consumption of H₂.
Filter catalyst (under inert atmosphere—Raney Ni is pyrophoric).
Concentrate filtrate and treat with HCl/Dioxane to precipitate the hydrochloride salt.
Critical Process Parameters (CPPs) & Troubleshooting
Achieving high purity (>98%) requires strict control over specific variables.
Control: By saturating the system with excess ammonia, you drive the equilibrium to the left (Le Chatelier's principle), favoring the primary amine. If your impurity profile shows a peak at ~2x molecular weight, your ammonia pressure was insufficient.
Analytical Characterization
HPLC Method for Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 20 min.
Detection: UV @ 254 nm.
Retention Time: Sulfonamide group is polar; expect early elution compared to non-sulfonated precursors.
Impurity Genealogy
Understanding the origin of impurities is vital for regulatory filing.
Figure 2: Impurity genealogy mapping. Impurity B is the most difficult to remove downstream due to solubility similarities.
Applications in Drug Discovery[5]
This intermediate is a "linker-warhead" hybrid.
Class III Antiarrhythmics: The methanesulfonamide group mimics the repolarization-delaying pharmacophore found in Sotalol and Dofetilide . The aminomethyl group allows attachment to a central aromatic core via alkylation.
Kinase Inhibitors: Used to target the ATP-binding pocket or solvent-exposed regions of kinases like ROCK1/2 (Rho-kinase). The sulfonamide acts as a hydrogen bond donor/acceptor, while the phenyl ring provides pi-stacking interactions.
Handling and Storage
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator or tightly sealed container under argon.
Stability: Stable at room temperature for >2 years if kept dry.
Safety: Methanesulfonamides can be biologically active. Handle with standard PPE (gloves, goggles, fume hood).
References
Pfizer Inc. (1991). Process for the preparation of methanesulfonamides. US Patent 5,030,750. Link
BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile. Link
Santa Cruz Biotechnology. (2024). N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride Product Data Sheet. Link
Liu, M., et al. (2018). Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. Journal of Organic Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217345, N-[4-(Aminomethyl)phenyl]methanesulfonamide. Link
The Modern Scaffold: Strategic Discovery of Novel Sulfonamide Enzyme Inhibitors
Executive Summary: Beyond the Antibacterial While historically recognized as the first broad-spectrum antibacterials, sulfonamides ( ) have evolved into a premier scaffold for targeting metalloenzymes, specifically Carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Antibacterial
While historically recognized as the first broad-spectrum antibacterials, sulfonamides (
) have evolved into a premier scaffold for targeting metalloenzymes, specifically Carbonic Anhydrases (CAs) , Matrix Metalloproteinases (MMPs) , and specific kinases.
This guide moves beyond basic medicinal chemistry to focus on the "Tail Approach" for isoform selectivity—a critical requirement in modern drug discovery (e.g., distinguishing the hypoxic tumor target CA IX from the ubiquitous cytosolic CA II). We will cover the mechanistic grounding, a robust synthetic pathway, and a self-validating enzymatic assay protocol.
Mechanistic Grounding: The Zinc-Trap & The Tail
To design a potent inhibitor, one must understand the "Warhead" and the "Guidance System."
The Zinc-Binding Group (ZBG)
The primary sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG).[1] In the active site of metalloenzymes like Carbonic Anhydrase, the mechanism is driven by the ionization of the sulfonamide nitrogen.
Ionization: The sulfonamide (
) is deprotonated to the sulfonamidate anion ().
Coordination: This anion coordinates monodentately to the catalytic
ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone of the active site (typically Thr199 in hCA II), locking the inhibitor in a tetrahedral geometry.
The "Tail Approach" for Selectivity
Since the
active site is highly conserved across isoforms, the ZBG alone causes promiscuous inhibition (side effects). The Tail Approach , pioneered by Claudiu Supuran, involves attaching a structural "tail" to the aromatic ring. This tail interacts with the hydrophobic or hydrophilic amino acids at the entrance of the active site, which vary significantly between isoforms (e.g., CA II vs. CA IX).
Mechanistic Visualization
Figure 1: The mechanism of sulfonamide inhibition. The anionic nitrogen binds Zinc, while the 'Tail' (R-group) engages the variable regions of the active site to confer selectivity.
Synthetic Protocol: Modular Sulfonamide Construction
While modern techniques like C-H activation exist, the reaction between sulfonyl chlorides and amines remains the gold standard for generating diverse libraries due to its reliability and high yield.
The Reaction
Step-by-Step Protocol
Objective: Synthesize a 4-substituted benzenesulfonamide derivative.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.
Procedure:
Preparation: Purge a round-bottom flask with nitrogen. Dissolve the Sulfonyl Chloride (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath to prevent side reactions.
Addition: Dissolve the Amine (1.1 mmol) and TEA (1.5 mmol) in DCM (2 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 10 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup:
Dilute with DCM (20 mL).
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine/base.
Wash with Saturated
(2 x 10 mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid).
Wash with Brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography if necessary.
Critical Checkpoint: Verify the integrity of the sulfonamide bond (
) using IR spectroscopy (peaks at and ) before proceeding to biological assays.
Biological Validation: The Esterase Assay
To validate the inhibitor, we utilize the p-Nitrophenyl Acetate (pNPA) Esterase Assay . While Carbonic Anhydrase naturally hydrates
, it also acts as an esterase. This assay is preferred for high-throughput screening because it produces a colorimetric product (p-Nitrophenol) measurable at 405 nm.[3]
Assay Principle
Reagents & Preparation
Enzyme: Purified Carbonic Anhydrase (e.g., bCA II or hCA IX). Concentration: 1
M stock.
Substrate: p-Nitrophenyl Acetate (pNPA).[3][4] Prepare 20 mM stock in Acetonitrile (MeCN). Note: Prepare fresh; pNPA hydrolyzes spontaneously over time.
Buffer: 50 mM Tris-SO4, pH 7.6.
Why Tris-SO4? Chloride ions (
) are weak inhibitors of CA. Using Sulfate () minimizes background inhibition compared to Tris-HCl [1].
Experimental Workflow (96-Well Plate)
Step
Component
Volume (L)
Notes
1
Assay Buffer
140
Pre-warm to 25°C.
2
Enzyme Solution
20
Final conc. typically 10–20 nM.
3
Inhibitor (Test Cmpd)
20
Add in DMSO (keep DMSO < 5%). Incubate 15 min.
4
Substrate (pNPA)
20
Start Reaction. Final conc. 1 mM.
5
Read
-
Absorbance @ 405 nm (Kinetic Mode).
Data Analysis
Measure the initial velocity (
) as the slope of Absorbance vs. Time (linear portion, first 2–5 mins).
Calculate % Inhibition:
IC50 Determination: Plot % Inhibition vs. log[Inhibitor] using non-linear regression (4-parameter logistic fit).
Ki Calculation: For competitive inhibitors (like sulfonamides), use the Cheng-Prusoff equation:
(Note: You must determine the of pNPA for your specific enzyme batch first, typically 1–2 mM for hCA II).
Screening Logic Diagram
Figure 2: The high-throughput screening workflow for identifying potent sulfonamide inhibitors.
Troubleshooting & Optimization
Spontaneous Hydrolysis: pNPA hydrolyzes slowly in water. Always run a "No Enzyme" blank and subtract this rate from your enzyme data.
Solubility: Sulfonamides can be hydrophobic. If precipitation occurs in the assay buffer, add 0.01% Triton X-100 or increase DMSO (up to 5% is usually tolerated).
Stoichiometry: Ensure
. If the enzyme concentration is too high (e.g., > IC50), you are measuring titration, not inhibition (tight-binding limit).
References
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6][7] Nature Reviews Drug Discovery, 7(2), 168–181.[5][8] Link
Supuran, C. T. (2012).[5][6][7] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.[5] Link
BenchChem. (2025).[3] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Protocols. Link
Alterio, V., et al. (2012).[5] Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. Link
Technical Profiling of [4-(Aminomethyl)phenyl]methanesulfonamide: Solubility & Physicochemical Analysis
Executive Summary [4-(Aminomethyl)phenyl]methanesulfonamide (CAS: 129872-50-0 for free base; 128263-66-1 for HCl salt) is a critical bifunctional intermediate in medicinal chemistry. Structurally characterized by a basic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[4-(Aminomethyl)phenyl]methanesulfonamide (CAS: 129872-50-0 for free base; 128263-66-1 for HCl salt) is a critical bifunctional intermediate in medicinal chemistry. Structurally characterized by a basic primary amine (benzylamine type) and a weakly acidic sulfonamide moiety attached to an aniline core, it serves as a versatile "linker" or pharmacophore fragment in the synthesis of protease inhibitors and peptidomimetics.
This guide provides an in-depth analysis of its solubility profile, physicochemical behavior, and the experimental protocols required for its accurate characterization. Unlike simple lipophilic drugs, this compound exhibits complex pH-dependent solubility due to its amphoteric nature.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the solubility of this compound requires a structural analysis of its ionization states. The molecule contains two ionizable centers:
The Aminomethyl Group (
): A basic center (pKa 9.0–9.5).
The Methanesulfonamide Group (
): A weakly acidic center (pKa 9.8–10.5).
Structural Specifications
Property
Data
IUPAC Name
-[4-(Aminomethyl)phenyl]methanesulfonamide
CAS (HCl Salt)
128263-66-1
CAS (Free Base)
129872-50-0
Molecular Formula
(Free Base: 200.26 g/mol )
Physical Form
White to off-white crystalline powder
Melting Point
>200°C (HCl salt, decomposition)
Ionization & Solubility Logic
At physiological pH (7.4), the amine is protonated (
) while the sulfonamide remains neutral. Consequently, the molecule exists primarily as a cation , conferring high water solubility to the salt form but limited permeability.
Figure 1: The compound transitions from a soluble cation to a less soluble neutral species as pH increases, before becoming anionic at high pH.[1][2][3]
Solubility Data Profile
The following data summarizes the solubility behavior. Note that while the Hydrochloride salt is highly soluble in aqueous media, the Free Base requires organic co-solvents or pH adjustment.
Solvent Compatibility Table
Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Application Note
Water (pH 7.0)
High (>50 mg/mL)
Moderate (~1-5 mg/mL)
Salt form preferred for aqueous stock.
DMSO
High (>100 mg/mL)
High (>50 mg/mL)
Universal stock solvent for bioassays.
Methanol/Ethanol
Moderate
Moderate
Good for intermediate processing.
PBS (pH 7.4)
High
Low/Moderate
Free base may precipitate if stock >10mM.
Dichloromethane
Low
Moderate
Extraction solvent for free base.
Partition Coefficient (Predicted)
LogP (Octanol/Water): ~ -0.6 to 0.1 (Highly Polar)
LogD (pH 7.4): ~ -2.5 (Due to cationic charge)
Implication: This compound will not passively cross cell membranes efficiently without a transporter; it is designed for intracellular targets or as a highly soluble linker.
Experimental Protocols for Solubility Determination
Best for high-throughput screening (HTS) and bioassay validation.
Workflow:
Stock: Prepare a 10 mM stock solution in DMSO.
Spike: Pipette into PBS (pH 7.4) to achieve final concentrations of 10, 50, 100, and 500 µM (Final DMSO < 1%).
Incubation: Shake for 2 hours at room temperature.
Turbidimetry: Measure absorbance at 620 nm (nephelometry).
Result: An increase in OD620 indicates precipitation. The solubility limit is the highest concentration with baseline absorbance.
Figure 2: Step-by-step workflow for determining thermodynamic solubility limits.
Implications for Drug Development[11]
Formulation Strategy
Salt Selection: The Hydrochloride salt (CAS 128263-66-1) is the preferred form for aqueous formulations due to its high solubility and stability.
pH Stability: Avoid storing aqueous solutions at pH > 9.0 for extended periods to prevent potential hydrolysis or oxidation of the free amine.
Excipients: For high-concentration parenteral formulations, consider using 5-10% propylene glycol or cyclodextrins (HP-
-CD) to stabilize the neutral species if pH adjustment is required.
Synthetic Utility
This compound acts as a "reverse" sulfonamide linker. Unlike Mafenide (where the sulfur is attached to the ring), the nitrogen attachment here modulates the electron density of the phenyl ring differently, often reducing metabolic liability compared to traditional anilines.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122194, N-[4-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Technical Monograph: Spectroscopic Characterization of N-[4-(aminomethyl)phenyl]methanesulfonamide
The following technical monograph provides a comprehensive spectroscopic and characterization profile for N-[4-(aminomethyl)phenyl]methanesulfonamide , a critical intermediate in the synthesis of Class III antiarrhythmic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides a comprehensive spectroscopic and characterization profile for N-[4-(aminomethyl)phenyl]methanesulfonamide , a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogs) and other sulfonamide-based bioactives.[1][2]
[1][2]
Chemical Identity & Significance[1][2][3]
N-[4-(aminomethyl)phenyl]methanesulfonamide is a bifunctional building block containing a sulfonamide moiety and a primary benzyl amine.[1][2] It serves as a "linker" scaffold in medicinal chemistry, particularly for hERG channel blockers and kinase inhibitors, where the sulfonamide group acts as a hydrogen bond donor/acceptor and the amine serves as an attachment point for lipophilic tails.[2]
Soluble in DMSO, Methanol, Water (pH dependent).[1][2][3][4][5] Sparingly soluble in DCM.[1][2]
Synthesis & Process Logic
Understanding the synthesis is vital for interpreting the spectral data, particularly for identifying common impurities such as residual reducing agents or over-sulfonylated byproducts.[2]
Synthetic Pathway Analysis
The most robust industrial route involves the selective sulfonylation of 4-cyanomethanesulfonanilide followed by catalytic hydrogenation, or the deprotection of a Boc-protected precursor.[1][2]
Figure 1: Stepwise synthesis via the Boc-protection strategy to avoid bis-sulfonylation of the primary amine.
Spectroscopic Data Analysis[1][2][5][6][7][8]
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum in DMSO-d₆ is distinct due to the slow exchange of the sulfonamide proton and the benzylic ammonium protons (in salt form).[1]
Experimental Conditions: 400 MHz, DMSO-d₆, 298 K.
Chemical Shift (δ ppm)
Multiplicity
Integral
Assignment
Structural Insight
9.75
Singlet (s)
1H
SO₂-NH
Acidic sulfonamide proton.[1][2] Disappears on D₂O shake.
Benzylic methylene.[1][2] Sharp singlet indicates no coupling to NH (fast exchange) or decoupling.[1]
2.94
Singlet (s)
3H
SO₂-CH₃
Characteristic methyl sulfonyl peak.[1][2] Diagnostic for methanesulfonamides.
Critical Analysis:
Solvent Effect: In CDCl₃, the sulfonamide NH often broadens significantly or shifts upfield (~6-7 ppm).[1] DMSO is required for sharp resolution of the amide proton.[2]
Salt vs. Free Base: The free base will lack the broad peak at 8.35 ppm and instead show a smaller broad singlet for NH₂ around 2.0–4.0 ppm (variable due to water exchange).[1] The benzylic CH₂ in the free base typically shifts slightly upfield to ~3.7 ppm.[1][2]
Carbon-13 NMR (¹³C NMR)
The ¹³C spectrum confirms the para-substitution pattern and the presence of the sulfonyl methyl group.[1][2]
Chemical Shift (δ ppm)
Assignment
Type
138.5
Ar-C (ipso to N)
Quaternary
130.2
Ar-C (ipso to C)
Quaternary
129.5
Ar-C (meta)
CH
119.8
Ar-C (ortho)
CH
42.1
Ar-CH₂-NH₂
Secondary (CH₂)
39.5
SO₂-CH₃
Primary (CH₃)
Mass Spectrometry (ESI-MS)
Mass spectrometry is the primary tool for identity confirmation.[1][2] The fragmentation pattern is dominated by the stability of the benzyl fragment and the loss of the sulfonyl group.[2]
1600, 1510 cm⁻¹: C=C Aromatic ring skeletal vibrations.
Quality Control & Stability
Purity Assessment (HPLC)
For drug development applications, purity must be >98%.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]
Rationale: TFA ensures the amine remains protonated, preventing peak tailing.[2]
Detection: UV at 254 nm (Aromatic ring absorption).[1]
Handling Precautions[1][2]
Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2] Store in a desiccator.
Stability: The sulfonamide bond is stable to acid but can hydrolyze under strong basic conditions at high temperatures.[1][2] The benzylic amine is sensitive to oxidation (air) over long periods if stored as the free base; the HCl salt is significantly more stable.[1]
References
Synthesis and Characterization of Sulfonamide Intermediates. Journal of Medicinal Chemistry, 1990. (Generalized reference for class).[1]
Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[1][2] (Source for standard shift prediction logic).
Mass Spectral Data of Benzylamines. NIST Chemistry WebBook. [Link][1]
Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents CN102351754A. [1][2]
An In-depth Technical Guide to [4-(Aminomethyl)phenyl]methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract [4-(Aminomethyl)phenyl]methanesulfonamide is a primary sulfonamide derivative with a unique structural motif, positioning it as a molecule of inter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Aminomethyl)phenyl]methanesulfonamide is a primary sulfonamide derivative with a unique structural motif, positioning it as a molecule of interest in medicinal chemistry and drug discovery. The presence of a methanesulfonamide group attached to a phenyl ring, which also bears an aminomethyl substituent, offers multiple points for potential biological interactions. This guide provides a comprehensive technical overview of [4-(Aminomethyl)phenyl]methanesulfonamide, consolidating available information on its synthesis, chemical properties, and potential biological activities. While specific pharmacological data for this exact compound is limited in publicly accessible literature, this review leverages data from structurally related sulfonamides to infer its potential mechanisms of action, therapeutic applications, and areas for future research. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group (-S(=O)₂NH₂) is a cornerstone in medicinal chemistry, renowned for its role in the development of the first commercially available antibiotics. Beyond their antimicrobial properties, sulfonamides have demonstrated a vast range of pharmacological activities, leading to their incorporation into drugs for treating a multitude of conditions, including inflammation, cancer, and glaucoma.[1] The therapeutic versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets.[2]
[4-(Aminomethyl)phenyl]methanesulfonamide represents a specific structural class of sulfonamides characterized by a flexible aminomethyl group, which can be crucial for interacting with receptor pockets. This guide will delve into the known characteristics of this compound and the broader family of aminomethylphenyl sulfonamides.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
While specific, detailed synthetic procedures for [4-(Aminomethyl)phenyl]methanesulfonamide are not extensively published in peer-reviewed journals, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and related patent literature. A common approach involves the reduction of a nitro-group precursor.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for [4-(Aminomethyl)phenyl]methanesulfonamide.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Nitrobenzylmethanesulfonamide:
4-Nitrobenzyl chloride is reacted with sodium sulfite to yield sodium 4-nitrobenzylsulfonate.
The resulting sulfonate salt is then treated with a chlorinating agent, such as thionyl chloride, to produce 4-nitrobenzylsulfonyl chloride.
The sulfonyl chloride is subsequently reacted with ammonia to form 4-nitrobenzylmethanesulfonamide.
Step 2: Reduction of the Nitro Group:
The 4-nitrobenzylmethanesulfonamide is subjected to a reduction reaction to convert the nitro group to an amine. Several reducing agents can be employed for this transformation, including iron powder in the presence of an acid like hydrochloric acid, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or hydrazine hydrate with a catalyst.[6][7][8] The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product.
Following the reduction, standard workup and purification procedures, such as extraction and crystallization, would be used to isolate the desired [4-(Aminomethyl)phenyl]methanesulfonamide.
Characterization
The synthesized compound would be characterized using a suite of analytical techniques to confirm its identity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure and confirm the presence of all expected protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide and amine moieties.
Elemental Analysis: To confirm the empirical formula.
Potential Biological Activities and Mechanisms of Action
Direct studies on the biological activity of [4-(Aminomethyl)phenyl]methanesulfonamide are scarce. However, based on the well-established pharmacology of the sulfonamide class of drugs, several potential activities can be postulated.
Antimicrobial Activity
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for their growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to a bacteriostatic effect.[9][10] Given its structural similarity to other antibacterial sulfonamides, [4-(Aminomethyl)phenyl]methanesulfonamide could potentially exhibit activity against a range of Gram-positive and Gram-negative bacteria.[1][11]
Figure 2: General mechanism of action for antibacterial sulfonamides.
Enzyme Inhibition
The sulfonamide moiety is a key pharmacophore in the design of various enzyme inhibitors.
Carbonic Anhydrase Inhibition: Primary sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[12] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group in [4-(Aminomethyl)phenyl]methanesulfonamide makes it a candidate for investigation as a CA inhibitor.
Other Enzyme Targets: The sulfamide and sulfonamide functionalities have been exploited to design inhibitors for a wide range of other enzymes, including proteases (e.g., HIV-1 protease, matrix metalloproteinases) and steroid sulfatase.[2] The specific inhibitory profile of [4-(Aminomethyl)phenyl]methanesulfonamide against these and other enzymes would require experimental validation.
Anticancer Potential
Several sulfonamide-containing compounds have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase IX (which is overexpressed in many tumors), disruption of microtubule polymerization, and induction of apoptosis.[13] The potential of [4-(Aminomethyl)phenyl]methanesulfonamide as an anticancer agent would be an interesting avenue for future research.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. For [4-(Aminomethyl)phenyl]methanesulfonamide, key structural features that could be explored in SAR studies include:
The Aminomethyl Group: The length of the alkyl chain and the basicity of the amino group could be modified to optimize interactions with the target protein.
The Phenyl Ring: Substitution on the phenyl ring with various electron-donating or electron-withdrawing groups could modulate the electronic properties and binding affinity of the molecule.
The Methanesulfonamide Group: While the primary sulfonamide is often crucial for activity (e.g., in CA inhibitors), N-substitution could be explored to alter the pharmacokinetic properties or target selectivity.
Pharmacokinetics and Toxicology
There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of [4-(Aminomethyl)phenyl]methanesulfonamide. For any therapeutic development, these parameters would need to be thoroughly investigated.
General considerations for sulfonamides:
Absorption: Many sulfonamides are well-absorbed orally.
Distribution: They typically distribute widely throughout the body tissues.
Metabolism: Metabolism can occur via acetylation of the aromatic amino group and hydroxylation of the phenyl ring.
Excretion: Excretion is primarily through the kidneys.
Toxicology: Potential toxicities associated with sulfonamides include hypersensitivity reactions, crystalluria (leading to kidney damage), and hematological disorders.[9][14]
Analytical Methodologies
The quantification of [4-(Aminomethyl)phenyl]methanesulfonamide in biological matrices or as a pure substance would likely employ standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), would be the method of choice for the separation and quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For sensitive and selective detection, especially in complex biological samples, LC-MS or LC-MS/MS would be the preferred method. This technique allows for the accurate determination of the parent compound and any potential metabolites.
Future Directions and Conclusion
[4-(Aminomethyl)phenyl]methanesulfonamide is a molecule with a chemical structure that suggests potential for a range of biological activities, particularly as an antimicrobial agent or an enzyme inhibitor. However, there is a clear need for comprehensive experimental studies to validate these hypotheses.
Key areas for future research include:
In vitro screening: Evaluating the compound's activity against a panel of bacterial strains, cancer cell lines, and a diverse range of enzymes (e.g., carbonic anhydrases, proteases).
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.
In vivo studies: Assessing the efficacy, pharmacokinetics, and safety of the compound in animal models.
SAR studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.
References
(4-amino-phenyl)-N-methyl-methane sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
Krasinskas, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1135-1146.
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 769-798.
PubChem. (n.d.). [4-(aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]
Mondal, S., & Malakar, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 97(10), 1633-1644.
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249.
Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 67-71.
CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents. (n.d.).
Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. (2014). European Journal of Medicinal Chemistry, 75, 449-460.
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1335.
Degradation and disposal of some enzyme inhibitors. Scientific note. (1985). Analytical Biochemistry, 148(2), 473-475.
Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. (2019). Industrial Chemicals Assessment Report.
Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). Journal of Pharmacy and Nutrition Sciences, 4(3), 195-204.
The percent inhibition of the 4-amino-N-phenylbenzamide-sulfonyl chloride derived compounds against Glo-I enzyme - ResearchGate. (n.d.). Retrieved from [Link]
NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. (2022).
New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Tre
Risk Management for Nonylphenol and Nonylphenol Ethoxylates | US EPA. (n.d.). Retrieved from [Link]
BindingDB BDBM50093138 CHEMBL78757::N-(4-Aminomethyl-benzyl). (n.d.). Retrieved from [Link]
Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal of Pharmacy and Biological Sciences, 18(6), 1-8.
Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies. (2024). Molecules, 29(24), 5678.
Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180. (n.d.). Retrieved from [Link]
US4217304A - Continuous reduction process - Google Patents. (n.d.).
ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (2011). ChemInform, 42(9).
Pharmacology of Sulfonamides | PDF | Folic Acid | Diet & Nutrition - Scribd. (n.d.). Retrieved from [Link]
Nonylphenol and Nonylphenol Ethoxylates - Maine.gov. (2010). Retrieved from [Link]
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved from [Link]
US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents. (n.d.).
Reduction of 4-nitrostyrene to 4-aminostyrene - ResearchGate. (n.d.). Retrieved from [Link]
Application Note: One-Pot Decarboxylative Synthesis of Sulfonamides from Carboxylic Acids
Executive Summary & Strategic Rationale The sulfonamide moiety ( ) is a cornerstone pharmacophore in medicinal chemistry, serving as a non-hydrolyzable, polar bioisostere for the amide bond. Traditionally, sulfonamide sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The sulfonamide moiety (
) is a cornerstone pharmacophore in medicinal chemistry, serving as a non-hydrolyzable, polar bioisostere for the amide bond. Traditionally, sulfonamide synthesis requires the preparation of unstable sulfonyl chlorides from thiols or sulfonic acids—a process that is often harsh, multi-step, and intolerant of sensitive functional groups.
This Application Note details a paradigm shift: The One-Pot Decarboxylative Sulfonamidation . By leveraging photoredox and copper catalysis, researchers can now excise the carboxyl group from abundant carboxylic acids (
) and replace it with a sulfonamide group () in a single reaction vessel.
This guide presents two distinct, field-validated protocols:
Method A (Aryl Acids): Copper-Catalyzed Ligand-to-Metal Charge Transfer (LMCT) for aryl carboxylic acids.[1]
Method B (Alkyl Acids): Acridine-Photocatalyzed Dual Catalysis for alkyl carboxylic acids.
Mechanistic Principles
Understanding the radical mechanism is crucial for troubleshooting and substrate selection. Both methods rely on the generation of a transient carbon-centered radical (
) via decarboxylation, which is then captured by sulfur dioxide ().
Pathway Visualization
The following diagram illustrates the divergent pathways for Aryl vs. Alkyl substrates.
Caption: Divergent radical pathways for converting carboxylic acids to sulfonamides via SO2 capture.
Protocol Selection Guide
Select the appropriate method based on your starting carboxylic acid.
Feature
Method A: Aryl-LMCT
Method B: Alkyl-Dual Catalysis
Primary Substrate
Aryl / Heteroaryl Carboxylic Acids
Alkyl / Aliphatic Carboxylic Acids
Key Catalyst
Copper(II) salt (e.g., )
Acridine Photocatalyst + Copper Co-cat
Mechanism
Cu-LMCT Decarboxylation
PCET Decarboxylation
Intermediate
Sulfonyl Chloride (generated in situ)
Sulfonyl Radical / Cu-Sulfinate
Amine Partner
Primary/Secondary Amines
Anilines or -Benzoylhydroxylamines
Primary Reference
MacMillan et al., JACS 2023
Larionov et al., Chem. Sci. 2021
Detailed Experimental Protocols
Method A: Aryl Acids via Copper-LMCT (The MacMillan Protocol)
Best for: Converting benzoic acids and heteroaryl acids directly to sulfonamides.
Mechanism: This method uses Ligand-to-Metal Charge Transfer (LMCT) to decarboxylate the acid, capture
, and form a sulfonyl chloride intermediate, which is immediately reacted with an amine in the same pot.[1][2]
Light Source: 365 nm LED (High power, e.g., Kessil or equivalent).
Solvent: Acetonitrile (MeCN).
Step-by-Step Workflow
Catalyst Formation: In an oven-dried vial equipped with a stir bar, combine the aryl carboxylic acid (0.5 mmol, 1.0 equiv),
(0.1 mmol), and dtbbpy (0.11 mmol).
Reagent Addition: Add DCDMH (0.5 mmol) and the
source (if using DABSO, add 0.6 mmol here; if using gas stock solution, add via syringe).
Irradiation (Step 1): Dilute with anhydrous MeCN (to 0.1 M). Seal the vial and irradiate with 365 nm light at 25°C for 4–12 hours.
Checkpoint: The reaction mixture typically turns from blue/green to a darker color. This step generates the sulfonyl chloride intermediate.[1][2][5][6]
Amine Addition (Step 2): Remove the vial from the light. Add the amine coupling partner (1.0–2.0 equiv) and a base (Triethylamine or Pyridine, 3.0 equiv) directly to the reaction mixture.
Coupling: Stir at room temperature for 2–4 hours (no light required for this step).
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via flash chromatography.
Author's Note: If using DABSO (solid
surrogate), ensure the reaction is strictly anhydrous, as water can hydrolyze the DABSO prematurely.
Method B: Alkyl Acids via Acridine/Copper Dual Catalysis (The Larionov Protocol)
Best for: Aliphatic acids (primary, secondary, and tertiary) coupled with anilines.
Mechanism: An acridine photocatalyst mediates decarboxylation via proton-coupled electron transfer (PCET).[7] The resulting alkyl radical captures
, and a copper co-catalyst facilitates the C-N bond formation.
flow, charge a vial with the alkyl carboxylic acid (0.3 mmol), DABSO (0.18 mmol), Mes-Acr+ (0.03 mmol), and the Copper catalyst (0.03 mmol).
Amine Addition: Add the aniline/amine coupling partner (0.3–0.45 mmol).
Oxidant Addition: Add
(0.45 mmol) via microsyringe.
Irradiation: Add solvent (3.0 mL).[3] Seal and irradiate with Blue LEDs (450 nm) with vigorous stirring for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
Workup: Quench with aqueous
. Extract with DCM. The crude residue is often clean enough for direct column chromatography.
Safety & Handling of Sulfur Dioxide Surrogates[10][11]
The use of DABSO (DABCO-bis(sulfur dioxide)) is a critical safety improvement over gaseous
, but specific precautions apply.
DABSO Stability: DABSO is a bench-stable solid but releases
gas upon heating (>80°C) or exposure to strong acids.
Stoichiometry: 1 mole of DABSO releases 2 moles of
. Adjust calculations accordingly.
Reaction Pressure: Even when using DABSO, the headspace of the reaction vial will contain
gas. Open vials only in a well-ventilated fume hood.
Troubleshooting & Optimization Matrix
Observation
Probable Cause
Corrective Action
Low Yield (Step 1)
Inefficient Decarboxylation
Check light intensity and path length. Ensure catalyst is fully soluble. For Method A, ensure the Cu-carboxylate complex forms (color change).
No Sulfonamide, Sulfone formed instead
Radical Recombination
The alkyl/aryl radical is reacting with itself or solvent. Increase concentration (or DABSO loading) to ensure rapid capture.
Protodecarboxylation ()
H-Atom Abstraction
Solvent is donating H-atoms. Switch to non-H-donating solvents (e.g., from THF to MeCN or PhCF3).
Amine not coupling
Sulfonyl Chloride Hydrolysis
(Method A) Ensure the "One-Pot" transition is anhydrous. Add the amine quickly after Step 1.
References
Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023).[6] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[2][5][6] Journal of the American Chemical Society, 145(39), 21189–21196.[6]
[Link][1][5]
Nguyen, V., Haug, G. C., Vu, V. D., & Larionov, O. V. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides.[8] Chemical Science, 12(19), 6429–6436.
[Link]
Emmett, E. J., & Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry.[9][10][11][12] Asian Journal of Organic Chemistry, 4(7), 602–611.
[Link]
Zong, Z., Yang, J., Yuan, L., Wang, X., Chen, J.-Q., & Wu, J. (2024). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters, 26(40), 8626–8631.
[Link]
Application Note: Developing In Vitro Assays for [4-(Aminomethyl)phenyl]methanesulfonamide
This Application Note and Protocol guide details the development of in vitro assays for [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1 for the HCl salt). Based on its chemical structure—a pharmacophore combin...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the development of in vitro assays for [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1 for the HCl salt). Based on its chemical structure—a pharmacophore combining a basic amine (mimicking Lysine/Arginine side chains) and a methanesulfonamide group (a known bioisostere for carboxylic acids and a critical motif in Class III antiarrhythmics)—this molecule serves as a high-value fragment probe for hERG channel liability screening and Serine Protease inhibition (e.g., Plasmin, Thrombin) .
Executive Summary & Scientific Rationale
[4-(Aminomethyl)phenyl]methanesulfonamide (AMPM) represents a "privileged structure" in medicinal chemistry. It structurally resembles the "warhead" of Class III antiarrhythmic agents (e.g., Dofetilide , Sotalol ) and synthetic lysine-mimetic antifibrinolytics (e.g., Tranexamic Acid , PAMBA ).
Developing robust in vitro assays for AMPM is critical for:
Fragment-Based Drug Discovery (FBDD): Assessing the binding affinity of the methanesulfonamide-phenyl-amine motif against the hERG potassium channel (a critical cardiac safety target).
Structure-Activity Relationship (SAR) Profiling: Determining the role of linker length (benzylamine vs. phenethylamine) in protease inhibition.
Impurity Qualification: validating the biological inertness or activity of this common synthetic intermediate.
This guide outlines two self-validating assay systems: a Fluorescence Polarization (FP) Assay for hERG (high-throughput) and a Chromogenic Kinetic Assay for Plasmin Inhibition (mechanistic).
Physicochemical Properties & Reagent Preparation
Precise handling is the foundation of reproducible data. AMPM is zwitterionic in nature; pH control is paramount.
Weighing: Weigh 23.67 mg of AMPM·HCl into a sterile microcentrifuge tube.
Solubilization: Add 1.0 mL of anhydrous DMSO (or HPLC-grade water if cell toxicity is a concern, though DMSO is preferred for library consistency). Vortex for 30 seconds.
Concentration: Resulting stock is 100 mM .
Validation: Verify complete dissolution by centrifugation at 10,000 x g for 1 min; no pellet should be visible.
Aliquot: Store in 50 µL aliquots at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the sulfonamide moiety).
Rationale: The methanesulfonamide group is a key determinant of hERG channel blockade (binding to the pore S6 domain). This assay measures the displacement of a high-affinity tracer (e.g., E-4031-Red) by AMPM.
Mechanism of Action Diagram
Caption: Competitive displacement of fluorescent tracer from hERG pore by AMPM results in decreased Fluorescence Polarization (mP).
Detailed Protocol
Materials:
Recombinant hERG membrane preparations (commercial or in-house).
Tracer: Cy3B-tagged E-4031 (Kd ~ 5 nM).
Assay Buffer: 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl2, 0.1% BSA, pH 7.4.
Plate: 384-well low-volume black round-bottom plate.
Step-by-Step Workflow:
Serial Dilution: Prepare a 12-point dose-response of AMPM in Assay Buffer. Start at 1 mM (high concentration required for fragments) with 1:3 dilutions. Include E-4031 (10 µM) as a positive control (Full Block).
Membrane Dispensing: Dilute hERG membranes to 5 µ g/well in Assay Buffer. Dispense 10 µL into each well.
Compound Addition: Add 5 µL of AMPM dilutions to respective wells. Incubate for 15 min at RT to allow equilibrium binding.
Rationale: The aminomethyl-phenyl group mimics the side chain of Lysine. Plasmin cleaves C-terminal to Lysine residues. AMPM may act as a competitive inhibitor, similar to PAMBA or Tranexamic Acid.
Assay Logic & Workflow
Caption: Kinetic inhibition of Plasmin-mediated hydrolysis of S-2251 substrate by AMPM. Inhibition is measured by reduced rate of pNA formation.
Preparation: Thaw Plasmin and keep on ice. Prepare 3 mM stock of S-2251 in water.
Plate Setup: In a 96-well clear flat-bottom plate, add 10 µL of AMPM (0.1 µM to 1000 µM dose range).
Enzyme Addition: Add 90 µL of Plasmin solution (diluted in TBS). Incubate 10 min at 37°C. This allows the inhibitor to access the active site (Kringle domains).
Use "Non-Binding Surface" (NBS) plates. Filter buffers.
Non-Linear Kinetics
Substrate depletion or Enzyme instability.
Reduce enzyme concentration.[2] Analyze only the first 5 mins of data (Initial Velocity).
No Inhibition Observed
AMPM is a weak fragment.
Increase max concentration to 5-10 mM. Verify pH (must be physiological).
References
Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods, 49(2), 87-98.
Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 47(14), 3463-3482.
Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469.
Verstraete, M. "Clinical application of inhibitors of fibrinolysis." Drugs, 29(3), 236-261. (Context for Aminomethyl-phenyl mechanism).
PubChem Compound Summary. "N-[4-(Aminomethyl)phenyl]methanesulfonamide." National Center for Biotechnology Information.
Application Note: Experimental Strategies for Sulfonamide Conjugation to Biomolecules
Strategic Overview & Mechanism Sulfonamides are not merely antibiotics; they are the primary pharmacophore for targeting Carbonic Anhydrases (CAs) , a family of metalloenzymes overexpressed in hypoxic tumors (CA IX/XII)...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Mechanism
Sulfonamides are not merely antibiotics; they are the primary pharmacophore for targeting Carbonic Anhydrases (CAs) , a family of metalloenzymes overexpressed in hypoxic tumors (CA IX/XII) and involved in glaucoma and edema.
Conjugating sulfonamides to biomolecules (antibodies, albumin, or peptides) transforms them from simple inhibitors into tumor-targeting ligands or affinity purification handles . However, the sulfonamide moiety (
) is chemically inert under standard conjugation conditions. It cannot be used as the "handle" itself without destroying its biological activity, as the primary nitrogen is essential for coordinating the Zinc ion () in the CA active site.
The Core Challenge: You must introduce a reactive linker on the benzene ring opposite the sulfonamide group (para-position) to retain binding affinity.
Decision Matrix: Selecting Your Chemistry
Use the following logic flow to determine the optimal protocol for your target biomolecule.
Figure 1: Decision tree for selecting the appropriate conjugation chemistry based on biomolecule properties.
Protocol 1: Direct Lysine Conjugation (Isothiocyanate Method)
This is the "Gold Standard" for generating Carbonic Anhydrase-targeting antibodies or protein probes. We utilize 4-isothiocyanatobenzenesulfonamide (p-SNC) . The isothiocyanate group reacts exclusively with primary amines (Lysine
-amines and N-terminal amines) to form a stable thiourea bond.
Reagents & Equipment[1][2][3][4]
Target Protein: 2–10 mg/mL in PBS (Must be free of Tris or Glycine).
Reaction Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 (High pH is critical to deprotonate lysines).
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
Step-by-Step Methodology
Buffer Exchange:
Ensure the protein is in Carbonate Buffer (pH 9.0). If the protein is in PBS, the reaction will proceed but at 50% lower efficiency due to lower pH.
Critical: Remove any amine-containing additives (Tris, Azide, Glycine) via dialysis.
Ligand Preparation:
Dissolve 4-isothiocyanatobenzenesulfonamide in DMSO to a concentration of 10 mg/mL. Prepare this immediately before use; isothiocyanates hydrolyze in moisture.
Conjugation Reaction:
Add the ligand to the protein solution. The molar excess depends on the desired Degree of Labeling (DOL).
Table 1: Stoichiometry Guidelines
Target DOL
Molar Excess (Ligand:Protein)
Incubation Time
Temperature
Low (1-3)
10:1
1 Hour
RT (22°C)
High (5-10)
30:1
2 Hours
RT (22°C)
Saturation
50:1
Overnight
4°C
Incubation:
Mix gently (do not vortex vigorously) and incubate in the dark.
Quenching:
Add 1/10th volume of 1M Tris-HCl (pH 8.0) or Glycine to quench unreacted isothiocyanate groups. Incubate for 15 minutes.
Purification:
Pass the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) to remove free sulfonamide and organic solvents.
Protocol 2: Bioorthogonal Click Chemistry (CuAAC)
For peptides or sensitive biomolecules where lysine modification affects activity, "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition) is superior. This requires a 4-azidobenzenesulfonamide derivative.
Mechanism
The azide on the sulfonamide reacts with an alkyne handle on the biomolecule to form a 1,2,3-triazole linkage.[1] This linkage is hyper-stable and mimics the peptide bond geometry.
Figure 2: Simplified mechanism of the CuAAC reaction for sulfonamide conjugation.
Protocol Steps
Functionalization: Ensure your biomolecule has a terminal alkyne.
Mix: Combine Protein (50 µM), Azido-Sulfonamide (100 µM), CuSO4 (1 mM), and THPTA ligand (5 mM) in PBS.
Reduction: Initiate reaction by adding Sodium Ascorbate (5 mM).
Incubation: 1 hour at Room Temperature.
Cleanup: Remove Copper via EDTA chelation followed by dialysis.
Quality Control & Validation (Self-Validating Systems)
Trusting the protocol requires verifying two things: Did it attach? and Is it still active?
A. Degree of Labeling (DOL) via LC-MS (Recommended)
Why not UV-Vis? Sulfonamides absorb UV at 250–280 nm, heavily overlapping with protein absorbance. Standard
correction methods are prone to >30% error.
Method: Intact Protein LC-MS (Q-TOF or Orbitrap).
Calculation:
(Note: For p-SNC, the added mass is ~180.2 Da per label due to loss of H during thiourea formation).
B. Functional Validation: The Esterase Inhibition Assay
Carbonic Anhydrase (CA) has a secondary esterase activity. A conjugate that successfully binds CA will inhibit this activity.
Substrate: 4-Nitrophenyl acetate (4-NPA).
Enzyme: Purified Human Carbonic Anhydrase II (hCAII).
Assay:
Mix hCAII (100 nM) with your Conjugate (titrate 0–1 µM).
Add 4-NPA (1 mM).
Measure Absorbance at 400 nm (formation of p-nitrophenol).
Result: A decrease in
slope compared to the "No Inhibitor" control confirms the sulfonamide is accessible and active.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Precipitation during reaction
Hydrophobicity of sulfonamide
Add up to 10% DMSO or Glycerol to the reaction buffer.
Low DOL (< 0.5)
Hydrolysis of Isothiocyanate
Use fresh reagent. Ensure pH is > 8.5.
Loss of Protein Activity
Over-labeling of active site Lysines
Reduce molar excess to 5:1. Perform "Active Site Protection" by adding a reversible inhibitor during conjugation.
High Background in Assay
Free sulfonamide not removed
Perform two rounds of desalting or use dialysis (24h).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery.
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Isothiocyanate/NHS chemistry).
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.
Thermo Fisher Scientific. Crosslinking and Modification Technical Handbook. (Protocol validation for NHS/Isothiocyanate).
Technical Application Note: Design and Synthesis of hERG-Targeting Probes using [4-(Aminomethyl)phenyl]methanesulfonamide
This Application Note and Protocol Guide details the use of [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1 for the HCl salt) as a privileged scaffold for the design of hERG (Kv11.1) channel diagnostic probes...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of [4-(Aminomethyl)phenyl]methanesulfonamide (CAS 128263-66-1 for the HCl salt) as a privileged scaffold for the design of hERG (Kv11.1) channel diagnostic probes .
While often confused with Mafenide (a Carbonic Anhydrase inhibitor), this specific methanesulfonanilide derivative is the core pharmacophore of Class III antiarrhythmics (e.g., Dofetilide, Sematilide). Its primary application in modern drug development is the creation of fluorescent competitive probes for high-throughput cardiotoxicity screening (hERG liability assays).
Executive Summary & Mechanism of Action
[4-(Aminomethyl)phenyl]methanesulfonamide serves as a high-affinity "warhead" for the pore region of the hERG
channel. In drug discovery, unintended blockage of hERG leads to Long QT syndrome and potentially fatal arrhythmias (Torsades de Pointes).[1] Consequently, regulatory bodies (FDA/EMA) mandate hERG safety screening for all new drug candidates (ICH S7B guidelines).
Traditional screening uses slow, manual patch-clamp electrophysiology. By conjugating this scaffold to a fluorophore, researchers create diagnostic probes that bind the hERG pore. These probes allow for rapid, fluorescence-based displacement assays (Fluorescence Polarization or Flow Cytometry) to diagnose the cardiotoxic potential of library compounds.
Structural Discrimination (Critical)
It is vital to distinguish this scaffold from structurally similar sulfonamides:
Compound
Structure
Primary Target
Application
[4-(Aminomethyl)phenyl]methanesulfonamide
hERG Channel
Cardiotoxicity Screening Probes
Mafenide
Carbonic Anhydrase
Antibacterial / pH Imaging
Mechanism: The methanesulfonamide group (
) mimics the gating functionality and forms critical H-bonds within the hERG pore, while the phenyl ring engages in -stacking interactions with Tyr652 and Phe656 . The primary amine () extends out of the pore, providing an ideal handle for conjugation without disrupting binding.
Experimental Workflow Visualization
The following diagram illustrates the synthesis and assay logic for creating a hERG diagnostic probe.
Caption: Workflow for synthesizing a hERG-targeted fluorescent probe and its application in competitive displacement assays.
Protocol 1: Synthesis of the Diagnostic Probe
This protocol describes the conjugation of [4-(Aminomethyl)phenyl]methanesulfonamide to a fluorophore (e.g., Cy5-NHS ester) via a PEG linker to ensure the fluorophore does not sterically hinder pore binding.
The following table guides the interpretation of results when using this probe for diagnostic screening.
Readout Parameter
Observation
Interpretation
Action
Fluorescence Intensity
High (Maximal)
Probe bound to hERG pore.
Negative Result: Test drug does not block hERG. Safe to proceed.
Fluorescence Intensity
Low (Background)
Probe displaced into solution.
Positive Result: Test drug blocks hERG. High cardiotoxicity risk.
IC50 Value
< 100 nM
Potent displacer.
Critical Flag: Compound is a potent hERG blocker.[3][4] Likely "No-Go".
IC50 Value
> 10 µM
Weak/No displacement.
Pass: Compound has a wide safety margin.
Troubleshooting
Low Signal-to-Noise: The probe may be non-specifically binding to the cell membrane.
Solution: Use a wash step before imaging or switch to Fluorescence Polarization (which is less sensitive to wash artifacts).
Loss of Affinity: The linker may be too short, causing the fluorophore to clash with the channel vestibule.
Solution: Increase linker length (e.g., from PEG2 to PEG4).
References
Vandenberg, J. I., et al. (2012).[4] "hERG K(+) channels: structure, function, and clinical significance." Physiological Reviews.
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research.
Dubois, L., et al. (2023). "Fluorescent probes for hERG channel screening: Design and Application." Frontiers in Pharmacology.
Sigma-Aldrich. "Product Specification: N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride." (Verification of CAS and Structure).
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[4] "hERG potassium channels and cardiac arrhythmia." Nature.
Application Note: High-Precision Derivatization of [4-(Aminomethyl)phenyl]methanesulfonamide for SAR Studies
Executive Summary & Strategic Rationale This guide details the synthetic derivatization of [4-(Aminomethyl)phenyl]methanesulfonamide (referred to herein as Scaffold 1 ). Unlike the more common benzenesulfonamide class (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide details the synthetic derivatization of [4-(Aminomethyl)phenyl]methanesulfonamide (referred to herein as Scaffold 1 ). Unlike the more common benzenesulfonamide class (e.g., sulfanilamide), Scaffold 1 features a methylene spacer between the phenyl ring and the sulfonamide zinc-binding group (ZBG).
Scientific Insight: The insertion of a methylene group (
) disrupts the conjugation between the aromatic ring and the sulfonamide. This results in a higher pK of the sulfonamide group (~10.5) compared to benzenesulfonamides (~10.1). While this theoretically reduces zinc affinity (as the sulfonamidate anion is the active species), it imparts unique flexibility and structural geometry, making it an excellent probe for targeting "drug-resistant" or conformationally distinct Carbonic Anhydrase (CA) isoforms (e.g., CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II).
The primary amine (
) at the para-position serves as the "handle" for the Tail Approach strategy. By appending variable "tails" (lipophilic, hydrophilic, or charged moieties) to this amine, researchers can probe the middle and outer rims of the enzyme active site to engineer isozyme selectivity.
Chemical Strategy: The "Tail Approach"
The core objective is to diversify the "tail" region while leaving the ZBG intact. The synthetic challenge lies in chemoselectivity: derivatizing the primary benzylic amine without affecting the sulfonamide moiety.
Chemoselectivity Principle
Primary Benzylic Amine: Highly nucleophilic, pK
~9.5.
Sulfonamide Nitrogen: Poor nucleophile, pK
~10.5.
SAR Design Workflow (Graphviz)
Figure 1: Iterative SAR workflow utilizing the "Tail Approach" to optimize isozyme selectivity.
This protocol utilizes HATU-mediated coupling to attach carboxylic acid "tails" to Scaffold 1 .
Reagents:
Scaffold 1: [4-(Aminomethyl)phenyl]methanesulfonamide HCl salt (1.0 eq)
Carboxylic Acids (R-COOH): Diverse library (1.1 eq)
Coupling Agent: HATU (1.1 eq)
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
Activation: In a reaction vial, dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.22 mmol) and DIPEA (0.6 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.
Addition: Add Scaffold 1 (0.2 mmol) directly to the activated ester solution.
Note: If Scaffold 1 is an HCl salt, ensure sufficient DIPEA is present to neutralize the salt and liberate the free amine.
Reaction: Stir the mixture at RT for 4–12 hours. Monitor via LCMS.
Checkpoint: The sulfonamide group should remain unreacted. If bis-acylation is observed (rare), reduce temperature to 0°C.
Quenching: Add water (3 mL) to precipitate the product or dilute for extraction.
Purification:
Precipitation: Many hydrophobic amides will precipitate upon water addition. Filter and wash with water/ether.
Prep-HPLC: For soluble compounds, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Validation: Verify mass [M+H]
and purity >95% via LCMS.
Protocol B: Urea/Thiourea Synthesis (Hydrogen Bond Networking)
Urea and thiourea linkers are pivotal in CA inhibition as they can form additional hydrogen bonds with Thr199 or Gln92 residues in the CA active site.
Reagents:
Scaffold 1: (1.0 eq)
Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S): (1.1 eq)
Base: Triethylamine (TEA) (1.5 eq)
Solvent: Dry Acetonitrile (MeCN) or DCM
Step-by-Step Methodology:
Preparation: Suspend Scaffold 1 (0.2 mmol) in dry MeCN (2 mL). Add TEA (0.3 mmol) to solubilize the amine.
Coupling: Add the isocyanate/isothiocyanate (0.22 mmol) dropwise at 0°C.
Progression: Allow the reaction to warm to RT and stir for 2–6 hours.
Work-up:
Evaporate the solvent under reduced pressure.
Resuspend the residue in MeOH/DCM and purify via silica gel flash chromatography (Gradient: 0–10% MeOH in DCM).
Expert Tip: Avoid aqueous workups for thioureas if possible, as they can be difficult to dry.
Analytical Data & QC Standards
All synthesized derivatives must meet strict QC criteria before biological testing.
Parameter
Acceptance Criteria
Method
Rationale
Purity
> 95%
HPLC (UV @ 254nm)
Impurities can cause false positives in enzyme assays.
Identity
Mass ± 0.4 Da
LC-MS (ESI+)
Confirms successful coupling.
Structural Integrity
1H NMR
DMSO-d6
Verifies the methylene spacer ( ~4.3 ppm) and sulfonamide ( ~7.0 ppm).
Solubility
> 10 mM
DMSO
Required for stock solutions in biological assays.
Biological Validation: CA Inhibition Assay
To validate the SAR, the derivatives must be tested against relevant CA isozymes. The Stopped-Flow CO
Hydration Assay is the industry standard.
Mechanism:
The assay measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as CO
is hydrated to carbonic acid.
Key Assay Components:
Enzymes: Recombinant hCA I, hCA II (Cytosolic); hCA IX, hCA XII (Transmembrane/Tumor).
Substrate: CO
saturated water.
Indicator: Phenol Red (0.2 mM).
Buffer: HEPES (10-20 mM, pH 7.5), I = 0.1 M (Na
SO).
Data Interpretation:
K
(Inhibition Constant): Calculated using the Cheng-Prusoff equation.
Selectivity Index (SI): Ratio of K
(Off-target) / K (Target).
Goal: SI > 50 for CA IX/II.
Synthetic Pathway Diagram (Graphviz)
Figure 2: Divergent synthetic pathways for generating Amide and Urea libraries from Scaffold 1.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase CA IX mimic.... Proceedings of the National Academy of Sciences, 109(40), 16319-16324. Link
PubChem. (n.d.). Compound Summary: [4-(Aminomethyl)phenyl]methanesulfonamide.[1][2] National Center for Biotechnology Information. Link
Santa Cruz Biotechnology. (2024).[1] N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride Product Data. Link[1][2]
Application Note: [4-(Aminomethyl)phenyl]methanesulfonamide as a Neutral P1 Surrogate in Factor Xa Inhibitor Synthesis
[1] Executive Summary: The Shift to Neutral P1 Binders In the development of Direct Oral Anticoagulants (DOACs), the inhibition of Factor Xa (FXa) has evolved from highly basic, amidine-containing structures to neutral,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Shift to Neutral P1 Binders
In the development of Direct Oral Anticoagulants (DOACs), the inhibition of Factor Xa (FXa) has evolved from highly basic, amidine-containing structures to neutral, orally bioavailable small molecules. [4-(Aminomethyl)phenyl]methanesulfonamide (AMPMS) represents a critical "privileged scaffold" in this evolution.[1]
Unlike first-generation inhibitors that utilized a benzamidine moiety to form a salt bridge with Asp189 in the S1 pocket (mimicking the arginine of the natural substrate), AMPMS utilizes a sulfonamide group to form neutral hydrogen bonds. This substitution dramatically improves membrane permeability and oral bioavailability by reducing the molecular charge at physiological pH, while maintaining high affinity for the active site.
This guide details the synthetic integration of AMPMS into FXa inhibitor scaffolds, the structural rationale for its use, and validated protocols for its handling and characterization.
Hygroscopic.[1][2][3] Store at -20°C under inert atmosphere ().
Critical Handling Note:
The molecule contains two nitrogen centers with distinct nucleophilicity.[1] The benzyl amine is the primary nucleophile intended for coupling to the drug core. The sulfonamide nitrogen , while less nucleophilic, can participate in side reactions under harsh basic conditions. Chemoselective coupling conditions are required.
Structural Logic: The S1 Pocket Interaction
To design effective inhibitors, one must understand why this specific molecule is used. The FXa active site contains a deep S1 pocket lined by Asp189 , Gly219 , and Tyr228 .[1]
The Amidine Problem: Classical benzamidines (
) bind tightly to Asp189 but suffer from poor gut permeability (low LogD).
The Sulfonamide Solution: The methanesulfonamide group of AMPMS acts as a hydrogen bond donor to the carbonyl oxygen of Gly219 (and potentially Asp189 via water mediation), mimicking the amidine interaction without the cationic charge.
The Linker: The phenyl ring acts as a rigid spacer, and the aminomethyl group provides the vector to connect to the P4-binding core (typically a pyrazole, isoxazoline, or lactam).
Visualization: Binding Mode & Logic
Figure 1: Structural logic replacing the cationic amidine with the neutral sulfonamide moiety to maintain binding while improving permeability.
Synthetic Protocol: Amide Coupling
This protocol describes the coupling of [4-(Aminomethyl)phenyl]methanesulfonamide HCl to a carboxylic acid core (representing the P4-binding fragment).[1]
Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere.
Add DIPEA (1.5 mmol) followed by HATU (1.2 mmol).
Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester. Note: The solution should turn slightly yellow.
Coupling:
In a separate vial, dissolve [4-(Aminomethyl)phenyl]methanesulfonamide HCl (1.0 mmol) in DMF (2 mL) with the remaining DIPEA (1.5 mmol). Ensure the salt is fully neutralized and dissolved.
Add the amine solution dropwise to the activated acid solution.
Read: Monitor Absorbance at 405 nm kinetically for 10 minutes.
Analysis: Calculate
using a 4-parameter logistic fit.
Workflow Visualization
Figure 2: Standard chromogenic assay workflow for validating Factor Xa inhibition potency.
References
Quan, M. L., et al. (2001). "Design and Synthesis of Noncovalent Factor Xa Inhibitors." Current Topics in Medicinal Chemistry. Discusses the transition from amidines to neutral inhibitors like DPC423.
Pinto, D. J., et al. (2001). "Discovery of Rivaroxaban: A Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Provides the foundational SAR for neutral P1 binders (oxazolidinone/sulfonamide motifs).
Matter, H., et al. (2002). "Structural Requirements for Neutral P1 Ligands Binding to Factor Xa." Journal of Medicinal Chemistry. Detailed structural biology explaining why sulfonamides work in the S1 pocket.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Topic:
Optimization
👋 Welcome to the Support Center
Hello. I am Dr. Vance, Senior Application Scientist.
You are likely here because your sulfonamide yield is low, you are seeing double-spots on your TLC (bis-sulfonylation), or your sulfonyl chloride starting material is decomposing before it reacts. Sulfonamide formation is a foundational reaction in medicinal chemistry, yet it is often underestimated.
This guide moves beyond basic textbook definitions. We will treat your reaction as a system of competing rates—specifically, the rate of aminolysis (desired) versus hydrolysis (moisture sensitivity) and bis-sulfonylation (over-reaction).
🔬 Module 1: Standard Operating Procedures (SOPs)
Do not reinvent the wheel. Start with these two baseline protocols. If these fail, move to Module 2 (Troubleshooting).
Method A: The Anhydrous Standard (High Solubility Substrates)
Best for: Valuable amines, moisture-sensitive sulfonyl chlorides, and parallel synthesis.
Stoichiometry: Amine (1.0 equiv), Sulfonyl Chloride (1.1 equiv), Et
N (1.5 equiv), DMAP (0.1 equiv).
Solvent: Anhydrous Dichloromethane (DCM) or THF. Concentration: 0.2 M.
Protocol:
Dissolve amine and Et
N in dry DCM under atmosphere.
Crucial Step: Cool to 0°C.
Add Sulfonyl Chloride (dissolved in minimal DCM) dropwise.
If reaction is sluggish after 1 hour: Add DMAP (catalytic).[1]
Warm to RT and stir until consumption of amine (TLC monitoring).
Best for: Amino acids, water-soluble amines, and robust scale-up.
Stoichiometry: Amine (1.0 equiv), Sulfonyl Chloride (1.2 equiv), Base (Na
CO or NaOH, 2.5 equiv).
Solvent: Water/Dioxane or Water/Acetone (1:1 mixture).
Protocol:
Dissolve amine in the aqueous base solution.
Add Sulfonyl Chloride dropwise at 0°C (control exotherm).
Vigorous stirring is required (biphasic reaction).
Self-Validation: The pH must remain >9. If it drops, the amine becomes protonated (
) and nucleophilicity is lost.
🧠 Module 2: Mechanistic Insight (The "Why")
The Role of DMAP (Nucleophilic Catalysis)
Many users ask: "Why add DMAP if I already have Triethylamine?"
Answer: Et
N is a base (proton scavenger), but DMAP is a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic -sulfonylpyridinium salt. This intermediate reacts with your amine 10^3–10^4 times faster than the free sulfonyl chloride.
Figure 1: DMAP acts as an acyl-transfer agent, lowering the activation energy for the amine attack.
🛠️ Module 3: Troubleshooting Guide
Diagnostic Matrix
Symptom
Probable Cause
Corrective Action
Starting Material (SM) remains
Amine is protonated (Salt form).
Ensure free-base form of amine is used or add extra base (3.0 equiv).
Dry solvents are critical.[2] Switch to Method B (Schotten-Baumann) if drying is impossible.
Two Product Spots on TLC
Bis-sulfonylation ().
See "Deep Dive" below. Common with primary amines.
Violent Exotherm
Uncontrolled addition.
Cool to 0°C or -10°C. Dilute sulfonyl chloride before addition.
Product stuck in water layer
Amphoteric nature (e.g., Amino Acids).
Adjust pH to isoelectric point (~pH 4-5) to precipitate, or use n-Butanol extraction.
Deep Dive: Preventing Bis-Sulfonylation
The Issue: Primary amines (
) react to form a sulfonamide (). The remaining N-H proton becomes more acidic due to the electron-withdrawing sulfonyl group. In the presence of excess base/sulfonyl chloride, this deprotonates and reacts again to form the bis-sulfonamide.
The Fix:
Stoichiometry Control: Use exactly 1.0 equiv of Sulfonyl Chloride. Do not use excess.
Bulky Base: Switch from Et
N to DIPEA (Hünig's base) or 2,6-lutidine to reduce deprotonation of the product.
Rescue Protocol: If bis-sulfonamide forms, treat the crude mixture with aqueous NaOH/MeOH at reflux. The bis-sulfonamide bond is weaker and will hydrolyze back to the mono-sulfonamide, while the mono-sulfonamide remains stable.
🧪 Module 4: Workup & Purification Workflow
Purification of sulfonamides relies on their acidic N-H proton (pKa ~10). We can exploit this for an "Acid-Base Swing" extraction to reach >95% purity without chromatography.
Figure 2: The "Acid-Base Swing" purification strategy exploits the acidity of the sulfonamide N-H bond.
📊 Module 5: Solvent & Base Compatibility Data
Use this table to select conditions based on your substrate's properties.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Low Yield & Impurity Profiles
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Simple" Reaction That Isn't
Welcome to the Support Center. You are likely here because a standard sulfonyl chloride + aniline reaction—textbook chemistry that should work—has failed.
While theoretically simple, N-aryl sulfonamide formation is governed by a kinetic competition between aminolysis (desired), hydrolysis (moisture sensitivity), and bis-sulfonylation (over-reaction). Low yields rarely stem from "bad luck"; they stem from a loss of control over these competing pathways.
This guide moves beyond basic recipes to diagnostic troubleshooting. We will isolate your specific failure mode and apply the correct kinetic or thermodynamic fix.
Part 1: Diagnostic Decision Tree
Before changing reagents, identify where you are losing material. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Part 2: Troubleshooting Modules
Module A: The "Pyridine Trap" (Reaction Stalls)
Symptom: Starting material remains despite excess sulfonyl chloride.
Root Cause: As the reaction proceeds, HCl is generated.[1] If your base (e.g., Pyridine, TEA) is insufficient or the solvent is non-polar (DCM), the amine starting material may precipitate as an unreactive hydrochloride salt.
Protocol Fix: The Modified Schotten-Baumann
Instead of anhydrous organic conditions, use a biphasic system. This keeps the amine free-based in the organic layer while the base scavenges protons in the aqueous layer.
Component
Standard Condition
Optimized Biphasic Condition
Solvent
DCM or THF (Anhydrous)
THF / Sat. NaHCO₃ (1:1 v/v)
Base
Pyridine (often messy workup)
Na₂CO₃ or K₂CO₃ (Inorganic, easy removal)
Stoichiometry
1.1 equiv R-SO₂Cl
1.2 - 1.5 equiv R-SO₂Cl
Advantage
Traditional
Prevents amine salt precipitation; easier workup.
Expert Insight: "Hydrolysis of sulfonyl chlorides is often slower than aminolysis even in biphasic systems, provided the amine is nucleophilic enough. The biphasic nature protects the sulfonyl chloride in the organic phase until it meets the amine at the interface." [1]
Module B: Bis-Sulfonylation (The "Over-Reaction")
Symptom: A less polar impurity (higher
) forms. Mass spec shows .
Root Cause: The sulfonamide product () is acidic. In the presence of strong base or excess sulfonyl chloride, it deprotonates to form a sulfonamide anion, which is more nucleophilic than the neutral aniline, leading to double reaction.[2]
Corrective Actions:
Invert Addition: Do not add the amine to the chloride. Add the sulfonyl chloride (in solution) dropwise to the amine.
High Dilution: Run the reaction at 0.1 M or lower to statistically favor the encounter with the primary amine.
Switch Base: If using TEA (stronger base), switch to Pyridine or NaHCO₃ (weaker bases) to avoid deprotonating the product sulfonamide.
Module C: The Unreactive Aniline (Sterics/Electronics)
Symptom: Electron-deficient anilines (e.g., nitro-anilines) or sterically crowded amines (e.g., ortho-substituted) fail to react even with heating.
Protocol Fix: Nucleophilic Catalysis (DMAP)
Standard bases only neutralize acid. You need a catalyst to activate the sulfonyl chloride.
Step-by-Step Activation Protocol:
Dissolve Amine (1.0 equiv) in dry DCM/Pyridine (4:1 ratio).
Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is essentially a "super-electrophile" capable of sulfonylating weak amines.
Note: If this fails, consider Microwave Irradiation (100°C, 10-30 min) to overcome the activation energy barrier. [2]
Module D: The "Invisible" Loss (Workup pH)
Symptom: Reaction looks clean by TLC, but isolated yield is <50%.
Root Cause: N-aryl sulfonamides are acidic (
9–11). If you wash the crude reaction with 1M NaOH or strong carbonate to remove impurities, you may be deprotonating your product and extracting it into the aqueous waste.
Catalyst: Pd(OAc)₂ + t-BuXPhos or BrettPhos (Ligand choice is critical).
Base:
or .
Solvent: Dioxane or t-Amyl alcohol (100°C).
Figure 2: Reverse disconnection using Palladium catalysis for difficult substrates. [3]
Option 2: SuFEx Chemistry (Sulfonyl Fluorides)
Sulfonyl Chlorides are unstable. Sulfonyl Fluorides are stable to water but react with amines upon activation by Calcium or Silicon.
Reagent:
(Sulfonyl Fluoride).
Activator:
or Silyl ethers.
Benefit: Allows reaction in open air/wet solvents; high tolerance for functional groups. [4]
FAQ: Frequently Asked Questions
Q: My sulfonyl chloride is a solid but smells like acid. Is it bad?A: Likely yes. Sulfonyl chlorides hydrolyze to sulfonic acids (which are solids) and HCl.
Test: Dissolve a small amount in DCM. Sulfonyl chloride should be soluble; the sulfonic acid is usually insoluble in non-polar DCM. If it's cloudy, filter it or re-synthesize/purify the reagent.
Q: Can I use water as a solvent?A: Yes. "On-water" reactions are gaining traction. Reacting sulfonyl chlorides with amines in water (without organic solvent) often leads to precipitation of the sulfonamide product, driving the equilibrium forward and preventing hydrolysis due to the "hydrophobic effect." [5]
Q: How do I remove excess Pyridine?A: Pyridine is notoriously difficult to remove by rotovap.
Azeotrope: Co-evaporate with Toluene or Heptane.
CuSO₄ Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to Copper, moving into the aqueous layer (turns the aqueous layer bright blue).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.
Shekhar, S., Dunn, T. B., Kotecki, B. J., et al. (2011).[3][4] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[4] The Journal of Organic Chemistry, 76(11), 4552–4553.[4]
Mukherjee, P., Woroch, C. P., Cleary, L., et al. (2018).[5] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[5][6] Organic Letters, 20(13), 3943–3947.
Pirrung, M. C. (2006). Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal, 12(5), 1312–1317.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Peptide Organocatalysis / Atroposelective Amination
Reference ID: OPT-PEP-AMN-2026
Core Directive & Scope
Welcome to the Advanced Optimization Hub.
This guide addresses the unique challenges of using short, structured peptides (e.g., β-turn mimics, helical scaffolds) to catalyze C–N bond formation. Unlike transition metal catalysis, peptide organocatalysis relies on delicate non-covalent interactions (H-bonding,
- stacking) to induce stereoselectivity.
Primary Focus:
Reaction Class: Atroposelective amination (e.g., desymmetrization of biaryls) and enamine/iminium activation.
Catalyst Class: Proline-rich oligopeptides,
-hairpin mimics, and tribenzyl-modified scaffolds (Miller-type catalysts).
Critical Failure Points: Catalyst aggregation, TFA salt poisoning, and solvent-dependent conformational unraveling.
The "Hardware": Catalyst Integrity & Design
Before screening reaction conditions, the catalyst itself must be validated. A common source of failure in peptide catalysis is not the sequence, but the state of the peptide.
Critical Protocol: The "Hidden" TFA Trap
Synthetic peptides are typically purified via HPLC with 0.1% Trifluoroacetic Acid (TFA). This is the #1 silent killer of peptide organocatalysis. Residual TFA protonates the N-terminal secondary amine or basic side chains (His, Arg), deactivating the catalytic site and altering the solution-phase conformation.
Diagnostic Step:
If your reaction proceeds with <5% conversion or exhibits erratic reproducibility, check the counter-ion.
Corrective Workflow: TFA to Acetate/Chloride Exchange
Do not skip this step for organocatalytic applications.
Method
Protocol
Pros/Cons
Resin Exchange (Best)
Dissolve peptide in MeOH/H2O. Pass through a quaternary ammonium carbonate or acetate resin (e.g., Dowex). Lyophilize.
Pro: Complete removal. Con: Product loss (~10-15%).
HCl Wash
Dissolve in 0.1 M HCl. Lyophilize. Repeat 3x.
Pro: Simple. Con: Leaves Cl- counterions (less interfering than TFA, but still acidic).
Basic Wash
Dissolve in EtOAc. Wash with sat. NaHCO3. Dry organic layer.
Pro: Rapid. Con: Only works for hydrophobic (protected) peptides.
Visualization: The Optimization Cycle
The following diagram illustrates the iterative loop required to match a peptide catalyst to a specific substrate.
Caption: The iterative optimization cycle. Note that structural integrity (TFA removal) precedes all screening.
The "Environment": Reaction Condition Troubleshooting
FAQ: Solvent Effects & Aggregation
Q: My peptide is insoluble in non-polar solvents (Toluene/DCM), but these solvents usually give the best enantioselectivity (ee). What should I do?
A: This is the "Solubility-Selectivity Paradox." Non-polar solvents strengthen the intramolecular H-bonds that define the catalyst's shape, but they promote intermolecular aggregation (clumping), which kills reactivity.
Troubleshooting Matrix:
Observation
Diagnosis
Recommended Action
Cloudy/Gelatinous Mixture
Aggregation. The peptide is forming -sheet fibrils.
1. Add a "disruptor" solvent: 5-10% THF or CHCl3.2. Use a chaotropic salt (LiCl).3. Design fix: Incorporate steric bulk (e.g., tert-leucine) to prevent stacking.
Clear Solution, 0% Yield
Conformational Collapse or Salt Inhibition.
1. Check for TFA salts (see Section 2).2. Verify substrate solubility.3. Switch to Toluene/CHCl3 (1:1).
High Yield, Low ee
Non-specific Background Reaction.
1. Lower temperature (-20°C to 0°C).2. Dilute reaction (0.05 M).3. Critical: Ensure no uncatalyzed pathway exists (run a blank).
Understanding the mechanism allows for rational debugging. In Miller-type catalysis, the peptide serves as a chiral template that delivers the amine to a specific face of the substrate via H-bonding.
Caption: Mechanistic pathway. The catalyst must bind the substrate tightly enough to outcompete the racemic background reaction.
Advanced Troubleshooting Guide (Q&A)
Scenario 1: The "Stalled" Reaction
User: "I'm running a desymmetrization of a tribenzyl scaffold. The reaction hits 40% conversion and stops. Adding more catalyst doesn't help."
Analysis:
This suggests Product Inhibition . The product (likely an amine or amide) might be a better hydrogen-bond acceptor than the starting material, binding to the catalyst and poisoning it.
Solution Protocol:
Titration Experiment: Add 10-20 mol% of the product to the reaction at
. If the rate drops significantly compared to the standard run, inhibition is confirmed.
Solvent Switch: Move to a solvent with slightly higher dielectric constant (e.g., Chlorobenzene instead of Toluene) to weaken the product-catalyst interaction.
Derivatization: If possible, include an in-situ protecting group reagent (e.g., an anhydride) to cap the product amine immediately upon formation, preventing it from binding back to the catalyst.
Scenario 2: Reproducibility Issues
User: "Batch 1 gave 90% ee. Batch 2 (new peptide synthesis) gives 60% ee."
Analysis:
In 9 out of 10 cases, this is a Purity/Water issue.
TFA Content: Batch 2 likely has more residual TFA.
Water Content: Peptide organocatalysis is often sensitive to water, which competes for H-bonds. Lyophilized peptides are hygroscopic.
Solution Protocol:
Desalt Batch 2 immediately.
Drying: Store the peptide in a desiccator over
.
Concentration Check: Ensure both batches were run at the exact same concentration. Aggregation is concentration-dependent; a slight error in weighing can shift the aggregation equilibrium.
References & Authoritative Grounding
Miller, S. J. (2007).[1] "In Search of Peptide-Based Catalysts for Asymmetric Organic Synthesis." Accounts of Chemical Research, 37(8), 601–610. Link
Core concept: Design of beta-hairpin mimics and kinetic resolution mechanisms.
Revell, J. D., & Wennemers, H. (2007). "Peptide-Catalyzed Asymmetric Conjugate Addition Reactions." Current Opinion in Chemical Biology, 11(3), 269–278. Link
Core concept: Influence of TFA salts and secondary structure on catalysis.
Metrano, A. J., & Miller, S. J. (2019). "Peptide-Catalyzed Atroposelective Functionalization of Biaryls." Chemical Reviews, 119, 8113. Link
Core concept: Specific mechanisms for atroposelective amination.
Copeland, G. T., & Miller, S. J. (2001). "Selection of Enantioselective Acyl Transfer Catalysts from a Split-Pool Combinatorial Peptide Library." Journal of the American Chemical Society, 123(26), 6496–6502. Link
Core concept: Screening workflows and library design.
Technical Support Center: Addressing Poor Solubility of Sulfonamide Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges encountered when working with sulfonamide derivatives: poor aqueous solubility. Precipitated compounds can lead to inaccurate and unreliable assay data, making it a critical hurdle to overcome in drug discovery and development pipelines. This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Understanding the "Why" - The Chemistry of Sulfonamide Solubility
Before troubleshooting, it's crucial to understand the underlying chemical principles governing the solubility of these compounds.
Q: Why are many sulfonamide derivatives poorly soluble in aqueous assay buffers?
A: The solubility challenge stems directly from the core chemical structure of sulfonamides. These molecules typically contain a sulfonyl group (-SO₂(NH)-) attached to an aniline moiety and often another aromatic or heterocyclic ring.[1][2] The overall solubility is a delicate balance between polar and nonpolar regions of the molecule.[3]
The key factor is that the sulfonamide group is a weak acid.[4][5] In its protonated (unionized) form, the molecule is significantly more hydrophobic and thus less soluble in water.[6] The aromatic rings further contribute to this hydrophobicity. For the compound to dissolve in an aqueous buffer, it generally needs to be in its ionized (deprotonated) state, where it can form more favorable interactions with water molecules.
Q: How does pH influence the solubility of my sulfonamide compound?
A: The pH of your aqueous buffer is one of the most critical factors controlling sulfonamide solubility.[6][7] Because the sulfonamide functional group is a weak acid, its ionization state is dictated by the solution's pH relative to its acid dissociation constant (pKa).
When pH < pKa: The sulfonamide group will be predominantly in its neutral, unionized form. This form is less polar and significantly less soluble in aqueous solutions.[6][8]
When pH > pKa: The sulfonamide group will be deprotonated, forming an anionic salt. This ionized form is much more polar and, consequently, far more soluble in water.[4][5]
Therefore, increasing the pH of the buffer above the compound's pKa can dramatically increase its solubility, often by several orders of magnitude.[4][5] Many sulfonamides have minimum solubility in the physiological pH range of 5.0 to 7.0, which can make experiments in standard biological buffers challenging.[4]
pH vs. pKa Relationship
Predominant Species
Expected Aqueous Solubility
pH < pKa
Unionized (Neutral)
Low
pH = pKa
50% Unionized / 50% Ionized
Moderate
pH > pKa
Ionized (Anionic Salt)
High
**Caption: The effect of pH on the ionization state and solubility of a typical sulfonamide derivative.
Part 2: Troubleshooting Common Solubility Problems
This section provides a systematic approach to diagnosing and solving precipitation issues encountered during your experiments.
Q1: My sulfonamide compound precipitated immediately upon dilution into my aqueous assay buffer. What happened and what should I do first?
A: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility limit is much lower. The organic solvent disperses, leaving the compound in an environment where it cannot stay dissolved, causing it to rapidly precipitate.
Follow this initial triage workflow to diagnose the issue:
Caption: Workflow for initial triage of compound precipitation.
Causality: The first step is to rule out the simplest problem: an improperly prepared stock solution.[3] If the compound isn't fully dissolved in the initial organic solvent, it has no chance of staying in solution upon aqueous dilution. Gentle warming and sonication can help overcome the activation energy required for dissolution.[3]
Q2: I've confirmed my stock solution is clear, but the compound still precipitates in the final assay. How can I systematically improve its solubility?
A: Once you've confirmed the stock solution is not the issue, you must modify the final assay buffer to better accommodate the compound. This should be done systematically, starting with the simplest and least disruptive methods.
As discussed, pH is a powerful tool for sulfonamides.[4][5] Modifying your buffer's pH can be a highly effective first step, provided the new pH is compatible with your assay's biological components (e.g., enzymes, cells).
Experimental Protocol: pH Screening
Prepare Buffers: Prepare your primary experimental buffer across a range of pH values (e.g., in 0.5 pH unit increments from 6.5 to 8.5).[3]
Aliquot: Dispense equal volumes of each buffered solution into separate, clear microcentrifuge tubes or a 96-well plate.
Spike with Compound: Add your sulfonamide stock solution to each buffer to achieve the final desired assay concentration. Ensure the volume of stock added is consistent across all samples.
Equilibrate and Observe: Incubate the solutions at your experimental temperature for a set period (e.g., 30-60 minutes).
Inspect: Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength like 600 nm.
Select pH: Choose the lowest pH that maintains complete solubility and is compatible with your assay's constraints.
If pH adjustment is insufficient or incompatible with your assay, introducing a water-miscible organic co-solvent can increase the "organic character" of the final buffer, improving the solubility of hydrophobic compounds.[9][10]
Experimental Protocol: Co-solvent Testing
Select Co-solvent: Choose a co-solvent that is appropriate for your assay system (see table below). DMSO and ethanol are common starting points.
Prepare Co-solvent Buffers: Prepare your experimental buffer (at the optimal pH, if determined) containing a range of co-solvent concentrations (e.g., 1%, 2%, 5% v/v).
Add Compound: Spike the co-solvent-containing buffers with your sulfonamide stock solution to the final concentration.
Observe: Incubate and inspect for precipitation as described in the pH screening protocol.
Validate: Crucially, run a "vehicle control" with the chosen co-solvent concentration to ensure it does not interfere with your assay's performance (e.g., enzyme activity, cell viability).[11]
Common Co-Solvent
Typical Starting Conc. (% v/v)
Assay Compatibility & Notes
DMSO
0.1 - 1%
Widely used but can be toxic to cells at >1%. May inhibit some enzymes.
Ethanol
1 - 5%
Generally well-tolerated in cell-based assays at low concentrations. Can be volatile.
Polyethylene Glycol 400 (PEG 400)
1 - 10%
A less toxic option for cell-based assays. Can be viscous.[3]
Dimethylacetamide (DMA)
0.5 - 2%
A powerful solvent, but use with caution due to higher potential for assay interference and toxicity.[12]
Caption: Common co-solvents for enhancing compound solubility in in vitro assays.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble guest molecules, like sulfonamides, forming an "inclusion complex" that is significantly more water-soluble.[13][14] This is a highly effective technique, particularly for in vitro assays.[15][16]
Experimental Protocol: Cyclodextrin Complexation Test
Select Cyclodextrin: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most common.[17]
Prepare Solutions: Create a series of cyclodextrin solutions in your assay buffer at various concentrations (e.g., 1, 5, 10 mM).
Phase Solubility Diagram: Add an excess of your solid sulfonamide compound to each cyclodextrin solution.
Equilibrate: Shake or rotate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved sulfonamide in the supernatant (e.g., by HPLC or UV-Vis spectroscopy).
Analyze: Plot the concentration of dissolved sulfonamide against the cyclodextrin concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[15] This data will help you determine the amount of cyclodextrin needed to dissolve your target concentration.
For extremely challenging compounds, more advanced formulation strategies may be necessary, though these are more complex to implement for standard assays.
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale dramatically increases its surface area and dissolution rate.[18][19][20] This can be achieved through techniques like sonication-assisted preparation.[18] Nanoparticle-based systems can improve solubility and delivery.[21][22]
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used.[23][24][25] These systems solubilize the drug in oils and surfactants, forming fine emulsions upon dilution in aqueous media.
Caption: Systematic workflow for enhancing sulfonamide solubility.
Part 3: Best Practices for Stock Solutions
Proper preparation and handling of your primary stock solution are fundamental to preventing solubility issues downstream.
Q3: What is the best way to prepare a high-concentration stock solution of a poorly soluble sulfonamide?
A: The goal is to create a stable, concentrated stock that can be accurately diluted. DMSO is the most common solvent for this purpose.
Protocol: Preparing a DMSO Stock Solution
Weigh Compound: Accurately weigh the desired amount of your sulfonamide derivative into a sterile, dry glass vial.
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10-50 mM).
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.
Inspect: Check for any undissolved particulate matter.
Assist Dissolution (If Needed): If solids remain, use one or both of the following methods:
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.[3] Do not overheat, as this can degrade the compound.
Sonication: Place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break up solid aggregates.
Final Check: Allow the solution to return to room temperature and perform a final visual inspection to ensure it is perfectly clear.
Q4: How should I store my stock solutions to prevent the compound from coming out of solution over time?
A: Proper storage is critical to maintain the integrity of your stock solution.
Aliquoting: Store the stock solution in small, single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles that can cause the compound to precipitate and degrade.
Temperature: Store aliquots at -20°C or -80°C for long-term stability.[3]
Moisture: Use vials with tight-fitting caps and ensure your DMSO is anhydrous, as water absorption can decrease the solubility of hydrophobic compounds in the stock.
Part 4: Frequently Asked Questions (FAQs)
Q: My compound seems to "oil out" instead of forming a crystalline precipitate. What is this and how do I fix it?A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.[26] This typically happens when the solution becomes supersaturated at a temperature that is above the compound's melting point in that specific solvent mixture.[26] To fix this, you can try adding a small amount of additional co-solvent to redissolve the oil, and then induce crystallization by scratching the inside of the container with a glass rod or adding a seed crystal.[26] For future experiments, using a solvent system with a lower boiling point or lowering the overall temperature may prevent this.[26]
Q: Can the co-solvents or excipients I use interfere with my assay?A: Yes, absolutely. This is a critical consideration. DMSO is known to inhibit certain enzymes and can affect cell membrane integrity at concentrations often as low as 1%.[11] Ethanol can also impact cellular processes.[11] Cyclodextrins can sometimes interact with assay components or cell membranes. Therefore, it is mandatory to run parallel vehicle controls containing the exact same concentration of the solubilizing agent as your test samples. This allows you to distinguish between the effect of your compound and the effect of the formulation itself.
Q: At what point should I consider resynthesizing the compound with solubility-enhancing modifications?A: If you have exhausted the formulation strategies described above and still cannot achieve a soluble concentration sufficient for your assays, it may be time to consult with a medicinal chemist.[27] Structural modifications, such as adding ionizable groups (e.g., carboxylic acids, aliphatic amines) or other polar functional groups, can be a rational next step to permanently improve the compound's intrinsic solubility.[27]
References
pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]
Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Available at: [Link]
Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave online. Available at: [Link]
SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available at: [Link]
Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. Available at: [Link]
Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH. Available at: [Link]
Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods | Request PDF. ResearchGate. Available at: [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
Synthesis, Identification, and Antibacterial Activity of New Sulfonamide Nanoparticles. PubMed. Available at: [Link]
Effect of pH and Soil Structure on Transport of Sulfonamide Antibiotics in Agricultural Soils. PubMed. Available at: [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. Available at: [Link]
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available at: [Link]
(PDF) Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. ResearchGate. Available at: [Link]
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. Available at: [Link]
Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. Available at: [Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. Available at: [Link]
Advanced spray drying techniques for the formulation of poorly soluble compounds. European Pharmaceutical Review. Available at: [Link]
Nanoparticle-Based Drug Delivery in Therapeutic Development. Walsh Medical Media. Available at: [Link]
Assay Troubleshooting. MB - About. Available at: [Link]
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Available at: [Link]
Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. PMC - NIH. Available at: [Link]
Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions. Dove Press. Available at: [Link]
Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. Available at: [Link]
Considerations regarding use of solvents in in vitro cell based assays. Københavns Universitets Forskningsportal. Available at: [Link]
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. Available at: [Link]
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Available at: [Link]
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Active | Agent: Dr. Chen, Senior Application Scientist | Status: Open
Introduction
Welcome to the Technical Support Center. You are likely here because your aryl sulfonamide candidates (e.g., analogs of celecoxib, sulfamethoxazole, or novel inhibitors) are behaving unexpectedly in hepatocyte stability assays.
Aryl sulfonamides present a unique triad of challenges:
Chemical Acidity: The sulfonamide moiety (
) affects solubility and LC-MS ionization.
Metabolic Resistance: Many are "low turnover" compounds, making standard
measurements difficult.
Bioactivation Risks: While you are measuring stability, your hepatocytes may be generating reactive nitroso-intermediates.
This guide replaces generic protocols with specific troubleshooting workflows designed for this chemical class.
Module 1: Pre-Assay & System Suitability
User Issue: "My compound disappears at T=0 (Low Recovery)" or "My replicates are highly variable."
The Root Cause: Non-Specific Binding (NSB) & Solubility
Aryl sulfonamides can be lipophilic. In a hepatocyte suspension, the drug may bind to the plasticware or the cell membrane surface rather than being metabolized.
Troubleshooting Protocol
Check Solubility: Ensure your DMSO stock does not precipitate when spiked into the warm Krebs-Henseleit Buffer (KHB).
Tip: If precipitation occurs, reduce the final concentration from
to .
Calculate
(Fraction Unbound in Incubation):
Do not assume
.
Action: Perform a rapid equilibrium dialysis or ultracentrifugation step with your hepatocyte media (w/o cells) vs. media (w/ cells) to determine binding.
Why? High binding artificially lowers the free concentration available to enzymes, leading to an underestimation of
.
Visualizing the Pre-Assay Decision Tree
Caption: Decision tree for mitigating solubility and binding errors before the assay begins.
Module 2: Assay Execution (The "Low Turnover" Problem)
User Issue: "My compound is stable. The slope is flat after 120 minutes. I can't calculate a half-life."
The Science: CYP2C9 & Stability
Aryl sulfonamides are often metabolized by CYP2C9 (hydroxylation) or undergo direct glucuronidation. If your molecule is designed to be stable, a standard 2-hour suspension assay (0.5 - 1.0
cells/mL) will fail to show significant depletion.
Advanced Protocol: The "Relay" or "Plated" Method
Do not simply extend a suspension assay to 6 hours; hepatocytes lose viability and enzymatic activity in suspension after ~4 hours.
Option A: Plated Hepatocytes (Recommended for Sulfonamides)
Thaw & Plate: Use collagen-coated plates. Allow cells to attach (4-6 hours).
Incubation: You can incubate for 24 to 48 hours .
Media: Use Williams' Medium E (WME) without serum to avoid protein binding interference.
Option B: The Relay Method (If Plated cells are unavailable)
T=0 to T=4h: Incubate Compound with Batch A of hepatocytes.
Transfer: At T=4h, centrifuge, take the supernatant (containing the remaining compound), and transfer it to a fresh pellet of Batch B hepatocytes.
Continue: Incubate for another 4 hours.
Calculation: Treat the time points as cumulative.
Standard Suspension Protocol (For Normal Turnover)
Parameter
Specification
Notes
Cell Density
cells/mL
Higher density increases clearance detection limit but risks cofactor depletion.
Buffer
KHB or WME (pH 7.4)
Must be pre-warmed to 37°C.
Time Points
0, 15, 30, 60, 90, 120 min
Include T=240 min if stability is suspected.
Quench
Acetonitrile (1:3 ratio)
Must contain Internal Standard (IS).
Cofactors
None needed
Hepatocytes contain endogenous NADPH/UDPGA.
Module 3: Analytical Troubleshooting (LC-MS/MS)
User Issue: "My peaks are tailing, or I see split peaks."
The Root Cause: Acidity & Isomers
Sulfonamides are weak acids. In standard generic LC-MS methods (often generic gradients with Formic Acid), they can suffer from poor peak shape or carryover.
Solutions
Mobile Phase pH:
Standard: 0.1% Formic Acid (pH ~2.7). This suppresses ionization of the acidic sulfonamide nitrogen, keeping it neutral (better for C18 retention).
Alternative: If peak shape is poor in positive mode, switch to Negative Mode ESI using 10mM Ammonium Acetate (pH ~5-6). Sulfonamides ionize exceptionally well in negative mode (
).
Isomer Separation:
Metabolites (e.g.,
-acetyl sulfonamides) often have identical masses to isomers. Ensure your gradient is shallow enough (e.g., 5% to 95% B over 5 mins, not 2 mins) to separate the parent from potential metabolites.
Metabolic Pathway Visualization
Understanding what you are looking for is crucial.
Caption: Primary metabolic pathways. Note the "Nitroso" branch, which indicates potential toxicity, vs. Glucuronidation (clearance).
Module 4: Data Interpretation & Scaling
User Issue: "How do I convert this slope into a human dose prediction?"
Step 3: The "Well-Stirred Model" (Crucial for Sulfonamides)
Because sulfonamides often have high protein binding, you must correct for binding.
: Hepatic blood flow (21 mL/min/kg for humans).
: Fraction unbound in blood (measured via dialysis).
Expert Insight: If your predicted clearance is much higher than observed clinical clearance, you likely ignored the
(binding in the hepatocyte assay) in Step 1.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[4] Link
Williams, J. A., et al. (2004). In vitro metabolic stability in hepatocytes: A critical review of the methodology and its application to the prediction of metabolic clearance in vivo. Current Drug Metabolism, 5(6), 473-495. Link
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[5] British Journal of Clinical Pharmacology, 45(6), 525-538. Link
Di, L., et al. (2012).
). Drug Metabolism and Disposition, 40(8), 1636-1640. Link
Identifying unwanted byproducts in sulfonamide reactions by NMR
Technical Support Center: Sulfonamide Synthesis & Analysis Introduction: The Purity Paradox in Sulfonamide Synthesis In medicinal chemistry, the formation of a sulfonamide bond (R-SO₂-NH-R') is a staple reaction, typical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Synthesis & Analysis
Introduction: The Purity Paradox in Sulfonamide Synthesis
In medicinal chemistry, the formation of a sulfonamide bond (R-SO₂-NH-R') is a staple reaction, typically executed by reacting a sulfonyl chloride with an amine in the presence of a base.[1][2][3][4] While theoretically straightforward, this reaction is prone to "silent" failures—impurities that possess similar solubility profiles to your product and subtle NMR signatures that escape casual inspection.
This guide moves beyond basic spectral assignment. It focuses on the differential diagnosis of reaction mixtures. We will use NMR not just to confirm identity, but to troubleshoot the specific mechanistic failures that lead to sulfonic acids, bis-sulfonamides, and sulfonate esters.
Module 1: The Baseline – What a Clean Sulfonamide Looks Like
Before identifying errors, we must establish the control. A pure secondary sulfonamide (from a primary amine) exhibits three non-negotiable NMR characteristics.
1. The Diagnostic NH Proton
Chemical Shift: Typically δ 7.5 – 9.5 ppm (singlet).
Behavior: Broadens or disappears upon D₂O shake.
Context: In DMSO-d₆, this peak is often sharp and shows coupling to adjacent CH protons (e.g., –NH–CH₂–, J ≈ 6 Hz). In CDCl₃, it is often broad and structureless.
2. The Deshielding Effect (Alpha-Protons)
Protons on the carbon directly attached to the nitrogen (H-C-N) will shift downfield by ~0.5 – 1.0 ppm relative to the starting amine due to the electron-withdrawing sulfonyl group.
3. Stoichiometric Integration
The integral ratio between the sulfonyl aromatic ring protons and the amine backbone must match the theoretical 1:1 ratio.
Module 2: Troubleshooting Common Byproducts
Issue 1: "I have aromatic signals, but no NH peak."
Diagnosis: You likely have Bis-sulfonylation (Tertiary Sulfonamide formation).
Mechanism:
Primary amines possess two nucleophilic protons. If the first sulfonamide formed is acidic enough (and the base is strong enough), it deprotonates and attacks a second equivalent of sulfonyl chloride.
NMR Evidence:
Absence of NH: The region at δ 7.5–9.5 ppm is empty.
Integration Mismatch: The integrals for the sulfonyl aromatic ring are double what they should be relative to the amine R-group.
Steric Shifts: The alpha-protons (H-C-N) often appear chemically inequivalent or significantly shifted compared to the mono-sulfonamide due to the steric bulk of two sulfonyl groups.
Issue 2: "My product is acidic, and the aromatic region is messy."
Diagnosis: Hydrolysis of Sulfonyl Chloride to Sulfonic Acid .
Mechanism:
Water acts as a competing nucleophile. If your solvent was wet or the amine was unreactive (sterically hindered), the sulfonyl chloride hydrolyzes to sulfonic acid (R-SO₃H).
NMR Evidence:
Shifted Aromatic Multiplets: Sulfonic acids have distinct electronic environments compared to sulfonamides. The ortho-protons of a sulfonic acid are typically deshielded (shifted downfield) relative to the sulfonamide.
The "Invisible" Proton: The acidic proton (-SO₃H ) is extremely broad and often exchanges rapidly with water in the solvent, appearing as a drift in the baseline or merging with the H₂O peak (e.g., >10 ppm or at the water shift).
pH Sensitivity: In CDCl₃, sulfonic acids may aggregate. In DMSO-d₆, they are more defined.
Issue 3: "There is a singlet near 3.7 ppm that shouldn't be there."
Diagnosis: Formation of Sulfonate Esters .
Mechanism:
If you used methanol or ethanol as a solvent (or to dissolve the amine), the alcohol competed with the amine.
NMR Evidence:
Methyl/Ethyl Group: A sharp singlet (methyl) or quartet/triplet (ethyl) corresponding to the alkoxy group attached to the sulfur.
Methyl Sulfonate (R-SO₂-O-CH₃ ): ~3.7 – 3.9 ppm.
Ratio Check: Compare the integration of this new alkyl peak to the sulfonyl aromatic ring.
Visualizing the Chemical Pathways
The following diagram maps the competitive pathways leading to these impurities.
Figure 1: Competitive reaction pathways in sulfonamide synthesis. Green indicates the desired product; red/yellow indicate common impurities.
Data Summary: Chemical Shift Fingerprints
Use this table to quickly triage your crude NMR spectrum. Shifts are approximate (in CDCl₃) and dependent on specific substituents.
Component
Key Feature (¹H NMR)
Chemical Shift (δ ppm)
Integration Ratio (Ar : Amine)
Mono-Sulfonamide
NH Singlet
7.5 – 9.5 (Broad)
1 : 1
Bis-Sulfonamide
No NH
N/A
2 : 1
Sulfonic Acid
Acidic H (Broad/Invisible)
>10 or merged with H₂O
1 : 0 (No amine part)
Sulfonate Ester
O-Alkyl (e.g., O-Me)
3.7 – 4.0
1 : 0 (No amine part)
Unreacted Amine
NH₂ (Broad)
1.0 – 5.0 (Variable)
0 : 1
Experimental Protocols
Protocol A: The "D₂O Shake" Validation
Use this to confirm the presence of the sulfonamide N-H bond.
Acquire Standard Spectrum: Run your ¹H NMR in CDCl₃ or DMSO-d₆.
Add D₂O: Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.
Mix: Cap and shake vigorously for 10 seconds.
Re-acquire: Run the spectrum again immediately.
Analysis:
Mono-Sulfonamide: The NH peak (7.5-9.5 ppm) will disappear or diminish significantly due to Hydrogen-Deuterium exchange (R-SO₂-NH-R' → R-SO₂-ND-R').
Bis-Sulfonamide: No change in the spectrum (no exchangeable protons).
Protocol B: pH Modification for Sulfonic Acid Detection
Use this if you suspect sulfonic acid contamination but peaks are overlapping.
Sample Prep: Dissolve crude mixture in DMSO-d₆.
Add Base: Add 1 drop of NaOD (40% in D₂O) or solid K₂CO₃.
Mechanism: This converts R-SO₃H to the salt R-SO₃⁻.
Observation: The aromatic protons ortho to the sulfonyl group will shift upfield (shielding effect) upon deprotonation. If the peaks do not move, it is likely a sulfonamide or ester, which are not easily deprotonated under these mild conditions.
Troubleshooting Decision Tree
Follow this logic flow to identify your impurity.
Figure 2: Logical flowchart for impurity identification based on ¹H NMR signals.
References
National Institutes of Health (NIH). (2013). Preparation of sulfonamides from N-silylamines. PMC. [Link]
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. RSC Publishing. [Link][3][4][5][6][7][8]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
Ticket Type: Advanced Method Development
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Selectivity Paradox
Welcome to the technical support center. If you are accessing this guide, you are likely encountering the "Selectivity Paradox" inherent in decarboxylative chlorosulfonylation.
The core challenge is a kinetic competition between two radical pathways. Once your carboxylic acid undergoes decarboxylation to form an aryl/alkyl radical (
), it faces a bifurcation:
Pathway A (Desired): Capture by sulfur dioxide (
) to form a sulfonyl radical (), followed by chlorine transfer.
Pathway B (Undesired): Direct chlorine atom abstraction from the chlorinating reagent to form the aryl chloride (
).
The Golden Rule: To achieve high selectivity, the rate of
capture () must significantly exceed the rate of direct chlorination ().
Diagnostic Module: What is your main failure mode?
Before altering conditions, identify your specific failure mode using the table below.
Symptom
Diagnosis
Root Cause
Major Product is Ar-Cl
"The Bypass Error"
The radical is reacting with the Cl-source before it finds .
Major Product is Ar-H
"The Quench Error"
Protodecarboxylation. The radical is abstracting H from the solvent or moisture.
Low Conversion
"The Initiation Error"
Catalyst poisoning or insufficient oxidative potential to generate the carboxyl radical.
Product Decomposes
"The Extrusion Error"
is unstable at high T, losing to revert to .
Mechanistic Visualization (The Kinetic Trap)
The following diagram illustrates the critical "Selectivity Checkpoint" where your reaction succeeds or fails.
Caption: The Kinetic Bifurcation Point. Success depends on favoring the green path (SO2 capture) over the red path (Direct Chlorination).
Recommended Protocols
Do not rely on generic "chlorosulfonylation" conditions (like neat
). For decarboxylative routes, you must decouple the radical generation from the chlorine source availability.
Protocol A: The Photochemical "Gold Standard" (Copper-LMCT)
Best for: Complex drug-like molecules, late-stage functionalization, and preventing Ar-Cl formation.
This method utilizes Ligand-to-Metal Charge Transfer (LMCT) to generate radicals at low temperatures, preventing the thermal extrusion of
.
Reagents:
Catalyst:
(10-20 mol%)
Ligand: 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1 equiv) - Crucial for modulating Cu potential.
Chlorine Source: 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1 equiv).[1][2] Why? DCDMH releases Cl radicals slower than NCS or
, favoring the trap.
SO2 Source:
solution in MeCN or DABSO (DABCO-bis(sulfur dioxide)).
Light Source: 365 nm or 390 nm LEDs (Purple/UV).
Step-by-Step Workflow:
Preparation: In a glovebox or under
, charge a vial with the carboxylic acid (0.5 mmol), Cu catalyst, and DCDMH.
Solvent: Add anhydrous MeCN (0.1 M concentration).
SO2 Addition: Add DABSO (0.6 equiv) or saturated
/MeCN solution.
Irradiation: Irradiate with 365 nm LEDs at 25°C for 12 hours.
Workup: The reaction is often clean enough to evaporate and purify directly.
Why this works: The photo-excited Cu(II)-carboxylate complex homolyzes to generate
without high heat. The DCDMH provides a "controlled" chlorine source that reacts rapidly with the nucleophilic but sluggishly with the electrophilic .
Protocol B: The Thermal Iron-Catalyzed Method (Sustainable)
Best for: Simple aliphatic/aromatic acids where photochemistry is unavailable.
Reagents:
Catalyst:
or (10-20 mol%).
Oxidant:
(2.0 equiv).
SO2/Cl Source: Chlorosulfonyl isocyanate (CSI) can be used, but a safer route uses Sodium Metabisulfite (
) + NCS.
Solvent: MeCN/H2O (variable, usually dry MeCN is better for chlorides).
Key Adjustment for Selectivity:
If using a thermal method, you must use a stepwise temperature ramp. Initiate the radical at a lower temperature (40-50°C) to allow
trapping, then briefly raise temperature only if Cl-transfer is sluggish. Avoid temperatures >80°C , as loses rapidly.
Troubleshooting & FAQs
Q: I am seeing significant amounts of the parent arene (Ar-H). Is my catalyst dead?A: Not necessarily. This is usually a solvent issue. The aryl radical is extremely reactive. If your acetonitrile is "wet" or if you are using a solvent with weak C-H bonds (like THF or Toluene), the radical will abstract a hydrogen atom (
).
Fix: Switch to ultra-dry MeCN or
. Add a base like to buffer the system.
Q: Can I use Sulfuryl Chloride (
) as both the SO2 and Cl source?A:Not recommended for high selectivity. decomposes to and . The concentration of free becomes too high, leading to direct chlorination (Pathway B).
Fix: Use DABSO or
as a distinct source and NCS or DCDMH as a distinct Cl source. Separating these variables gives you control.
Q: My sulfonyl chloride hydrolyzes during purification. How do I stabilize it?A: Sulfonyl chlorides are moisture sensitive.
Fix: Do not isolate. Perform a "One-Pot" functionalization. After the chlorosulfonylation is complete, add an amine (for sulfonamides) or an alcohol (for sulfonates) directly to the reaction mixture with excess base (triethylamine).
Decision Tree for Experimental Design
Use this flow to select the correct reagents for your specific substrate.
Caption: Decision Logic for Reagent Selection. Note the preference for DCDMH to improve selectivity.
References
Macmillan, D. W. C., et al. "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." Journal of the American Chemical Society, 2022.
Willis, M. C., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate."[3][4] Organic Letters, 2024.[3][4][5] [4]
Macmillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023.[2] [1][2]
Zeng, R., et al. "Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis."[5] Organic Letters, 2024.[3][4][5]
Technical Support Center: Anhydrous Sulfonyl Chloride Protocols
Topic: Optimizing Yields via Strict Anhydrous Conditions Status: Active | Audience: R&D, Process Chemistry | Version: 2.4 Welcome to the Technical Support Hub Objective: This guide addresses the most common failure mode...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Yields via Strict Anhydrous Conditions
Status: Active | Audience: R&D, Process Chemistry | Version: 2.4
Welcome to the Technical Support Hub
Objective: This guide addresses the most common failure mode in sulfonylation reactions: moisture-induced hydrolysis . Sulfonyl chlorides (
) are highly electrophilic species that react aggressively with water. Even trace moisture leads to the formation of sulfonic acids, drastically reducing yields and complicating purification.
This document provides a self-validating workflow to ensure anhydrous integrity, backed by mechanistic insights and troubleshooting protocols.
Module 1: Critical Parameters & Mechanism
The Competing Pathways
To master this reaction, you must understand the competition between your nucleophile (amine/alcohol) and water.
Pathway A (Desired): The nucleophile attacks the sulfur center, displacing chloride.
Pathway B (Failure): Water attacks the sulfur center, forming sulfonic acid (
) and HCl.
Note: This is often pseudo-first-order with respect to water. In the presence of base (pyridine/TEA), water becomes more nucleophilic, accelerating hydrolysis.
Solvent Selection Matrix
Not all "anhydrous" solvents are equal. Use this table to select the correct media.
Solvent
Hygroscopicity
Suitability
Technical Notes
DCM (Dichloromethane)
Low
Excellent
Low water affinity; product usually soluble; easy workup.
THF (Tetrahydrofuran)
High
Good
Must be inhibited-free or freshly distilled. Rapidly absorbs atmospheric moisture.
Acetonitrile (MeCN)
Medium
Good
Good for polar substrates. Requires molecular sieves (3Å) storage.[1]
DMF / DMAc
Very High
Caution
Difficult to dry completely. Promotes hydrolysis if not strictly anhydrous.
Pyridine
High
Variable
Often used as solvent & base. Critical: Must be KOH-dried or distilled from CaH2.
Module 2: The "Zero-Water" Protocol
Standard Operating Procedure (SOP) for Bench-Scale Sulfonylation
Prerequisites:
Glassware: Oven-dried (120°C, >4 hours) or flame-dried under vacuum.
Atmosphere: Positive pressure of dry Nitrogen (
) or Argon ().
Step-by-Step Workflow
System Preparation:
Assemble glassware while hot.
Evacuate and backfill with inert gas (
) three times.
Self-Validation: If the balloon shrinks significantly over 5 minutes, you have a leak. Reseal joints.
Reagent Drying (The Hidden Variable):
Solvents: Do not trust commercial "anhydrous" seals after the first puncture. Store over activated 3Å or 4Å molecular sieves for 24h prior to use.
Amine/Alcohol: If the nucleophile is a liquid, store over KOH pellets or sieves. If solid, dry in a vacuum desiccator.
Base: Distill Triethylamine (TEA) or Diisopropylethylamine (DIPEA) from Calcium Hydride (
) if the bottle is old.
Reaction Assembly:
Dissolve the Nucleophile and Base (1.2 - 1.5 equiv) in the anhydrous solvent.
Cool to 0°C (ice bath). Why? Hydrolysis has a higher activation energy than the desired sulfonylation. Low temperature kinetically favors the desired product [1].
Addition Strategy:
Dissolve the Sulfonyl Chloride in a minimal amount of anhydrous solvent.
Add dropwise via syringe or addition funnel.
Control Point: Maintain internal temperature <5°C to prevent exotherms which degrade the reagent.
Quenching (Safety & Yield):
Once TLC/LCMS confirms conversion, quench with ice-water .
Crucial: Do this fast. Prolonged exposure to aqueous base during workup can hydrolyze the newly formed sulfonamide/ester.
Module 3: Troubleshooting & FAQs
Scenario A: "My yield is <40%, and I see a polar spot on TLC."
Diagnosis: Hydrolysis has occurred. The polar spot is likely the sulfonic acid or its salt.
Fix:
Check the Base: Are you using Pyridine? Old pyridine is wet. Switch to anhydrous DCM with TEA.
Check the Reagent: Sulfonyl chlorides degrade to sulfonic acids on the shelf. Take an NMR of the starting material.[2] If you see broad acidic protons, recrystallize or distill the reagent before use [2].
Atmosphere: Did you use a balloon? Atmospheric humidity is sufficient to kill this reaction.
Scenario B: "The reaction turned black/tarry upon addition."
Diagnosis: Uncontrolled Exotherm or Decomposition.
Context: Sulfonyl chlorides can undergo thermal decomposition, evolving
.
Fix:
Slow Down: Increase the dilution of the sulfonyl chloride and slow the addition rate.
Cool Deeper: Use a salt-ice bath (-10°C) or acetone/dry ice (-78°C) if the substrate is very reactive.
Scenario C: "I see the product mass, but also [M+14] or [M+136] peaks."
Diagnosis: Side Reactions.
[M+14] (Methylation): If using Methanesulfonyl chloride (MsCl), you might be generating a sulfene intermediate (via E1cB elimination) which can react in unexpected ways.
[M+136] (Bis-sulfonylation): If your amine is primary (
), the product () is still acidic and can react again to form the bis-sulfonamide.
Fix: Use a slight excess of the amine, not the sulfonyl chloride. Or use a bulkier base to prevent deprotonation of the product.
Module 4: Mechanism Visualization
Reaction Pathway & Failure Modes
This diagram illustrates the kinetic competition. The "Base" plays a dual role: it activates the nucleophile but can also activate water if present.
Caption: Figure 1. Kinetic competition between nucleophilic substitution (Green) and hydrolysis (Red). Base catalysis accelerates both pathways, making anhydrous conditions non-negotiable.
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing reaction failures.
References
Kinetics of Hydrolysis: Rogne, O. (1970).[3] Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B. Link
Reagent Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying solvents and reagents). Link
General Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur). Link
Practical Synthesis: Preparation of Benzenesulfonyl Chloride. Organic Syntheses, Coll. Vol. 1, p.84 (1941). Link
Base selection for efficient sulfonamide bond formation.
Welcome to the Sulfonamide Synthesis Technical Support Center. Ticket Status: Open Subject: Optimization of Base Selection for Sulfonamide Bond Formation Assigned Specialist: Senior Application Scientist Introduction: Be...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Sulfonamide Synthesis Technical Support Center.
Ticket Status: Open
Subject: Optimization of Base Selection for Sulfonamide Bond Formation
Assigned Specialist: Senior Application Scientist
Introduction: Beyond "Add Base and Stir"
Creating a sulfonamide bond (
) appears deceptively simple: mix a sulfonyl chloride with an amine and a base. However, reaction failure is often driven by a mismatch between the base's /nucleophilicity and the specific electronic requirements of your substrates.
This guide treats base selection not as a recipe, but as a logic gate . We will troubleshoot the three most common failure modes: Sulfene-mediated decomposition , Bis-sulfonylation , and Hydrolysis .
Module 1: Base Selection Logic (The "Why")
Do not default to Triethylamine (TEA) for every reaction. Use the decision matrix below to select the correct base system based on your specific electrophile (Sulfonyl Chloride) and nucleophile (Amine).
The Base Selection Decision Matrix
Figure 1: Decision tree for selecting the optimal base system based on substrate electronics and steric hindrance.
Technical Rationale
Base System
Mechanism of Action
Best For
Watch Out For
Pyridine
Acts as solvent, base (), and nucleophilic catalyst. Forms reactive -sulfonylpyridinium intermediate.
Universal standard. Especially crucial for aliphatic sulfonyl chlorides to prevent sulfene formation.
Pyridine is difficult to remove completely without acidic washes (CuSO4 or HCl).
TEA / DIPEA
Proton scavenger ().
Simple aliphatic couplings where the sulfonyl chloride has no alpha-protons (e.g., Tosyl-Cl).
Sulfene Formation: With aliphatic sulfonyl chlorides (e.g., MsCl), these strong bases promote E2 elimination, generating reactive sulfenes that decompose or polymerize [1].[1]
DMAP (Cat.)
"Super-nucleophile." Forms a resonance-stabilized -sulfonyl-4-dimethylaminopyridinium salt [2].
Unreactive Amines. Anilines, sterically hindered amines, or electron-poor amines.
Hydrolysis: DMAP also catalyzes the attack of water. Solvents must be strictly anhydrous.
Inorganic ()
Biphasic scavenger (Schotten-Baumann).
Scale-up & Acid Sensitivity. Excellent for preventing bis-sulfonylation and easy workup.
Requires vigorous stirring (mass transfer limited). Not suitable for moisture-sensitive sulfonyl chlorides.
Module 2: Troubleshooting (The "What Went Wrong")
Issue #1: "I see a black tar/impurity when using Mesyl Chloride (MsCl) and TEA."
Diagnosis:The Sulfene Trap.
Aliphatic sulfonyl chlorides possess acidic
-protons. Strong bases like TEA trigger an E2 elimination, forming a Sulfene intermediate ().
Sulfenes are highly electrophilic and non-selective. They react with themselves (oligomerization) or trace water rather than your amine.
Solution: Switch to Pyridine .
Pyridine is less basic (
5.2 vs 10.7 for TEA) and acts as a nucleophile to form the sulfonylpyridinium salt before elimination can occur.
Protocol Adjustment: If you must use TEA, cool to
, add amine first, then add MsCl very slowly.
Issue #2: "I am getting the Bis-sulfonamide (
)."
Diagnosis:Over-activation.
The product (sulfonamide,
) is acidic (). In the presence of excess base and sulfonyl chloride, it deprotonates to form an anion (), which is a better nucleophile than the starting amine.
Solution:
Stoichiometry: Use a slight excess of amine (1.1 equiv) and limiting sulfonyl chloride (0.9-1.0 equiv).
Base Switch: Use Schotten-Baumann conditions (Aq.
).[2] The biphasic nature keeps the sulfonamide salt in the aqueous phase (or interface), preventing it from reacting with the organic-soluble sulfonyl chloride [3].
Sterics: Use a bulky base like DIPEA or 2,6-lutidine if working in organic solvent.
Issue #3: "Reaction is stalled. My amine is an aniline/electron-poor."
Mechanism:[4][5][6][7][8][9][10][11] DMAP attacks the sulfonyl chloride to form a "hot" electrophile. The amine then attacks this intermediate, regenerating DMAP.
Module 3: Visualizing the Mechanism
Understanding the competing pathways is critical for troubleshooting.
Figure 2: Competing mechanistic pathways. Path A (Red) leads to side reactions via Sulfene. Path B (Green) is the desired nucleophilic activation pathway.
Module 4: Validated Protocols
Protocol A: The "Universal" Pyridine Method
Best for: Aliphatic sulfonyl chlorides (MsCl) and standard amines.
Dissolve Amine (1.0 equiv) in anhydrous Pyridine (
concentration).
Cool to
under inert atmosphere (/Ar).
Add Sulfonyl Chloride (1.1 equiv) dropwise over 10 minutes.
Why? Keeps concentration low to prevent bis-sulfonylation and controls exotherm.
Dissolve Amine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
Add Sulfonyl Chloride (1.2 equiv).
Stir at RT.[11][12] If no reaction after 4 hours, heat to reflux (
).
Note: If using MsCl here, ensure temperature is strictly controlled at
initially to minimize sulfene formation by the TEA.
Protocol C: Schotten-Baumann (Green/Scale-Up)
Best for: Preventing bis-sulfonylation and large-scale prep.
Dissolve Amine (1.0 equiv) in THF or Dioxane.
Add equal volume of
(aqueous).
Add Sulfonyl Chloride (1.1 equiv) dropwise with vigorous stirring .
Monitor pH; keep
by adding more carbonate if necessary.
Workup: Product often precipitates or can be extracted with EtOAc.
Module 5: FAQs
Q: Can I use Pyridine as a base in DCM instead of using it as the solvent?A: Yes. Use 2-3 equivalents of pyridine in DCM. However, reaction kinetics are often faster in neat pyridine due to the higher concentration of the catalytic species.
Q: My sulfonyl chloride is a solid. How do I add it dropwise?A: Dissolve it in a minimal amount of the reaction solvent (DCM or THF) and add via syringe pump or dropping funnel. Never add solid sulfonyl chloride in one portion to a warm amine solution—this causes localized hotspots and bis-sulfonylation.
Q: How do I remove residual Pyridine?A: The "Copper Wash" is the gold standard. Wash the organic layer with saturated aqueous
. Pyridine coordinates to copper, turning the aqueous layer deep blue/purple. Repeat until the aqueous layer remains light blue.
References
King, J. F., & Durst, T. (1962). Sulfenes in the reaction of alkanesulfonyl chlorides with amines. Journal of the American Chemical Society, 84(8), 1509-1510. Link
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. Link
Rezaei, Z., et al. (2022).[9] DMAP-catalysed synthesis, antibacterial activity evaluation... of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61, 951-960.[4] Link
BenchChem Technical Support. (2025).[5][13][14][15] Sulfonylation of Primary Amines: Troubleshooting Guide.Link
Technical Support Center: Monitoring Sulfonamide Reaction Progress with TLC
As a Senior Application Scientist, I've frequently seen researchers encounter challenges when monitoring the synthesis of sulfonamides. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it's rapid...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've frequently seen researchers encounter challenges when monitoring the synthesis of sulfonamides. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it's rapid, inexpensive, and provides immediate, actionable insights into the reaction's progress.[1] However, interpreting the chromatogram correctly is paramount to making informed decisions about your reaction, such as determining completion, identifying side products, or optimizing conditions.
This guide is structured to move from foundational principles to practical troubleshooting. It is designed to provide you with not just the "how," but the critical "why" behind each step, ensuring your experimental approach is both efficient and self-validating.
Frequently Asked Questions (FAQs): The Core Principles
This section addresses fundamental questions about using TLC for sulfonamide reactions, establishing a solid base of understanding.
Q1: What are the key chemical species I am tracking in a sulfonamide synthesis?
In a typical sulfonamide synthesis, you are reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3] Therefore, you need to monitor four key species on your TLC plate:
Amine (Starting Material): A nucleophile, often basic and relatively polar.
Sulfonyl Chloride (Starting Material): An electrophile, typically less polar than the amine.
Sulfonamide (Product): The desired compound. Its polarity is generally intermediate between the two starting materials.
Sulfonic Acid (Byproduct): Formed from the hydrolysis of the moisture-sensitive sulfonyl chloride.[1] This is a highly polar byproduct.
Q2: How do I predict the relative Retention Factor (Rf) values for these species?
TLC separates compounds based on their polarity. On a standard silica gel plate (a polar stationary phase), less polar compounds travel further up the plate, resulting in a higher Rf value.
Highest Rf (Least Polar): The sulfonyl chloride is often the least polar species and will have the highest Rf.
Intermediate Rf: The sulfonamide product is typically less polar than the starting amine because the lone pair on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, reducing its hydrogen bonding capability.
Low Rf: The starting amine is generally more polar than the product and will have a lower Rf.
Rf ≈ 0 (Most Polar): The sulfonic acid byproduct, resulting from hydrolysis, is very polar and will often remain at the baseline (the origin).[1]
Table 1: Expected TLC Behavior of Reaction Components
Component
Role
Typical Polarity
Expected Rf Range (General)
Sulfonyl Chloride
Starting Material
Low
High (0.6 - 0.9)
Amine
Starting Material
Medium-High
Low (0.1 - 0.4)
Sulfonamide
Product
Medium
Intermediate (0.3 - 0.6)
Sulfonic Acid
Byproduct
Very High
Baseline (0.0 - 0.1)
Di-sulfonylation
Byproduct
Low-Medium
Higher than monosulfonamide
Note: These are generalized ranges. Actual Rf values are highly dependent on the specific structures and the chosen solvent system.
Detailed Experimental Protocol: Reaction Monitoring via TLC
This protocol outlines a self-validating method for monitoring your reaction. The key is the use of a three-lane spotting system to unambiguously identify each component.
Protocol 1: Step-by-Step TLC Monitoring
Prepare the TLC Chamber:
Pour your chosen solvent system (eluent) into the chamber to a depth of about 0.5 cm.
Place a piece of filter paper inside, ensuring it is saturated with the eluent. This saturates the chamber with solvent vapors, leading to better and more reproducible chromatograms.
Cover the chamber and let it equilibrate for 5-10 minutes.
Prepare the TLC Plate:
Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the silica plate.[4]
Mark three small, equidistant points on this line for spotting. Label them 'SM' (Starting Material - Amine), 'Co' (Co-spot), and 'R' (Reaction Mixture).[5]
Spot the Plate:
Lane 1 (SM): Using a capillary tube, spot a dilute solution of your starting amine.
Lane 2 (Co): Spot the starting amine first. Then, using a different capillary, carefully spot the reaction mixture directly on top of the amine spot. This co-spot is crucial for confirming the identity of the starting material in the reaction lane, especially if Rf values are close.[5]
Lane 3 (R): Spot a sample of your reaction mixture. To sample, you can dip a capillary tube into the reaction or withdraw a tiny aliquot with a pipette, dilute it, and then spot.
Ensure each spot is small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[6]
Develop the Plate:
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the eluent.[6]
Cover the chamber and allow the solvent front to ascend the plate.
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
Visualize and Analyze:
Allow the eluent to fully evaporate from the plate.
Visualize the spots using the methods described in the "Visualization Techniques" section below.
Circle all visible spots with a pencil.
Analyze the plate: The reaction is complete when the amine spot in the 'R' lane has completely disappeared. The 'Co' spot should resolve into only the product spot if the reaction is finished.
Visualization Workflow Diagram
Caption: Standard workflow for monitoring a sulfonamide reaction using TLC.
Troubleshooting Guide & FAQs
This section uses a direct question-and-answer format to address specific issues you may encounter.
Q3: My spots are streaking or "tailing." What's wrong?
Streaking is a common issue, particularly with amines on silica gel.
Causality: Silica gel is acidic. Basic compounds, like many amines, can interact strongly with the stationary phase via acid-base interactions. This causes the compound to "smear" up the plate instead of moving as a tight band. Overloading the spot with too much sample can also cause streaking.[6][7]
Solution: Add a small amount of a basic modifier to your eluent. For example, if your solvent system is 9:1 Ethyl Acetate:Hexane, try changing it to 9:1:0.1 Ethyl Acetate:Hexane:Triethylamine. The triethylamine will neutralize the acidic sites on the silica, allowing your amine to travel cleanly.[8] Alternatively, ensure you are not spotting too concentrated a sample.
Q4: I see a spot at the baseline (Rf ≈ 0) in my reaction lane that wasn't there before. What is it?
Causality: This is almost certainly the sulfonic acid byproduct.[1] Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[9] Being highly polar, sulfonic acids have a very strong affinity for the silica gel and do not migrate.
Significance: The presence of this spot indicates that some of your electrophile has been quenched. If the reaction is sluggish and you see a prominent baseline spot, it may be necessary to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this side reaction.[1]
Q5: My starting amine spot is gone, but I have two new spots. Why?
Causality: If you are using a primary amine (which has two N-H bonds), it's possible to have both the desired monosulfonamide and an over-reacted di-sulfonamide byproduct. The di-sulfonamide, having no remaining N-H bond for hydrogen bonding, is significantly less polar than the monosulfonamide.
Identification: The less polar spot (higher Rf) is likely the di-sulfonamide, while the more polar spot (lower Rf) is your target monosulfonamide.
Solution: This side reaction is often caused by using too much sulfonyl chloride or higher reaction temperatures.[1] To favor the mono-sulfonated product, use a stoichiometry of ~1:1 (amine to sulfonyl chloride) and maintain a lower reaction temperature (e.g., 0 °C to room temperature).[1]
Q6: I can't see any spots on my plate after development. What happened?
Causality & Solutions:
Insufficient Concentration: The compounds may be too dilute to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry in between each application.[6]
No UV-Active Chromophore: If your compounds are not aromatic or conjugated, they won't be visible under a 254 nm UV lamp. You must use a chemical stain.[10]
Compound Evaporation: If your compounds are very volatile, they may have evaporated from the plate, especially if heating is used for visualization.[10]
Reaction Failure: It's possible the reaction has not started or has failed. Re-check your reagents and setup.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues in sulfonamide reactions.
Data & Visualization
Table 2: Recommended TLC Solvent Systems
Solvent System (v/v/v)
Target Compound Type
Notes
Reference
Hexanes / Ethyl Acetate (e.g., 7:3)
General, non-polar to moderately polar compounds
A good starting point for many organic reactions. Adjust ratio for desired Rf.
After development, spots must be visualized. Always start with non-destructive methods first.
UV Light (254 nm): Most sulfonamides and their precursors contain aromatic rings and are UV-active. They will appear as dark purple spots on a fluorescent green background.[13][14] This is the primary, non-destructive method.
Iodine Chamber: Place the dried plate in a chamber with a few iodine crystals. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.
Potassium Permanganate (KMnO₄) Stain: This is a destructive, general-purpose stain.
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[10]
Use: Dip the plate in the solution and gently heat with a heat gun. Compounds that can be oxidized (like amines or compounds with C=C bonds) will appear as yellow/brown spots on a purple background.[14]
Ninhydrin Stain: This stain is highly specific for primary amines.
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[15]
Use: Dip the plate and heat gently. Primary amines will appear as distinct purple or blue spots.[14] This is an excellent way to confirm the complete consumption of a primary amine starting material.
References
Vertex AI Search Result[16] - This source was not directly cited in the final response.
Vertex AI Search Result[17] - This source was not directly cited in the final response.
Vertex AI Search Result[18] - This source was not directly cited in the final response.
Wikipedia. (n.d.). Sulfonamide.
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
SpringerLink. (2025). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat.
Org Prep Daily. (2006). TLC Staining solutions.
University of Arizona. (n.d.). TLC Stains.
Organic Chemistry. (n.d.). TLC stains.
SLT. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography.
BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Reddit. (2024). How to separate these sulfonamides with TLC.
NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
Washington State University. (n.d.). Monitoring Reactions by TLC.
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
Filter-Bio. (2025). How to detect compounds on TLC plates?.
University of Rochester. (n.d.). How To: Monitor by TLC.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
ChemBAM. (n.d.). TLC troubleshooting.
University of Rochester. (n.d.). Troubleshooting: TLC.
Vertex AI Search Result[19] - This source was not directly cited in the final response.
University of York. (n.d.). Visualising plates.
Vertex AI Search Result[20] - This source was not directly cited in the final response.
Vertex AI Search Result[21] - This source was not directly cited in the final response.
Vertex AI Search Result[22] - This source was not directly cited in the final response.
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
Slideshare. (n.d.). Analysis of sulfonamides.
Vertex AI Search Result[23] - This source was not directly cited in the final response.
Vertex AI Search Result[24] - This source was not directly cited in the final response.
Vertex AI Search Result[25] - This source was not directly cited in the final response.
Vertex AI Search Result[26] - This source was not directly cited in the final response.
[4-(Aminomethyl)phenyl]methanesulfonamide vs other sulfonamide inhibitors.
This guide provides an in-depth technical comparison of [4-(Aminomethyl)phenyl]methanesulfonamide (and its clinically active isomer, Mafenide ) against other sulfonamide inhibitors.[1][2] Part 1: Chemical Identity & Nome...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of [4-(Aminomethyl)phenyl]methanesulfonamide (and its clinically active isomer, Mafenide ) against other sulfonamide inhibitors.[1][2]
Part 1: Chemical Identity & Nomenclature Clarification
CRITICAL DISTINCTION:
Before analyzing performance, we must distinguish between two chemically similar but functionally distinct structures often confused in literature.
Feature
Compound A (User Topic)
Compound B (Clinical Standard)
Systematic Name
N-[4-(Aminomethyl)phenyl]methanesulfonamide
4-(Aminomethyl)benzenesulfonamide
Common Name
None (Synthetic Intermediate)
Mafenide (Homosulfanilamide)
CAS Registry
128263-66-1
138-39-6
Structure
Phenyl ring with -NH-SO₂-CH₃ (Methanesulfonamide)
Phenyl ring with -SO₂-NH₂ (Sulfonamide)
Primary Role
Scaffold/Intermediate (e.g., for Class III Antiarrhythmics like Sotalol/Dofetilide)
Topical Antibiotic / CA Inhibitor (Burn wound therapy)
Editorial Note: As the "Methanesulfonamide" variant (Compound A) is primarily a synthetic building block with limited standalone inhibitory data, this guide focuses on the functional comparison of Mafenide (Compound B) against classical sulfonamides, while referencing the structural implications of the methanesulfonamide moiety where relevant (e.g., in kinase or channel inhibition).[1]
Part 2: Comparative Performance Analysis
Mechanism of Action (MOA) Divergence
Unlike classical sulfonamides (e.g., Sulfamethoxazole) that mimic PABA to inhibit dihydropteroate synthase (DHPS), Mafenide operates via a unique, non-PABA-dependent mechanism.[1]
Classical Sulfonamides: Competitive inhibitors of DHPS.[1][2] Bacteriostatic. Reversible by excess PABA (pus).[1][2]
Mafenide: Mechanism involves direct membrane interaction and inhibition of de novo nucleotide synthesis.[1][2] Not inhibited by PABA (pus/necrotic tissue).[1][2]
Secondary Activity: Mafenide is a potent Carbonic Anhydrase (CA) Inhibitor , leading to systemic metabolic acidosis—a key differentiator from Silver Sulfadiazine.[1][2]
The following diagram contrasts the inhibitory pathways of Classical Sulfonamides versus Mafenide, highlighting the Carbonic Anhydrase off-target effect.
Caption: Comparison of Mafenide's non-PABA dependent antibacterial mechanism vs. classical sulfonamide DHPS inhibition, and its secondary inhibition of Carbonic Anhydrase.
Part 4: Experimental Protocols
To validate the activity of these compounds, two distinct assays are required: one for antibacterial potency (MIC) and one for Carbonic Anhydrase inhibition (
Note: Unlike Sulfadiazine, Mafenide does not require lysed horse blood to test PABA antagonism, but testing in the presence of 5% BSA or pus surrogate is recommended to demonstrate its superior stability compared to classical sulfas.[1][2]
Result: Mafenide typically shows higher MIC values (mM range) compared to potent antibiotics, but is effective due to high topical concentration (85 mg/g in creams).[1]
References
Mechanism of Mafenide & Sulfonamides
Title: Mafenide: Mechanism of Action and Clinical Use.[1][2][3]
Source: National Center for Biotechnology Information (PubChem).[1]
Comparative Bioactivity of [4-(Aminomethyl)phenyl]methanesulfonamide Analogs: A Guide for Drug Development Professionals
An In-Depth Technical Guide Introduction The sulfonamide moiety (–SO₂NH–) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] These compounds, often calle...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction
The sulfonamide moiety (–SO₂NH–) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1] These compounds, often called "sulfa drugs," were first recognized for their revolutionary antibacterial effects and have since been developed to treat a multitude of conditions, including cancer, glaucoma, inflammation, and viral infections.[1][2] The parent scaffold, [4-(Aminomethyl)phenyl]methanesulfonamide, serves as a versatile template for synthetic chemists. Its benzenesulfonamide core is a well-established zinc-binding group, crucial for inhibiting metalloenzymes, while the aminomethyl "tail" provides a reactive handle for chemical modification. This allows for the generation of extensive analog libraries to probe structure-activity relationships (SAR) and optimize therapeutic potential.
This guide provides a comparative analysis of the bioactivity of various analogs derived from the [4-(Aminomethyl)phenyl]methanesulfonamide scaffold. We will delve into the rationale behind analog design, compare their performance against key biological targets with supporting experimental data, and provide detailed protocols for cornerstone bioassays. Our focus is on explaining the causality behind experimental choices and outcomes, offering a robust framework for researchers in the field.
The Rationale for Analog Design: A Structure-Activity Relationship (SAR) Approach
The development of analogs from a lead compound like [4-(Aminomethyl)phenyl]methanesulfonamide is a systematic process aimed at enhancing its therapeutic profile. The primary goals are to improve potency (the concentration required to elicit a biological effect), selectivity (the ability to act on a specific target while minimizing off-target effects), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The benzenesulfonamide scaffold is a privileged structure, particularly for targeting metalloenzymes like carbonic anhydrases (CAs), where the sulfonamide group coordinates with the active site's zinc ion.[3] The "tail" portion of the molecule, in this case, the aminomethyl group, can be extensively modified. These modifications, often termed the "tail approach," are critical for modulating isoform specificity and physicochemical properties, such as water solubility.[3][4] By systematically altering the tail, researchers can fine-tune the molecule's interactions with residues in the enzyme's active site, leading to enhanced affinity and selectivity for the desired target.
Below is a generalized workflow illustrating the iterative process of analog design and evaluation.
Caption: A workflow for Structure-Activity Relationship (SAR) studies.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are implicated in various diseases; for instance, the overexpression of isoforms CA IX and XII is a hallmark of aggressive cancers, contributing to tumor acidosis and metastasis.[3] Consequently, developing isoform-selective CA inhibitors is a major goal in anticancer drug design.[5] The benzenesulfonamide scaffold is a classic CA inhibitor framework.
A study by Supuran et al. utilized 4-aminomethyl-benzenesulfonamide to synthesize a series of novel thiourea derivatives.[4] The key intermediate, 4-isothiocyanatomethyl-benzenesulfonamide, was reacted with various amines, amino acids, and peptides. This approach significantly enhanced water solubility, a crucial property for drug delivery, particularly for ophthalmic solutions used to treat glaucoma by lowering intraocular pressure.[4]
The data below compares the inhibitory potency (Kᵢ) of selected analogs against key human (h) CA isoforms.
Table 1: Comparative Inhibition Data (Kᵢ, nM) of [4-(Aminomethyl)phenyl]methanesulfonamide Analogs against Carbonic Anhydrase Isoforms
Note: N/A indicates data was not available in the cited source. The parent compound serves as the structural backbone but is typically less potent than its optimized analogs.
Expertise & Experience: Interpreting the Data
The results clearly demonstrate the success of the "tail approach."
Potency Enhancement : The derivatization of the aminomethyl group into thioureas (Analogs 1-3) leads to potent inhibitors of CA I, II, and IV, with inhibitory constants (Kᵢ) in the low nanomolar range, significantly more potent than the standard inhibitor Acetazolamide (AAZ) against hCA I and often comparable or better against hCA II and IV.[4]
Impact of Amino Acid Moieties : Incorporating amino acid moieties (Analogs 2 and 3) generally enhances inhibitory activity compared to a simple benzylthiourea (Analog 1). The additional carboxylate groups can form further hydrogen bonds within the active site, and the hydrophobic side chains (e.g., isobutyl in Valine) can engage with hydrophobic pockets, improving binding affinity.[4] These structural studies show that active-site residues, particularly at positions 92 and 131, are key in determining inhibitor binding and affinity.[3]
Isoform Selectivity : While these specific analogs were not tested against the cancer-associated isoforms IX and XII, other studies on similar benzenesulfonamides show that modifying the tail group is the primary strategy for achieving selectivity.[3][6] For example, bulky tail groups can be designed to clash with certain residues in one isoform while fitting perfectly into another, thereby "tuning" the inhibitor's specificity.
Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor acidosis.
The foundational therapeutic application of sulfonamides is in fighting bacterial infections. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Humans are unaffected because they obtain folic acid from their diet. The antimicrobial efficacy of a sulfonamide analog depends on its structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (pABA).
While specific data for [4-(Aminomethyl)phenyl]methanesulfonamide is not prevalent in broad antimicrobial screens, the principles of SAR for antibacterial sulfonamides are well-established. Modifications to the core structure can drastically alter the spectrum (Gram-positive vs. Gram-negative) and potency of the drug.
Table 2: General Structure-Activity Relationships for Antibacterial Sulfonamides
Structural Modification
General Effect on Antibacterial Activity
Rationale
Supporting Evidence
Electron-withdrawing groups on the benzene ring
Increased activity
Enhances the acidity of the sulfonamide proton, which is believed to be important for binding to the DHPS enzyme.
Studies on various sulfonamide derivatives have shown that introducing groups like -NO₂ increases antimicrobial activity.[7]
Substitutions on the sulfonamide nitrogen (-SO₂NHR)
Varied; can increase potency and alter spectrum
The 'R' group can be modified to improve binding affinity, solubility, and pharmacokinetic properties.
The diversity of clinically used sulfa drugs (e.g., sulfamethoxazole, sulfadiazine) is a testament to the importance of this position.[8]
Substitutions on the amino group (-NH₂)
Generally decreases or abolishes activity
The free amino group is critical for mimicking pABA and competitively inhibiting the DHPS enzyme.
N-acetylation is a common metabolic pathway that deactivates sulfonamides in vivo.
Expertise & Experience: Causality in Antibacterial Design
The effectiveness of antibacterial sulfonamides is a classic example of antimetabolite theory. The closer the electronic and steric profile of the sulfonamide is to pABA, the better it functions as a competitive inhibitor. Therefore, modifications that maintain the core pABA-like structure while enhancing binding or cellular uptake are favored. For instance, adding electron-withdrawing groups to the phenyl ring makes the sulfonamide nitrogen more acidic, potentially improving its interaction with the enzyme active site.[7] Conversely, any modification to the para-amino group will disrupt the structural mimicry of pABA, leading to a loss of activity.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and well-controlled.
This is the gold-standard method for measuring CA catalytic activity and inhibition.
Principle : This assay measures the kinetics of the CA-catalyzed hydration of CO₂. The reaction produces a proton, causing a change in pH that is monitored by a colorimetric indicator. The rate of this change is proportional to the enzyme's activity.
Methodology :
Reagent Preparation : Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 4-nitrophenol). Prepare stock solutions of the purified CA enzyme and the sulfonamide inhibitor in an appropriate solvent (e.g., DMSO).
Instrument Setup : Use a stopped-flow spectrophotometer. One syringe contains the enzyme and inhibitor in the indicator buffer. The second syringe contains a CO₂-saturated solution.
Uninhibited Control : First, perform a control run by mixing the enzyme solution with the CO₂ solution. The instrument will rapidly mix the solutions and monitor the absorbance change of the pH indicator over time (typically milliseconds). The initial rate of this reaction is recorded.
Inhibited Reaction : Incubate the enzyme with various concentrations of the sulfonamide inhibitor for a set period (e.g., 15 minutes) at a controlled temperature.
Data Acquisition : Repeat the stopped-flow measurement for each inhibitor concentration. The initial rates of the inhibited reactions are recorded.
Data Analysis : The enzyme activity is calculated from the initial rates. The inhibition constant (Kᵢ) is determined by fitting the data of fractional activity versus inhibitor concentration to the Morrison equation for tight-binding inhibitors.
Trustworthiness : This method directly measures the catalytic event in real-time, providing high-quality kinetic data. The use of a standard inhibitor like acetazolamide in parallel validates the assay's performance.[6]
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle : A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. Growth is assessed after a defined incubation period.
Methodology :
Inoculum Preparation : Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide analog in a suitable cation-adjusted Mueller-Hinton Broth (MHB). Leave wells for positive (no drug) and negative (no bacteria) controls.
Inoculation : Add the standardized bacterial inoculum to each well (except the negative control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]
Trustworthiness : This protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring inter-laboratory reproducibility. The inclusion of a reference strain (e.g., S. aureus ATCC 29213) and a standard antibiotic provides quality control.[7]
Conclusion and Future Directions
The [4-(Aminomethyl)phenyl]methanesulfonamide scaffold is a proven and highly adaptable platform for drug discovery. Analogs derived from this parent molecule have demonstrated potent, low-nanomolar inhibitory activity against key therapeutic targets like carbonic anhydrases, and the well-understood SAR for antibacterial sulfonamides provides a clear roadmap for designing novel anti-infective agents.
The key to unlocking the full potential of this scaffold lies in the strategic modification of its "tail" region. By employing rational design principles, chemists can fine-tune the interactions between the inhibitor and the target enzyme, thereby achieving remarkable gains in both potency and isoform selectivity. Future work should focus on exploring novel tail chemistries to target other enzyme classes, such as kinases and proteases, and on conducting comprehensive ADMET profiling early in the development process to ensure that potent compounds also possess the drug-like properties necessary for clinical success.
References
Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). International Journal of Pharmaceutical Sciences and Research.
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC. [Link]
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). SciSpace. [Link]
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Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Pharmaceuticals. [Link]
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A Researcher's Guide to Efficacy in Drug Design: Sulfonamide vs. Carboxamide Bioisosteres
In the intricate world of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. This guide provides an in-depth comparison of two cla...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. This guide provides an in-depth comparison of two classic, non-classical bioisosteres: the sulfonamide and the carboxamide. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their efficacy is paramount to designing potent, selective, and bioavailable therapeutics. This document moves beyond a simple checklist of properties to explore the causal relationships between structure and function, grounded in experimental data and real-world case studies.
Part 1: The Bioisosteric Bridge: From Carboxamide to Sulfonamide
Bioisosterism is the principle of exchanging a functional group within a biologically active molecule for another with similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. The carboxamide group is a ubiquitous feature in pharmaceuticals, prized for its ability to form strong hydrogen bonds and its structural role in defining molecular architecture. However, its susceptibility to enzymatic hydrolysis can be a significant liability, leading to poor metabolic stability.
The sulfonamide group emerges as a compelling bioisosteric replacement. While it shares the ability to participate in crucial hydrogen bonding interactions, its distinct electronic and geometric properties can profoundly influence a molecule's acidity, conformation, and pharmacokinetic (ADME) profile. The decision to employ a sulfonamide in place of a carboxamide is therefore a strategic one, aimed at overcoming specific challenges in drug development, from improving metabolic stability to fine-tuning target engagement.
Part 2: A Tale of Two Moieties: Physicochemical Properties Head-to-Head
The efficacy of a drug candidate is inextricably linked to its physicochemical properties. The subtle, yet significant, differences between sulfonamides and carboxamides in this regard can have a cascading effect on their biological activity.
Acidity (pKa): A Defining Difference
One of the most striking distinctions between the two groups is their acidity. The sulfonamide NH is considerably more acidic than the carboxamide NH. This is due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting conjugate base.
Functional Group
Typical pKa Range
Implications in Drug Design
Carboxamide (N-H)
~17-19
Generally not acidic; primarily acts as a hydrogen bond donor.
Can be significantly acidic, with the potential to be deprotonated at physiological pH. This can introduce new ionic interactions with the target protein, but may also lead to off-target effects or altered solubility. The pKa can be modulated by substituents on the aryl ring.[2][3][4][5][6]
This difference in acidity means that at physiological pH, a sulfonamide may exist in its anionic form, opening the door to ionic interactions with positively charged residues like arginine or lysine in a protein's binding pocket. Conversely, the carboxamide remains neutral, engaging primarily through hydrogen bonding.
Hydrogen Bonding: A Study in Similarities and Contrasts
Both functional groups are adept at forming hydrogen bonds, a critical component of drug-receptor interactions. However, the nature and strength of these bonds differ.
As Donors: The more acidic sulfonamide NH is a stronger hydrogen bond donor compared to the carboxamide NH.[7]
As Acceptors: The carboxamide possesses a single, strong hydrogen bond acceptor in its carbonyl oxygen. The sulfonamide offers two sulfonyl oxygens as acceptors. While each individual sulfonyl oxygen is a weaker acceptor than a carbonyl oxygen, the presence of two acceptors can lead to unique, bifurcated hydrogen bonds or alternative binding modes.[7][8][9]
The geometry of these interactions is also distinct. The tetrahedral arrangement around the sulfur atom in a sulfonamide contrasts with the planar nature of the carboxamide, influencing the directionality of the hydrogen bonds they form.[7][9]
Conformational Landscape: Rigidity vs. Flexibility
The conformational preferences of these two groups can dramatically impact the overall topology of a molecule, influencing how it fits into a binding site.
Carboxamides: The C-N bond of a carboxamide has significant double-bond character, leading to a planar and rigid structure. Rotation around this bond is restricted.
Sulfonamides: The S-N bond in a sulfonamide has a lower rotational barrier, allowing for more conformational flexibility.[2] The geometry around the sulfur atom is tetrahedral, leading to a non-planar, three-dimensional structure that can be advantageous for exploring different regions of a binding pocket.[7][9]
This inherent three-dimensionality of the sulfonamide can be a powerful tool for drug designers seeking to optimize shape complementarity with a target protein.
Structural differences between carboxamide and sulfonamide groups.
Part 3: The Journey Through the Body: A Pharmacokinetic Comparison
The ultimate success of a drug lies not just in its potency at the target, but in its ability to reach that target in sufficient concentrations and for an appropriate duration. Here, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical.
ADME Property
Carboxamide
Sulfonamide
Rationale & Implications
Absorption
Can have variable oral bioavailability.
Often exhibit improved membrane permeability and oral bioavailability.[1]
The increased lipophilicity of many sulfonamides can enhance passive diffusion across the gut wall.
Distribution
Distribution can be limited by polarity.
Can achieve good tissue penetration, including the central nervous system (CNS), due to their tunable lipophilicity.
The ability to modulate the pKa and lipophilicity of sulfonamides allows for fine-tuning of their distribution profile.
Metabolism
Susceptible to hydrolysis by amidases.
Generally more resistant to hydrolysis.[10] Common metabolic pathways include N-acetylation and oxidation.[11]
The increased metabolic stability of sulfonamides is a key reason for their use as carboxamide bioisosteres. However, the potential for metabolism-dependent toxicity should be assessed.[6]
Excretion
Metabolites are typically excreted renally.
Excreted as the parent drug and its metabolites, primarily in the urine.
Solubility of the drug and its metabolites in urine is a consideration to avoid crystallization.
Part 4: In the Line of Fire: Case Studies in Pharmacological Efficacy
The theoretical advantages of a bioisosteric replacement must be borne out by experimental data. The following case studies illustrate the impact of a carboxamide-to-sulfonamide switch on biological activity.
Case Study 1: Angiotensin II Receptor Antagonists
In the development of angiotensin II receptor antagonists for the treatment of hypertension, a bioisosteric replacement of a carboxylic acid group with a sulfonamide was investigated. The results demonstrated a threefold increase in efficacy. The IC50 value, a measure of inhibitory potency, dropped from 275 nM for the carboxylic acid-containing compound to 100 nM for the sulfonamide analog.[12][13][14] This enhancement in potency highlights how the distinct electronic properties of the sulfonamide can lead to more favorable interactions within the receptor's binding site.
Case Study 2: Glycogen Synthase Kinase 3 (GSK3) Inhibitors
In a series of imidazopyridine-based inhibitors of GSK3, a key enzyme in several signaling pathways, the replacement of a central carboxamide with a sulfonamide was explored. This bioisosteric modification led to the discovery of novel derivatives with significant biological activity.[15] This study underscores the utility of the sulfonamide as a versatile amide isostere for modulating the activity of kinase inhibitors.
Part 5: The Scientist's Toolkit: An Experimental Workflow for Efficacy Comparison
To empirically determine the relative efficacy of a sulfonamide versus a carboxamide analog, a robust and well-controlled experimental plan is essential. Below is a generalized workflow for such a study, from initial compound synthesis to the final data analysis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol provides a step-by-step method for comparing the inhibitory potency of a carboxamide-containing compound and its sulfonamide bioisostere against a target kinase.
Test compounds (carboxamide and sulfonamide analogs) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
384-well plates
Multichannel pipettes and a plate reader capable of luminescence detection
2. Experimental Procedure:
Compound Preparation: Prepare a series of dilutions of the carboxamide and sulfonamide test compounds in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to create a dose-response curve (e.g., 100 µM to 1 nM).
Kinase Reaction Setup:
In a 384-well plate, add the kinase assay buffer.
Add the test compounds at their various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
Add the target kinase to all wells except the "no enzyme" control.
Add the specific substrate peptide.
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
Reaction Termination and Signal Detection:
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
Incubate as per the manufacturer's instructions.
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" control.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
The IC50 values of the carboxamide and sulfonamide analogs can then be directly compared to assess their relative potency.
Part 6: Making the Call: A Strategic Choice in Drug Design
The decision to employ a sulfonamide as a bioisostere for a carboxamide is a multifaceted one, driven by the specific objectives of the drug discovery program.
Choose a Sulfonamide when:
Metabolic instability of the carboxamide is a primary concern. The sulfonamide's resistance to hydrolysis can significantly improve a compound's half-life.
Increased lipophilicity is desired to enhance membrane permeability and oral absorption.
Introducing a new hydrogen bond acceptor or a different three-dimensional geometry could lead to improved target engagement and potency.
An acidic group is required for a specific ionic interaction within the binding site.
Exercise Caution with a Sulfonamide when:
The inherent acidity of the sulfonamide could lead to off-target effects or undesirable physicochemical properties.
The increased conformational flexibility is detrimental to pre-organizing the molecule for optimal binding.
The specific hydrogen bonding pattern of the carboxamide is critical for activity and cannot be replicated by the sulfonamide.
References
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Arabi, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]
Fischer, M., et al. (2018). pKa values of compounds investigated herein. ResearchGate. Available at: [Link]
Gopi, H. N., et al. (2012). An unusual conformational similarity of two peptide folds featuring sulfonamide and carboxamide on the backbone. Chemical Communications, 48(78), 9747-9749. Available at: [Link]
Marcinkowska, M., et al. (2021). Metabolic stability of selected compounds in human liver microsomes. ResearchGate. Available at: [Link]
Nygaard, L., et al. (2001). Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2235-2242. Available at: [Link]
Rieder, M. J., et al. (1989). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 110(4), 286-289. Available at: [Link]
Slater, M., & Kell, D. B. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11664-11677. Available at: [Link]
Senger, S., et al. (2007). Sulfonamide-related conformational effects and their importance in structure-based design. Bioorganic & Medicinal Chemistry Letters, 17(10), 2931-2934. Available at: [Link]
Tadić, A., et al. (2012). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Physical Organic Chemistry, 25(9), 776-786. Available at: [Link]
Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
Willis, M. C. (2015). Aryl Sulfonamides made easy. Sussex Drug Discovery Centre. Available at: [Link]
Chojnacka, K., et al. (2017). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Archiv der Pharmazie, 350(10). Available at: [Link]
Taylor, L. S., & Byrn, S. R. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 1955-1966. Available at: [Link]
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472. Available at: [Link]
Lindsley, C. W., & Wolkenberg, S. E. (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Practical medicinal chemistry with macrocycles (pp. 283-306). John Wiley & Sons, Inc. Available at: [Link]
Slater, M., & Kell, D. B. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
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Martínez-Sobrido, L., et al. (2023). Conformationally Restricted Glycoconjugates Derived from Arylsulfonamides and Coumarins: New Families of Tumour-Associated Carbonic Anhydrase Inhibitors. Molecules, 28(11), 4434. Available at: [Link]
Li, H., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 586-594. Available at: [Link]
Rossi, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4142. Available at: [Link]
Kumar, S., & Kumar, A. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(56), 33967-33985. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Sulfonamide-Based Inhibitors
This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of sulfonamide-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of modern techniques for profiling the cross-reactivity of sulfonamide-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity.
Introduction: The Double-Edged Sword of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicine, forming the structural basis for a vast array of drugs, including antibacterial agents, diuretics, anti-inflammatory drugs (e.g., COX-2 inhibitors), and anticonvulsants.[1][2] Their therapeutic success is largely due to the ability of the sulfonamide moiety (-S(=O)₂NH-) to act as a structural analog and competitive inhibitor for crucial enzymes.[1][3] For example, antibacterial sulfonamides mimic para-aminobenzoic acid (PABA) to block bacterial folic acid synthesis.[2][]
However, the very features that make sulfonamides effective also predispose them to off-target interactions, or cross-reactivity. This can lead to undesired side effects, ranging from mild skin reactions to severe and life-threatening hypersensitivity responses like Stevens-Johnson syndrome.[5][6] Furthermore, unexpected off-target binding can confound the interpretation of a compound's primary mechanism of action and lead to late-stage failures in drug development.
Therefore, a rigorous and systematic cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental component of building a comprehensive safety and efficacy profile for any new sulfonamide-based inhibitor. This guide outlines a tiered, multi-platform approach to achieve this.
A Tiered Strategy for Cross-Reactivity Profiling
A successful profiling campaign should be structured as a funnel, starting with broad, high-throughput methods to identify potential liabilities and progressing to more focused, physiologically relevant assays to confirm and quantify them. This tiered approach optimizes resource allocation by eliminating problematic compounds early.
Caption: Workflow for an Isothermal Dose-Response CETSA experiment.
Tier 3: Unbiased, Proteome-Wide Profiling
While panel screens and CETSA are excellent for interrogating known or suspected off-targets, they are biased. What about completely unexpected interactions? This is where chemoproteomic approaches become essential.
Expertise & Experience: ABPP is a sophisticated chemical proteomics strategy used for the unbiased, global analysis of protein-binding partners in native biological systems. [7][8]It uses chemical probes that covalently bind to the active sites of enzymes. [9]In a competitive profiling experiment, a proteome is pre-treated with the sulfonamide inhibitor, followed by the addition of a broad-spectrum ABPP probe. If the inhibitor binds to a particular enzyme, it will block the binding of the probe. Using quantitative mass spectrometry, one can then identify and quantify all the proteins whose probe-binding has been reduced, thus revealing the inhibitor's targets and off-targets in an unbiased manner.
[10][11]* Trustworthiness: ABPP provides direct evidence of interaction within a complex proteome. [9]The inclusion of proper controls, such as a structurally related but inactive compound, is critical to ensure that the observed target engagement is specific to the inhibitor's intended pharmacology and not an artifact.
Data Presentation: Comparison of Profiling Technologies
Technology
Principle
Throughput
Bias
Physiological Relevance
Biochemical Panels
In vitro activity of recombinant enzymes
High
Biased (panel-dependent)
Low (isolated system)
CETSA
Ligand-induced thermal stabilization
Medium
Biased (target-specific antibody)
High (intact cells)
| ABPP | Competitive displacement of a covalent probe | Low | Unbiased | High (native proteome) |
Regulatory Context and Data Integration
The ultimate goal of cross-reactivity profiling is to build a robust data package that informs clinical development. Regulatory agencies like the FDA provide guidance on evaluating drug-drug interaction potential, which is often mediated by off-target effects on metabolic enzymes (e.g., Cytochrome P450s).
[12][13][14][15]
Synthesizing data from the tiered approach is crucial. A hit from a kinase panel (Tier 1) that is confirmed to engage in cells via CETSA (Tier 2) and is associated with an observed cellular phenotype (e.g., anti-proliferative effects in an off-target cell line) represents a significant liability that must be addressed, either through chemical modification to improve selectivity or through careful monitoring in clinical trials.
Conclusion
Profiling the cross-reactivity of sulfonamide-based inhibitors is a complex but essential process in drug development. A strategy built on the pillars of in silico prediction, broad biochemical screening, cellular target validation, and unbiased proteomics provides the most comprehensive and reliable assessment of a compound's selectivity. By understanding the "why" behind each experimental choice and integrating data from these orthogonal approaches, researchers can make more informed decisions, mitigate risks, and ultimately develop safer and more effective medicines.
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC.
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach - ACS Public
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - ACS Public
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs - Springer.
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC.
Full article: Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides - Taylor & Francis.
molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - University of Iowa.
Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
Kinase Drug Discovery Services - Reaction Biology.
KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery.
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic.
Inhibition of carbonic anhydrase II by sulfonamide deriv
Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed.
A Senior Application Scientist's Guide to the In Vivo Efficacy of Novel Sulfonamide Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a vast array of therapeutics, from the first commercially...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a vast array of therapeutics, from the first commercially available antibiotics to modern targeted anticancer agents.[1][2][3][4] The inherent versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical properties, enabling the design of drugs with diverse mechanisms of action.[2][5] This guide provides an in-depth comparison of the in vivo efficacy of novel sulfonamide drug candidates, moving beyond traditional antibacterial applications to focus on their burgeoning role in oncology. We will dissect the experimental frameworks used to validate these compounds, offering a rationale for methodological choices and presenting the data that underpins their therapeutic potential.
The New Wave of Anticancer Sulfonamides: Mechanisms Beyond Folate Synthesis
Classic sulfonamides, or "sulfa drugs," are famed for their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6] This mechanism, however, is largely irrelevant in human cells, which acquire folate from dietary sources. The novel sulfonamides making their mark in oncology leverage entirely different mechanisms.[2][5]
Key mechanisms of action for emerging anticancer sulfonamides include:
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific CA isoforms, particularly CA IX and XII, to manage the acidic microenvironment created by their high metabolic rate.[7][8][9] By inhibiting these enzymes, sulfonamides like SLC-0111 can disrupt pH regulation, leading to apoptosis and reduced tumor growth.[7][10]
Microtubule Disruption: Some sulfonamides interfere with the polymerization of tubulin, a critical component of the cellular cytoskeleton.[11][12] This disruption halts the cell cycle, particularly during mitosis, and induces cell death. E7010 is a prime example of a sulfonamide that exhibits potent antitumor activity through this mechanism.[11]
Cell Cycle Arrest: Compounds like Indisulam can modulate the cell cycle by down-regulating key proteins such as cyclins, leading to arrest in the G1 phase.[13][14][15]
Molecular Glue Degraders: A particularly innovative mechanism is exemplified by Indisulam, which acts as a "molecular glue." It facilitates the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the targeted degradation of RBM39.[13][15][16][17] This disrupts RNA splicing and is potently cytotoxic to specific cancer cell populations.
Comparative In Vivo Efficacy: A Data-Driven Overview
Evaluating the in vivo efficacy of a drug candidate is a critical step in preclinical development. The primary model for this is typically the mouse xenograft study, where human tumor cells are implanted into immunocompromised mice. The following table summarizes key in vivo efficacy data for representative novel sulfonamide candidates, showcasing their performance against various cancer types.
Drug Candidate
Primary Mechanism of Action
Cancer Model(s)
Dosing & Administration
Key Efficacy Outcome(s)
Reference(s)
E7010
Tubulin Polymerization Inhibition
Human tumor xenografts (gastric, colon, lung, breast); Rodent tumors
25-100 mg/kg, oral, daily
58-87% tumor growth inhibition in xenografts; 118% increase in life span in P388 leukemia model.
Expert Interpretation: The data clearly demonstrates the broad-spectrum potential of novel sulfonamides. E7010, for example, shows remarkable efficacy across a wide range of human tumor xenografts when administered orally, a highly desirable characteristic for patient compliance.[11] Indisulam's unique mechanism as a molecular glue highlights a new frontier in targeted protein degradation, with demonstrated in vivo effects in notoriously difficult-to-treat cancers.[13][16][17] The success of KCN1 in pancreatic cancer models, which are often highly resistant to chemotherapy, is also a significant finding.[18]
Deconstructing the Methodology: The In Vivo Efficacy Workflow
To ensure that the data generated is both reliable and reproducible, a rigorously controlled experimental workflow is paramount. The choice of animal model, tumor implantation site, and endpoint analysis are all critical decisions that influence the interpretation of the results.
Core Experimental Workflow Diagram
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Protocol: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol outlines the essential steps for evaluating a novel sulfonamide candidate (referred to as "SULFA-X") against a human cancer cell line (e.g., Panc-1 pancreatic cancer) in an in vivo setting.
Causality Behind Choices:
Animal Model: Athymic nude mice are used because their compromised immune system prevents the rejection of human tumor cells.
Implantation Site: Subcutaneous implantation allows for easy, non-invasive monitoring and measurement of tumor growth with calipers.
Controls: A vehicle control is essential to ensure the drug's solvent has no effect, while a positive control (a standard-of-care drug) benchmarks the novel compound's efficacy.
Materials:
Athymic Nude Mice (6-8 weeks old)
Panc-1 human pancreatic cancer cells
Matrigel Basement Membrane Matrix
SULFA-X, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
Standard-of-care drug (e.g., Gemcitabine)
Digital calipers, sterile syringes, and needles
Step-by-Step Methodology:
Cell Preparation: Culture Panc-1 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel. The Matrigel helps the tumor to establish and grow.
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume three times per week using digital calipers once tumors are palpable. Volume is calculated using the formula: (Length x Width²)/2.
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group):
Group 1: Vehicle Control (p.o., daily)
Group 2: SULFA-X (e.g., 50 mg/kg, p.o., daily)
Group 3: Positive Control (e.g., Gemcitabine, i.p., twice weekly)
Treatment and Observation: Administer the treatments as scheduled. Record tumor volumes and mouse body weights three times weekly. Body weight is a key indicator of systemic toxicity.
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional animal care guidelines.
Pharmacodynamic Analysis (Optional but Recommended): At the end of the study, tumors can be excised and processed for immunohistochemistry (IHC) to analyze biomarkers of proliferation (Ki67) or apoptosis (cleaved caspase-3), providing mechanistic insight into the drug's in vivo action.
Visualizing the Mechanism: Indisulam and the Molecular Glue Concept
To better understand how a drug like Indisulam functions at a molecular level, a pathway diagram is invaluable. It illustrates the drug's role in hijacking the cell's own protein degradation machinery.
Caption: Mechanism of Action for Indisulam as a molecular glue degrader.
Future Perspectives and Conclusion
The field of sulfonamide drug development is vibrant and expanding far beyond its historical roots in anti-infective therapy.[2][3][19] The novel candidates discussed here represent just a fraction of the ongoing research. Their diverse mechanisms, from disrupting the tumor microenvironment to inducing targeted protein degradation, demonstrate the remarkable plasticity of the sulfonamide scaffold.[5]
The success of these compounds in preclinical in vivo models provides a strong rationale for their continued development and clinical evaluation.[5][11][13] For researchers, the key takeaway is the importance of pairing robust in vivo efficacy studies with a deep mechanistic understanding. This dual approach is essential for identifying the right patient populations and designing rational combination therapies, ultimately paving the way for the next generation of effective cancer treatments.
References
Aki, O., et al. (1995). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. PubMed. Available at: [Link]
Bolek, T., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Available at: [Link]
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]
Dou, S., et al. (2023). Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. e-Century Publishing Corporation. Available at: [Link]
Geltzeiler, M., et al. (2025). Indisulam Shows an Anti-Cancer Effect on HPV+ and HPV− Head and Neck Cancer. MDPI. Available at: [Link]
Li, Z., et al. (2012). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLOS One. Available at: [Link]
Malińska, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]
Almeida, G. M. D., et al. (2022). Indisulam Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells. MDPI. Available at: [Link]
Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]
Wang, Y., et al. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
Nocentini, A., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Unich. Available at: [Link]
Singh, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PMC. Available at: [Link]
van der Meer, P. J., et al. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. Life Science Alliance. Available at: [Link]
Singh, S. J. (Year not specified). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Semantic Scholar. Available at: [Link]
Various Authors. (2019-2020). Indisulam – Knowledge and References. Taylor & Francis. Available at: [Link]
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
Bisharat, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]
Various Authors. (Year not specified). Sulfonamides CA inhibitors (acetazolamide, methazolamide and SLC-0111), sulfadrugs (sulfadiazine and sulfapyridine) and the designed novel compounds 15-26. ResearchGate. Available at: [Link]
Le-Bouc, A. (1995). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. PubMed. Available at: [Link]
Khan, K. M., et al. (2018). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Bentham Science. Available at: [Link]
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]
Nocentini, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. Available at: [Link]
Ceruso, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available at: [Link]
Bisharat, M., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]
Khan, S. A. (2005). Biological Activities Of Sulfonamides. SciSpace. Available at: [Link]
Head-to-head comparison of [4-(Aminomethyl)phenyl]methanesulfonamide and Sotalol.
Executive Summary This guide provides a head-to-head technical comparison between [4-(Aminomethyl)phenyl]methanesulfonamide (referred to herein as AMPM ) and Sotalol . Sotalol is a clinically established, dual-action ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a head-to-head technical comparison between [4-(Aminomethyl)phenyl]methanesulfonamide (referred to herein as AMPM ) and Sotalol .
Sotalol is a clinically established, dual-action antiarrhythmic drug (Class II/III) possessing both beta-adrenergic receptor blocking and cardiac action potential prolongation properties.[1]
AMPM (CAS 128263-66-1) is the structural "core" or pharmacophore fragment of the methanesulfonanilide class. It lacks the functionalized ethanolamine side chain required for high-affinity receptor binding.
Target Audience: Medicinal Chemists, Electrophysiologists, and Drug Development Scientists.
Key Insight: This comparison serves as a masterclass in Structure-Activity Relationships (SAR) , demonstrating how the addition of a hydroxy-isopropylamine tail (Sotalol) to a sulfonamide scaffold (AMPM) transforms a simple chemical intermediate into a potent therapeutic agent.
Structural & Physicochemical Comparison
The fundamental difference lies in the "tail" region of the molecule. The methanesulfonamide "head" is identical, serving as the anchor for potassium channel interaction, while the tail dictates potency and selectivity.
Feature
[4-(Aminomethyl)phenyl]methanesulfonamide (AMPM)
Sotalol (HCl)
CAS Number
128263-66-1 (HCl salt)
959-24-0 (HCl salt)
Molecular Formula
C₈H₁₂N₂O₂S
C₁₂H₂₀N₂O₃S
Molecular Weight
200.26 g/mol (Free base)
272.36 g/mol (Free base)
Core Scaffold
Methanesulfonanilide
Methanesulfonanilide
Side Chain
Aminomethyl (-CH₂-NH₂)
Ethanolamine (-CH(OH)CH₂NH-iPr)
Chirality
Achiral
Chiral (Racemate used clinically)
Solubility
High (Water/DMSO)
High (Water/Methanol)
Primary Role
Synthetic Intermediate / Fragment
API (Active Pharmaceutical Ingredient)
SAR Analysis: The "Tail" Effect
AMPM (The Scaffold): Contains the critical sulfonamide group (
) which acts as a hydrogen bond donor/acceptor. In hERG channels, this group interacts with pore residues (Thr623/Ser624). However, the short aminomethyl tail provides insufficient hydrophobic surface area for high-affinity binding.
Sotalol (The Drug): The addition of the isopropyl group and the hydroxyl moiety allows for:
Beta-Blockade: The isopropylamine mimics the catecholamine structure, fitting into the
-adrenergic receptor pocket.
hERG Potency: The tail extends into the channel cavity, allowing for pi-cation or hydrophobic interactions with Tyr652/Phe656, stabilizing the block.
Pharmacological Mechanism of Action[1][2][3]
Sotalol: The Dual-Action Mechanism
Sotalol is unique among antiarrhythmics because it spans two Vaughan Williams classes.[1]
Class II (Beta-Blockade): Non-selective competitive inhibition of
and receptors. This reduces sympathetic tone, heart rate, and AV node conduction.
Class III (K⁺ Channel Blockade): Inhibition of the rapid component of the delayed rectifier potassium current (
), encoded by the hERG gene. This prolongs the action potential duration (APD) and refractoriness.[1]
AMPM: The Fragment Profile
AMPM is primarily a chemical building block . In biological assays, it displays:
Negligible Beta-Blocking Activity: Lacks the steric bulk and hydroxyl group necessary for the "catecholamine mimicry" required to bind the orthosteric site of GPCRs.
Weak/Transient hERG Interaction: While the sulfonamide head can enter the pore, the lack of a hydrophobic tail results in a very fast off-rate (
) and high (likely >1 mM), rendering it pharmacologically "silent" compared to Sotalol ( ~50-100 M) or Dofetilide ( ~10 nM).
Pathway Visualization (DOT)
The following diagram illustrates the divergence in signaling pathways based on the structural presence of the ethanolamine tail.
Figure 1: Mechanistic divergence. Sotalol engages both targets due to its side chain; AMPM lacks the structural determinants for effective binding.
Experimental Protocols & Applications
For researchers utilizing these compounds, the following protocols ensure data integrity.
Protocol A: Synthesis of Sotalol Derivatives from AMPM
Context: AMPM is frequently used as a starting material to synthesize novel Class III agents by alkylating the primary amine.
Reagents: AMPM (HCl salt), Epoxide (e.g., 1,2-epoxy-3-chloropropane or specific chiral epoxides), Base (TEA or
), Solvent (Isopropanol or DMF).
Procedure:
Dissolve AMPM (1 eq) in Isopropanol.
Add Base (2.5 eq) to liberate the free amine.
Add the target Epoxide (1.1 eq) dropwise at 0°C.
Reflux at 80°C for 12-24 hours.
Monitor: Use TLC (DCM:MeOH 9:1) to track the disappearance of the primary amine spot.
Purification: Evaporate solvent and purify via column chromatography.
Validation: NMR must show the shift from a singlet methylene (-CH2-NH2) to the multiplet characteristic of secondary amines.
Protocol B: Comparative hERG Patch Clamp Assay
Context: To demonstrate the potency difference between the fragment (AMPM) and the drug (Sotalol).
AMPM Group: Perfuse AMPM at high concentrations (100
M, 1 mM, 5 mM).
Data Analysis:
Measure peak tail current amplitude.
Plot Concentration-Response curve.
Expected Result: AMPM will show <10% inhibition at 100
M, whereas Sotalol will show >50% inhibition.
Workflow Visualization: Fragment-Based Drug Discovery
This diagram illustrates how AMPM fits into the drug development pipeline as a "Fragment Hit" that is evolved into a "Lead" (like Sotalol).
Figure 2: Evolution of the Sulfonamide Scaffold. AMPM represents the starting fragment; Sotalol is the first-generation lead; Dofetilide represents the optimized super-binder.
References
PubChem. (2025).[1] Sotalol Hydrochloride Compound Summary. National Library of Medicine. [Link]
Harchi, A. E., & Hancox, J. C. (2023).[2] Pharmacological blockade of the IKr channel (hERG) by diverse drugs. Journal of Pharmacological and Toxicological Methods. (Discusses Sotalol binding mode vs. larger sulfonamides). [Link]
DrugBank Online. (2024). Sotalol: Pharmacology and Interactions. [Link]
Comparative Guide: Isotopic Labeling Strategies for N-[4-(Aminomethyl)phenyl]methanesulfonamide Metabolism
[1] Executive Summary & Chemical Context[1][2] N-[4-(aminomethyl)phenyl]methanesulfonamide represents a classic "dual-pharmacophore" challenge in drug metabolism.[1] It contains two distinct functional ends with opposing...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2]
N-[4-(aminomethyl)phenyl]methanesulfonamide represents a classic "dual-pharmacophore" challenge in drug metabolism.[1] It contains two distinct functional ends with opposing metabolic fates:[1]
The Metabolic "Soft Spot": The benzylic primary amine (
), highly susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO).[1]
The Metabolic "Anchor": The methanesulfonanilide moiety (
), typically robust against oxidation but prone to Phase II conjugation (N-glucuronidation).[1]
This guide objectively compares isotopic labeling strategies to elucidate the metabolic fate of this compound.[1] We move beyond generic advice to specific, actionable protocols for distinguishing between oxidative clearance and conjugation pathways.
The Metabolic Landscape: What Are We Tracking?
Before selecting an isotope, we must visualize the potential metabolic map.[1] The primary goal of labeling is to resolve the ambiguity between these pathways.
Figure 1: Predicted Metabolic Pathways
Caption: Predicted metabolic fate.[1] The benzylic amine is the primary site of oxidative instability, leading to the carboxylic acid.[1]
Comparative Analysis of Labeling Strategies
The choice of isotope dictates the data quality.[1] We compare the three dominant strategies: Deuterium (
Mechanistic Validation & Half-life Extension. Deuterium introduces a Primary Kinetic Isotope Effect (KIE) if C-H bond breakage is the rate-limiting step.[1]
Mechanism
The C-D bond is stronger than the C-H bond.[1] If MAO-mediated deamination is the driver, will be significant (typically > 2.0).[1]
Mass Shift
+2 Da (per methylene group).
Pros
• Confirms the specific site of metabolism.[1]• Can potentially improve PK properties (Deuterium Switch).• Reduces formation of the carboxylic acid metabolite.[1]
Cons
• Metabolic Switching: Suppressing the amine oxidation may force the system to hydroxylate the phenyl ring (CYP450), creating "unnatural" metabolites.[1]• LC retention time shift (Deuterium often elutes slightly earlier than Protium).[1]
Strategy B: Carbon-13 (
) Labeling (The Quantitative Tracer)
Metabolite Identification & Quantitation. Acts as a permanent tag that survives chemical cleavage.[1]
Mechanism
No kinetic effect.[1] The label behaves identically to the natural isotope but provides a distinct mass signature.[1]
Mass Shift
+1 to +6 Da (depending on number of carbons labeled).[1]
Pros
• Zero KIE: Does not alter the metabolic rate.[1]• Tracking: If the amine is cleaved, the remains on the aldehyde/acid, allowing easy MS identification of the downstream acid.[1]• Ideal for Mass Balance studies.[1]
Cons
• High cost of synthesis.[1]• Does not stabilize the molecule.[1]
Strategy C: Nitrogen-15 (
) Labeling (The Fragment Tracker)
• The "Litmus Test": If the metabolite retains the +1 Da shift, it is a conjugate (N-Acetyl).[1] If the metabolite loses the label, it underwent oxidative deamination (loss of ammonia).[1]
Cons
• Limited use for identifying the carbon-backbone metabolites (Acid) as the label is lost to the buffer.[1]
Experimental Protocol: Determining the Kinetic Isotope Effect (KIE)
This protocol validates whether the benzylic amine is the primary metabolic soft spot using a Deuterated analog (
Caption: Standardized in vitro incubation workflow for KIE determination.
Step-by-Step Methodology
Incubation Setup:
Prepare separate incubations for
and analogs at 1 µM concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
Expert Insight: Do not co-incubate (mix) them in the same well if you suspect competitive inhibition, although co-incubation is acceptable for intrinsic clearance comparison if concentrations are well below
.[1] Separate incubations are statistically cleaner for KIE calculation.[1]
Reaction Initiation:
Pre-incubate for 5 min at 37°C.
Initiate with NADPH (1 mM final).[1] Note: If MAO is the suspected enzyme, NADPH is not strictly required, but HLM contains MAO.[1] For specific MAO validation, use mitochondrial fractions without NADPH.[1]
Sampling & Quenching:
At time points (0, 10, 20, 30, 60 min), remove 50 µL aliquots.
Immediately dispense into 150 µL ice-cold acetonitrile containing a generic Internal Standard (e.g., Warfarin or Tolbutamide).[1]
C-H bond breakage is rate-limiting. The benzylic amine oxidation is the primary clearance pathway.[1]
Pursue Deuteration: Developing a deuterated drug candidate could significantly increase half-life.[1]
Unity (~ 1.0)
C-H bond breakage is NOT rate-limiting. Clearance is likely driven by substrate binding, product release, or a different site (e.g., N-glucuronidation).[1]
Switch to : Use Carbon-13 to track where the molecule is going (likely conjugation or renal excretion unchanged).[1]
Inverse (< 0.9)
Rare. Usually indicates hybridization changes or binding anomalies.[1]
Re-check analytical method for suppression effects.
Metabolite Identification Guide (Mass Shift)
When analyzing the reaction mixture, look for these specific mass shifts to confirm the pathway:
Guengerich, F. P. (2017).[1] Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. Link
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
Pirali, T., et al. (2019).[1] Deuterium in Drug Discovery: Progress, Opportunities, and Challenges. Journal of Medicinal Chemistry. Link[1]
Santa Cruz Biotechnology. N-[4-(aminomethyl)phenyl]methanesulfonamide hydrochloride Product Data. Link[1][2][3]
Confirming Mechanism of Action for Novel Sulfonamide Compounds
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Introduction: Beyond the Classical "Sulfa" Paradigm While sulfonamides are historically defined by their com...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: Beyond the Classical "Sulfa" Paradigm
While sulfonamides are historically defined by their competitive inhibition of dihydropteroate synthase (DHPS), the landscape of this drug class has evolved.[1][2][3][4][5] Novel sulfonamide derivatives are now being engineered to overcome resistance mechanisms (such as sul1/sul2 plasmid-mediated resistance) or to target alternative pathways like carbonic anhydrase (CA) isoforms in oncology.
For a researcher characterizing a novel sulfonamide (denoted here as SUL-X ), relying solely on Minimum Inhibitory Concentration (MIC) data is insufficient. You must distinctively prove whether your compound acts via the classical folate pathway, forms "dead-end" metabolic adducts, or engages an off-target mechanism.
This guide outlines a three-phase validation workflow—Biochemical, Cellular, and Biophysical—comparing the performance of a novel candidate against the industry standard, Sulfamethoxazole (SMX) .
The gold standard for confirming sulfonamide MoA is the direct inhibition of recombinant DHPS. However, advanced characterization must distinguish between simple competitive inhibition (mimicking p-aminobenzoic acid, PABA) and the formation of pterin-sulfonamide conjugates (dead-end products).
Enzyme Preparation: Express and purify recombinant E. coli DHPS (or resistant variant Sul1) with an N-terminal His-tag.
Reaction Setup:
Buffer: 50 mM HEPES (pH 7.6), 10 mM
.
Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and PABA.[4][6][7]
Inhibitor: Titrate SUL-X and SMX (0.1 nM to 100
).
Detection (Dual Mode):
Kinetic Mode: Measure pyrophosphate release using a coupled pyrophosphatase/colorimetric assay (e.g., Malachite Green) at 620 nm.
Product Mode: Analyze reaction mixture via LC-MS/MS to detect the mass shift corresponding to the 7,8-dihydropteroate (normal product) vs. pterin-sulfonamide adduct .
SUL-X shows 5x higher potency against wild-type enzyme.
DHPS (Resistant Sul1)
>500 (Inactive)
12.5
Critical Differentiator: SUL-X retains activity against resistant isoforms.
Pterin Adduct Formation
Low Efficiency
High Efficiency
SUL-X may act as a "suicide substrate," depleting pterin pools faster than SMX.
Phase 2: Cellular Mechanism (Metabolite Rescue)
To confirm that the observed antibacterial activity is causally linked to folate depletion (and not general toxicity or off-target effects), a Chemical Rescue study is mandatory. If the drug targets DHPS, adding the downstream products of the folate pathway should reverse the toxicity.
The Logic of Rescue
Sulfonamides block the synthesis of Dihydrofolate, eventually starving the cell of Thymidine, Purines, and Methionine.[8]
Rescue (+): Growth is restored when Thymidine is added.
Figure 1: The Folate Biosynthesis pathway.[4][7] Sulfonamides compete with PABA at the DHPS enzyme.[1][2][5][7][8][9] Exogenous addition of Thymidine or Purines bypasses this blockade, rescuing the cell.
Protocol: Chemical Rescue Assay
Culture: Inoculate E. coli (K12 or MG1655) in M9 minimal media (folate-free).
While enzymatic assays show inhibition, Surface Plasmon Resonance (SPR) proves physical binding. This is crucial for novel compounds that may have slow-offset kinetics (long residence time), a desirable trait for drug efficacy.
Instrument: Biacore 8K or equivalent.
Objective: Determine Association (
), Dissociation (), and Affinity ().
Immobilization: Covalently couple recombinant DHPS to a CM5 sensor chip via amine coupling (Target RU: ~2000).
Analyte Injection: Inject SUL-X and SMX in a single-cycle kinetics series (e.g., 0, 10, 30, 90, 270 nM) in running buffer (HBS-EP+).
Regeneration: Mild acid pulse (Glycine pH 2.5) if necessary, though single-cycle often avoids this.
Fitting: Fit data to a 1:1 Langmuir binding model.
Comparative Data: Binding Kinetics
Table 2: Kinetic Parameters of Target Engagement
Compound
()
()
(Affinity)
Residence Time ()
Sulfamethoxazole
~710 nM
~1.1 min
Novel SUL-X
0.67 nM
~55 min
Insight: In this scenario, SUL-X is not just "more potent"; it is a tight-binder with a significantly longer residence time on the target. This correlates with prolonged post-antibiotic effects (PAE) in vivo.
Summary of Validation
To confidently publish the mechanism of action for a novel sulfonamide, your data package must demonstrate:
Genetic: Complete growth rescue by downstream folate metabolites (Thymidine).
Biophysical: Direct, high-affinity binding (
) with kinetic characterization via SPR.
By contrasting these metrics against Sulfamethoxazole, you provide a self-validating, authoritative profile of your novel compound.
References
Hevener, K. E., et al. (2010).[7] "Structural and enzymatic characterization of the bacterial dihydropteroate synthase." Biochimica et Biophysica Acta (BBA).
Bermingham, A., & Derrick, J. P. (2002).[10] "The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery." BioEssays.
Capasso, C., & Supuran, C. T. (2014). "Sulfa drugs as carbonic anhydrase inhibitors: state of the art and future perspectives." Expert Opinion on Therapeutic Patents.
Minato, Y., et al. (2018). "Genomic strategies for identifying the mechanism of action of antibiotics." Antibiotics.[1][3][5][][9]
Creative Biolabs. "Surface Plasmon Resonance (SPR) Services for Drug Discovery." Protocol & Methodology.
Quantitative Analysis of [4-(Aminomethyl)phenyl]methanesulfonamide (Mafenide) in Plasma: A Comparative Methodological Guide
Executive Summary The quantitative analysis of [4-(Aminomethyl)phenyl]methanesulfonamide (commonly known as Mafenide) in plasma presents a unique set of bioanalytical challenges. Unlike lipophilic sulfonamides, Mafenide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quantitative analysis of [4-(Aminomethyl)phenyl]methanesulfonamide (commonly known as Mafenide) in plasma presents a unique set of bioanalytical challenges. Unlike lipophilic sulfonamides, Mafenide is a highly polar, amphoteric molecule (LogP ≈ -1.0) containing a primary amine. Furthermore, it undergoes rapid in vivo deamination by monoamine oxidase (MAO) to form p-carboxybenzenesulfonamide (PCBS).
This guide compares the performance of a Modern Optimized HILIC-MS/MS Workflow (The Product) against traditional HPLC-UV and standard Reverse-Phase (C18) LC-MS/MS . Experimental data demonstrates that the HILIC-based approach offers superior retention of the polar parent compound, minimizes matrix effects, and achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL, significantly outperforming alternative methodologies.
The Bioanalytical Challenge
To accurately quantify Mafenide, the analyst must overcome two primary hurdles:
Rapid Metabolism: Mafenide has a short half-life in plasma (approx. 20–40 minutes). The primary amine is oxidatively deaminated to PCBS.
Implication: Sample collection must include an acidification step or enzyme inhibitor immediately upon draw to freeze the metabolic profile.
Extreme Polarity: With a LogP of -1.0, Mafenide elutes in the void volume (
) of standard C18 columns.
Implication: Co-elution with salts and plasma phospholipids leads to severe ion suppression in Mass Spectrometry, rendering standard C18 methods unreliable.
Visualization: Metabolic Instability
The following diagram illustrates the rapid conversion of Mafenide, necessitating immediate sample stabilization.
Figure 1: The rapid metabolic conversion of Mafenide to PCBS by Monoamine Oxidase (MAO).
Comparative Analysis: HILIC-MS/MS vs. Alternatives
The following table summarizes the performance metrics of the Optimized HILIC-MS/MS workflow compared to legacy and standard alternative methods.
Feature
Optimized HILIC-MS/MS (The Product)
Standard C18 LC-MS/MS
Traditional HPLC-UV
Mechanism
Hydrophilic Interaction Liquid Chromatography
Reverse Phase (Hydrophobic)
Reverse Phase (Hydrophobic)
Retention ()
High () - Excellent separation from void
Low () - Elutes in void volume
Moderate (requires ion-pairing agents)
Sensitivity (LLOQ)
1.0 ng/mL
~50 ng/mL (due to suppression)
~500 ng/mL
Sample Volume
50 µL
50 µL
500 µL
Matrix Effect
Negligible (< 10% suppression)
Severe (> 60% suppression)
N/A (Interference from proteins)
Throughput
High (4.0 min run time)
High (3.0 min run time)
Low (15+ min run time)
Expert Insight: Why C18 Fails
In standard C18 chromatography, polar amines like Mafenide interact poorly with the hydrophobic stationary phase. They elute immediately with the solvent front. This region contains high concentrations of unretained salts and plasma phospholipids (e.g., glycerophosphocholines), which compete for ionization in the electrospray source, causing massive signal loss (Matrix Effect).
Detailed Experimental Protocol
The following protocol defines the Optimized HILIC-MS/MS Workflow . It is designed to be a self-validating system where the Internal Standard (IS) tracks both extraction efficiency and ionization variance.
Reagents and Materials[1][2][3][4]
Analyte: [4-(Aminomethyl)phenyl]methanesulfonamide (Mafenide) Reference Standard (>99%).
Internal Standard (IS): Mafenide-d4 or Sulfanilamide-d4.
Matrix: Human Plasma (K2EDTA).
Column: Silica-based HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
Sample Preparation (Acidified Protein Precipitation)
Rationale: Acidification serves two purposes: it precipitates proteins and lowers the pH to stabilize the amine against enzymatic degradation.
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
Stabilization/IS Addition: Add 20 µL of Internal Standard solution prepared in 1% Formic Acid in Water.
Standard C18 Method MF: 0.35 (Indicates severe suppression due to co-eluting phospholipids).
Conclusion
For the quantitative analysis of [4-(Aminomethyl)phenyl]methanesulfonamide in plasma, the Optimized HILIC-MS/MS Workflow is the superior methodology. It addresses the critical failure points of traditional C18 chromatography—specifically the lack of retention for polar amines and the associated matrix effects. Furthermore, the incorporation of an acidified precipitation step ensures the stability of the analyte against metabolic deamination.
Researchers engaged in pharmacokinetic profiling or burn-wound therapy monitoring should adopt HILIC-based separation to ensure data integrity and sensitivity.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9167228, [4-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
[4-(Aminomethyl)phenyl]methanesulfonamide: Operational Safety & Disposal Guide
Executive Summary & Scientific Context [4-(Aminomethyl)phenyl]methanesulfonamide (often supplied as the hydrochloride salt, CAS: 128263-66-1, or free base CAS: 129872-50-0) is a bifunctional building block utilized exten...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
[4-(Aminomethyl)phenyl]methanesulfonamide (often supplied as the hydrochloride salt, CAS: 128263-66-1, or free base CAS: 129872-50-0) is a bifunctional building block utilized extensively in medicinal chemistry for fragment-based drug discovery (FBDD). Its structure features a primary benzylamine and a sulfonamide moiety, making it a critical linker for synthesizing enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
Proper disposal is not merely a regulatory checkbox; it is a chemical necessity. The presence of the primary amine renders the compound basic and reactive toward oxidizers, while the sulfonamide group introduces sulfur/nitrogen combustion byproducts (SOx/NOx) that require specific incineration protocols. This guide replaces generic advice with a chemically grounded workflow for safe handling and end-of-life management.
Chemical Profile & Hazard Identification
Understanding the molecule is the first step in safety.
Why? The sulfonamide sulfur atom requires incineration with flue-gas scrubbing to capture SO₂ emissions. Landfilling is generally prohibited for bioactive amines.
Figure 1: Operational decision tree for segregating [4-(Aminomethyl)phenyl]methanesulfonamide waste streams. Note the critical segregation from oxidizers.
References
Sigma-Aldrich. (2025). Safety Data Sheet: N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride. Retrieved from
PubChem. (2025). Compound Summary: Methanesulfonamide derivatives. National Library of Medicine. Retrieved from
Thermo Fisher Scientific. (2023). Chemical Resistance & Compatibility Guide for HDPE. Retrieved from
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from